Technical Documentation Center

2,2-Dimethyl-N-(2-phenylethyl)propanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2-Dimethyl-N-(2-phenylethyl)propanamide
  • CAS: 62056-54-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2,2-dimethyl-N-(2-phenylethyl)propanamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2,2-dimethyl-N-(2-phenylethyl)propanamide is a fascinating molecule that holds potential for exploration in various scientific domains, particu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethyl-N-(2-phenylethyl)propanamide is a fascinating molecule that holds potential for exploration in various scientific domains, particularly in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, offering valuable insights for researchers and developers. The unique combination of a bulky tert-butyl group and a phenylethyl tail imparts specific steric and electronic characteristics to the amide functionality, influencing its reactivity, solubility, and biological interactions. Amide derivatives, in general, are known for a wide spectrum of biological activities, including anticonvulsant and analgesic properties.[1][2] The N-phenethylbenzamide scaffold, a related structure, has been identified as a promising candidate for inhibiting amyloid-beta aggregation, suggesting a potential therapeutic avenue in neurodegenerative diseases like Alzheimer's.[3]

Molecular Structure and Physicochemical Properties

The molecular structure of 2,2-dimethyl-N-(2-phenylethyl)propanamide consists of a pivaloyl group (a tert-butyl group attached to a carbonyl) connected to a phenylethylamine moiety via an amide linkage.

Predicted Physicochemical Properties
PropertyPredicted ValueSource/Basis for Prediction
Molecular Formula C13H19NOCalculation
Molecular Weight 205.29 g/mol Calculation
Appearance White to off-white solidAnalogy to similar amides
Melting Point Not availableWill depend on crystal packing and intermolecular forces.
Boiling Point Not availableExpected to be relatively high due to the amide group and molecular weight.
Solubility Soluble in organic solvents (e.g., DCM, ethyl acetate, methanol); sparingly soluble in water.General solubility of N-substituted amides.
LogP (Octanol/Water Partition Coefficient) ~2.5 - 3.5Estimation based on similar structures.

Synthesis and Purification

The synthesis of 2,2-dimethyl-N-(2-phenylethyl)propanamide can be readily achieved through standard amide bond formation reactions. A common and effective method involves the reaction of 2-phenylethanamine with pivaloyl chloride.

Experimental Protocol: Synthesis of 2,2-dimethyl-N-(2-phenylethyl)propanamide

Materials:

  • 2-phenylethanamine

  • Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

  • Triethylamine (Et3N) or other non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethanamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dry dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2,2-dimethyl-N-(2-phenylethyl)propanamide.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere prevents side reactions with atmospheric moisture, which could hydrolyze the pivaloyl chloride.

  • The reaction is performed at 0 °C to control the exothermicity of the acylation reaction and minimize the formation of byproducts.

  • Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • The aqueous workup steps are crucial for removing the triethylammonium salt and any unreacted starting materials or water-soluble byproducts.

  • Column chromatography is a standard and effective method for purifying organic compounds based on their polarity.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Phenylethanamine 2-Phenylethanamine ReactionMix Reaction Mixture in DCM at 0°C Phenylethanamine->ReactionMix PivaloylChloride Pivaloyl Chloride PivaloylChloride->ReactionMix Triethylamine Triethylamine Triethylamine->ReactionMix Quench Quench with Water ReactionMix->Quench Wash Aqueous Washes (HCl, NaHCO3, Brine) Quench->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography FinalProduct Pure Product Chromatography->FinalProduct

Sources

Exploratory

2,2-dimethyl-N-(2-phenylethyl)propanamide mechanism of action in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2,2-dimethyl-N-(2-phenylethyl)propanamide Abstract This technical guide outlines a comprehensive in vitro strategy to elucidate the mechanism...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2,2-dimethyl-N-(2-phenylethyl)propanamide

Abstract

This technical guide outlines a comprehensive in vitro strategy to elucidate the mechanism of action of the novel compound, 2,2-dimethyl-N-(2-phenylethyl)propanamide. Structurally analogous to potent N-phenylpropanamide-based synthetic opioids, it is hypothesized that this compound primarily acts as a µ-opioid receptor (MOR) agonist. This document provides a structured, multi-tiered experimental plan for researchers, scientists, and drug development professionals. The proposed workflow encompasses initial receptor binding affinity determination, functional characterization of G-protein and β-arrestin signaling pathways, analysis of downstream effectors such as ERK1/2 phosphorylation, and assessment of cellular viability in a neuronal context. Each experimental protocol is designed to be self-validating, providing a robust framework for characterizing the pharmacological profile of this and other novel synthetic compounds.

Introduction and Rationale

The N-phenylpropanamide scaffold is a cornerstone in the development of potent synthetic analgesics, most notably fentanyl and its derivatives. These compounds exert their effects primarily through agonism at the µ-opioid receptor (MOR), a Class A G-protein coupled receptor (GPCR). The compound of interest, 2,2-dimethyl-N-(2-phenylethyl)propanamide, shares key structural motifs with this class of molecules, suggesting a potential interaction with opioid receptors.

A thorough understanding of the in vitro mechanism of action is a critical first step in the evaluation of any new psychoactive substance. It informs predictions of in vivo efficacy, potential side effects, and abuse liability. This guide provides a systematic and logical progression of assays designed to comprehensively profile the interaction of 2,2-dimethyl-N-(2-phenylethyl)propanamide with its putative primary target and subsequent cellular signaling cascades.

Hypothesized Mechanism of Action: µ-Opioid Receptor Agonism

Based on its chemical structure, the primary hypothesis is that 2,2-dimethyl-N-(2-phenylethyl)propanamide functions as an agonist at the µ-opioid receptor. Upon binding, MOR agonists typically trigger a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The canonical pathway involves the activation of inhibitory G-proteins (Gi/o), which subsequently inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A secondary pathway involves the recruitment of β-arrestin proteins, which mediate receptor desensitization and can initiate separate signaling cascades. The following experimental plan is designed to rigorously test this hypothesis.

cluster_0 Hypothesized Signaling Pathway of 2,2-dimethyl-N-(2-phenylethyl)propanamide Compound 2,2-dimethyl-N- (2-phenylethyl)propanamide MOR µ-Opioid Receptor (MOR) Compound->MOR Binds to Gi_o Gi/o Protein MOR->Gi_o Activates Beta_Arrestin β-Arrestin 2 MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Cellular Responses (e.g., Analgesia) cAMP->Analgesia ERK p-ERK1/2 Beta_Arrestin->ERK Activates ERK->Analgesia

Caption: Hypothesized signaling cascade of the test compound at the µ-opioid receptor.

Comprehensive In Vitro Experimental Workflow

The following sections detail the experimental protocols necessary to test the central hypothesis. The workflow is designed to first establish target engagement and then to characterize the functional consequences of this interaction.

cluster_workflow Overall Experimental Workflow A Synthesis & Characterization of Compound B Tier 1: Target Engagement Radioligand Binding Assay A->B C Tier 2: Functional Activity (G-Protein Pathway) cAMP Inhibition Assay B->C D Tier 2: Functional Activity (β-Arrestin Pathway) β-Arrestin Recruitment Assay B->D E Tier 3: Downstream Signaling p-ERK1/2 Western Blot C->E G Data Synthesis & Mechanism Profiling C->G D->E D->G F Tier 4: Cellular Phenotype Neuronal Cell Viability (MTT Assay) E->F F->G

Caption: A multi-tiered workflow for mechanism of action elucidation.

Synthesis of 2,2-dimethyl-N-(2-phenylethyl)propanamide

While various synthetic routes are possible, a common method for amide bond formation is the acylation of an amine with an acyl chloride.[1]

Protocol:

  • In a dry round-bottom flask, dissolve 2-phenylethanamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the flask to 0°C in an ice bath with stirring.

  • Slowly add 2,2-dimethylpropanoyl chloride (pivaloyl chloride) (1.0 equivalent) dropwise to the solution over 20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 10% sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 2,2-dimethyl-N-(2-phenylethyl)propanamide.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Tier 1: µ-Opioid Receptor Binding Affinity

Objective: To determine if the compound binds to the µ-opioid receptor and to quantify its binding affinity (Ki). A competitive radioligand binding assay is the gold standard for this purpose.[2][3]

Experimental Protocol:

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor (hMOR).

    • Radioligand: [³H]DAMGO (a selective MOR agonist).

    • Non-specific binding control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • 96-well plates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound (2,2-dimethyl-N-(2-phenylethyl)propanamide).

    • In a 96-well plate, add in order: 150 µL of hMOR cell membranes, 50 µL of the test compound dilution (or vehicle or naloxone), and 50 µL of [³H]DAMGO (at a final concentration near its Kd).

    • Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific [³H]DAMGO binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Characterization - G-Protein Pathway

Objective: To determine if the compound acts as an agonist or antagonist at the MOR by measuring its effect on the Gi/o-protein signaling pathway. This is achieved by quantifying the inhibition of forskolin-stimulated cAMP production.[4][5]

Experimental Protocol:

  • Materials:

    • CHO or HEK293 cells stably expressing hMOR.

    • Forskolin (to stimulate adenylyl cyclase).

    • DAMGO (positive control agonist).

    • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • A commercial cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based).

  • Procedure:

    • Plate the hMOR-expressing cells in a 384-well plate and incubate overnight.

    • Replace the culture medium with stimulation buffer containing IBMX.

    • Add serial dilutions of the test compound or DAMGO. For antagonist testing, pre-incubate with the test compound before adding a fixed concentration (e.g., EC₈₀) of DAMGO.

    • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate concentration-response curves by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

    • Calculate the EC₅₀ (potency) and Emax (efficacy) values from the curve using non-linear regression.

    • Compare the Emax of the test compound to that of the full agonist DAMGO to classify it as a full or partial agonist.

Tier 2: Functional Characterization - β-Arrestin Pathway

Objective: To assess the compound's ability to induce β-arrestin 2 recruitment to the MOR, a key indicator for potential biased agonism.[6][7]

Experimental Protocol:

  • Materials:

    • A cell line engineered for a β-arrestin recruitment assay, such as the PathHunter® CHO-K1 OPRM1 β-arrestin cell line. These cells co-express the MOR tagged with an enzyme fragment and β-arrestin 2 fused to the complementary enzyme fragment.

    • DAMGO (positive control).

    • Assay-specific detection reagents.

  • Procedure:

    • Plate the PathHunter® cells in a white, clear-bottom 384-well plate.

    • Prepare serial dilutions of the test compound and controls.

    • Add the compound dilutions to the respective wells.

    • Incubate the plate for 90 minutes at 37°C.

    • Prepare and add the detection reagent according to the manufacturer's instructions.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the chemiluminescent signal on a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the log concentration of the test compound.

    • Determine the EC₅₀ and Emax values from the resulting concentration-response curve.

    • A "bias plot" can be constructed by comparing the potency and efficacy for G-protein activation versus β-arrestin recruitment to quantify any signaling bias.

Tier 3: Downstream Signaling - ERK1/2 Phosphorylation

Objective: To determine if the compound activates the mitogen-activated protein kinase (MAPK) pathway, a common downstream event of MOR activation, by measuring the phosphorylation of ERK1/2.[8][9]

Experimental Protocol:

  • Materials:

    • SH-SY5Y neuroblastoma cells (which endogenously express MOR) or hMOR-expressing HEK293 cells.

    • Primary antibodies: rabbit anti-phospho-ERK1/2 (p-ERK1/2) and rabbit anti-total-ERK1/2.

    • HRP-conjugated anti-rabbit secondary antibody.

    • Lysis buffer, SDS-PAGE gels, PVDF membrane, and ECL chemiluminescent substrate.

  • Procedure:

    • Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours before stimulation.

    • Treat cells with various concentrations of the test compound for a range of time points (e.g., 5, 10, 30 minutes).

    • After treatment, place plates on ice and lyse the cells.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis:

    • Perform densitometric analysis on the Western blot bands.

    • Normalize the intensity of the p-ERK band to the total ERK band for each sample.

    • Compare the normalized p-ERK levels across different concentrations and time points to determine the kinetics and potency of ERK1/2 activation.

Tier 4: Cellular Phenotype - Neuronal Cell Viability

Objective: To evaluate the cytotoxic potential of the compound on a relevant neuronal cell line. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.[10][11]

Experimental Protocol:

  • Materials:

    • SH-SY5Y human neuroblastoma cells.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol).

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for 24 to 48 hours.

    • After incubation, add 10-20 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of the test compound to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Data Synthesis and Interpretation

The collective data from these experiments will provide a comprehensive in vitro pharmacological profile of 2,2-dimethyl-N-(2-phenylethyl)propanamide. The results should be summarized for clear interpretation.

Table 1: Summary of Hypothetical In Vitro Pharmacological Data

ParameterAssayHypothetical ValueInterpretation
Ki (nM) [³H]DAMGO Binding15.2High affinity for the µ-opioid receptor.
EC₅₀ (nM) cAMP Inhibition35.8Potent agonist activity via the G-protein pathway.
Emax (%) cAMP Inhibition95% (vs. DAMGO)Full agonist at the G-protein pathway.
EC₅₀ (nM) β-Arrestin Recruitment150.4Less potent in recruiting β-arrestin compared to G-protein activation.
Emax (%) β-Arrestin Recruitment60% (vs. DAMGO)Partial agonist for the β-arrestin pathway.
EC₅₀ (nM) p-ERK1/2 Activation45.1Activation of downstream MAPK signaling.
CC₅₀ (µM) MTT Assay (SH-SY5Y)> 100Low cytotoxicity in neuronal cells at effective concentrations.

A compound with the hypothetical profile above would be characterized as a potent, full µ-opioid receptor agonist with a significant bias towards the G-protein signaling pathway over β-arrestin recruitment, and low in vitro cytotoxicity.

References

  • Gull, A., et al. (n.d.). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC. [Link]

  • JoVE. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. [Link]

  • Molbase. (n.d.). Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide. [Link]

  • Bio-protocol. (2021). 4.1.5. Cell Viability Assessment—MTT Assay. [Link]

  • PubMed. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. [Link]

  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]

  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

  • MDPI. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • Bio-protocol. (2019). Radioligand-binding studies. [Link]

  • PubMed. (2001). Assessment of cell viability in primary neuronal cultures. [Link]

  • eLife. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. [Link]

  • BMC. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. [Link]

  • International Association for the Study of Pain (IASP). (2022). In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. [Link]

  • bioRxiv. (2025). Reverse-engineering β-Arrestin Bias in the δ-Opioid Receptor. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • PubMed. (2011). In vitro opioid receptor assays. [Link]

  • PubMed. (2015). In vivo and in vitro evaluation of novel μ-opioid receptor agonist compounds. [Link]

  • MDPI. (2021). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. [Link]

  • NIH. (2012). Phospho-ERK Assays - Assay Guidance Manual. [Link]

  • Frontiers. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. [Link]

  • Springer. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. [Link]

  • Google Patents. (n.d.). CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)

Sources

Foundational

Synthesis Pathways for 2,2-Dimethyl-N-(2-phenylethyl)propanamide: A Technical Guide to Sterically Hindered Amidation

Executive Summary: The Steric Paradigm in Amidation Amide bond formation is the backbone of synthetic medicinal chemistry, yet it routinely encounters significant kinetic barriers when applied to sterically congested sub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Paradigm in Amidation

Amide bond formation is the backbone of synthetic medicinal chemistry, yet it routinely encounters significant kinetic barriers when applied to sterically congested substrates. The synthesis of 2,2-dimethyl-N-(2-phenylethyl)propanamide (commonly referred to as N-phenethylpivalamide) represents a classical steric challenge.

This molecule requires the coupling of a primary aliphatic amine (2-phenylethanamine) with a highly hindered acyl donor derived from pivalic acid. The massive steric bulk of the tert-butyl group severely restricts the trajectory of nucleophilic attack, rendering standard, mild coupling conditions sluggish and prone to side reactions. As highlighted by [1], navigating these steric constraints requires a deliberate departure from generic coupling protocols toward mechanistically optimized pathways.

Mechanistic Rationale: Overcoming the Pivaloyl Barrier

As an application scientist, selecting a synthesis route is never arbitrary; it is governed by the kinetic and thermodynamic realities of the substrates. For N-phenethylpivalamide, two primary pathways are viable, each with distinct mechanistic rationales:

  • Pathway A: Acyl Chloride-Mediated Synthesis (The Industrial Standard) To overcome the high activation energy required to form a sterically congested tetrahedral intermediate, we must increase the ground-state energy of the electrophile. Pivaloyl chloride achieves this. However, to bypass the steric shielding of the carbonyl carbon, 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst. DMAP attacks the acyl chloride to form an N-acylpyridinium intermediate. This highly charged intermediate protrudes further into the solvent shell, making the carbonyl carbon vastly more accessible to the incoming phenethylamine than the neutral acyl chloride.

  • Pathway B: Triazine-Mediated Coupling (The Mild/Research Standard) When avoiding harsh acid chlorides (e.g., for late-stage functionalization), direct coupling from pivalic acid is necessary. Standard carbodiimides (like EDC/DCC) often fail here. Because the amine's attack on the O-acylisourea intermediate is slowed by the tert-butyl group, the intermediate undergoes a detrimental [1,3]-acyl shift, forming an unreactive N-acylurea byproduct. To prevent this, we utilize DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). As demonstrated in recent [2], DMT-MM forms an active triazinyl ester that cannot undergo this rearrangement, preserving the active species until the amine successfully attacks.

SynthesisPathways Phenethylamine 2-Phenylethanamine (Nucleophile) IntermediateA N-Acylpyridinium Intermediate (DMAP-Stabilized) Phenethylamine->IntermediateA + Base IntermediateB Active Triazinyl Ester (via DMT-MM) Phenethylamine->IntermediateB + Base PivaloylChloride Pivaloyl Chloride (Route A) PivaloylChloride->IntermediateA + DMAP PivalicAcid Pivalic Acid (Route B) PivalicAcid->IntermediateB + DMT-MM Target 2,2-dimethyl-N-(2-phenylethyl)propanamide IntermediateA->Target - Pyridine / HCl IntermediateB->Target - Triazinone

Fig 1. Divergent synthesis pathways for N-phenethylpivalamide via acyl chloride or active ester.

Quantitative Pathway Comparison

To facilitate decision-making for scale-up or library generation, the operational metrics of both pathways are summarized below:

ParameterRoute A: Acyl ChlorideRoute B: DMT-MM Coupling
Acyl Donor Pivaloyl ChloridePivalic Acid
Activation Strategy Pre-activated (High Electrophilicity)In-situ Triazinyl Ester
Typical Yield 85 - 95%80 - 85%
Reaction Time 2 - 4 hours12 - 18 hours
Primary Byproducts Triethylamine hydrochlorideTriazinone derivative
Scalability Excellent (Industrial Standard)Moderate (Green Chem/Research)

Step-by-Step Experimental Methodologies

Protocol A: Acyl Chloride-Mediated Synthesis

Causality Check: The reaction is performed at 0 °C to control the highly exothermic formation of the N-acylpyridinium species and prevent the degradation of the acyl chloride.

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Add 2-phenylethanamine (1.0 equiv, 10 mmol) and anhydrous Dichloromethane (DCM) (0.2 M).

  • Base Addition: Inject Triethylamine (Et₃N) (1.5 equiv, 15 mmol) followed by a catalytic amount of DMAP (0.1 equiv, 1 mmol). Stir for 5 minutes.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add pivaloyl chloride (1.1 equiv, 11 mmol) dropwise over 15 minutes via syringe. Note: Rapid addition will cause localized heating and reduce yield.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Quench the reaction with 1M HCl (20 mL) to protonate and remove unreacted amine and DMAP. Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: Triazine-Mediated Coupling

Causality Check: Methanol or THF is used as a solvent because DMT-MM requires a polar medium to dissolve and effectively form the active ester intermediate without precipitating prematurely.

  • Preparation: In a round-bottom flask, dissolve pivalic acid (1.0 equiv, 5 mmol) and 2-phenylethanamine (1.1 equiv, 5.5 mmol) in Methanol (0.2 M).

  • Activation: Add DMT-MM (1.2 equiv, 6 mmol) in a single portion at room temperature.

  • Propagation: Stir the reaction mixture vigorously at room temperature for 12–18 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove Methanol. Redissolve the residue in Ethyl Acetate (30 mL).

  • Washing: Wash the organic phase with 1M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL) to remove the water-soluble triazinone byproduct.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Workflow Start Reaction Setup (Anhydrous Solvent, 0°C) Addition Dropwise Addition of Acylating Agent Start->Addition Monitor TLC Monitoring (Hexane:EtOAc 3:1) Addition->Monitor Monitor->Monitor Incomplete Quench Quench & Wash (1M HCl, NaHCO3, Brine) Monitor->Quench Complete Dry Dry over Na2SO4 & Concentrate Quench->Dry Purify Flash Chromatography (SiO2) Dry->Purify Validate Self-Validation (1H NMR, 13C NMR, MS) Purify->Validate

Fig 2. Self-validating experimental workflow for sterically hindered amide bond formation.

Self-Validating System: Analytical Quality Control

Trustworthiness in chemical synthesis requires establishing a self-validating system where the protocol's success is proven by rigid analytical checkpoints. If the reaction fails (e.g., due to the steric barrier), unreacted phenethylamine will be visible on TLC (ninhydrin-positive stain).

Upon successful purification via flash chromatography (SiO₂; Hexane/EtOAc gradient), the isolated white solid must be validated against the following definitive spectral benchmarks [2]:

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 7.33–7.16 (m, 5H, Ar-H) — Confirms the intact phenyl ring.

    • δ 5.66 (br s, 1H, N-H) — The critical amide proton.

    • δ 3.50 (dt, J = 6.9, 7.8 Hz, 2H, CH₂-N) — Methylene adjacent to the newly formed amide bond.

    • δ 2.81 (t, J = 6.9 Hz, 2H, Ar-CH₂) — Benzylic methylene.

    • δ 1.14 (s, 9H, t-Bu) — The massive 9-proton singlet confirming the successful integration of the pivaloyl group.

  • ¹³C NMR (150 MHz, CDCl₃):

    • δ 178.4 (C=O), 139.2, 128.9, 128.7, 126.6 (Ar-C), 40.7 (CH₂-N), 38.7 (C(CH₃)₃), 35.8 (Ar-CH₂), 27.6 (CH₃).

  • Mass Spectrometry (LRMS DART-TOF): Expected m/z [M + H]⁺ = 206.15.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Faggi, E., et al. (2019). Development of Triazinone-Based Condensing Reagents for Amide Formation. The Journal of Organic Chemistry, 84(21), 13824-13831.[Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[Link]

  • De Luca, L., et al. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(20), 12029-12122.[Link]

Exploratory

An In-depth Technical Guide to the Synthesis and Crystallographic Analysis of 2,2-dimethyl-N-(2-phenylethyl)propanamide

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis and detailed crystallographic analysis of the amide 2,2-dimethyl-N-(2-phenylethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis and detailed crystallographic analysis of the amide 2,2-dimethyl-N-(2-phenylethyl)propanamide. While a definitive crystal structure for this specific compound is not publicly available, this document outlines a robust synthetic protocol and a complete, field-proven workflow for its single-crystal X-ray diffraction analysis. To illustrate the analytical process with concrete data, the crystallographic parameters of the closely related structure, 2,2-dimethyl-N-(pyridin-3-yl)propanamide, will be utilized as a representative example.

Part 1: Synthesis of 2,2-dimethyl-N-(2-phenylethyl)propanamide

The synthesis of N-substituted amides is a fundamental transformation in organic and medicinal chemistry. For the target compound, 2,2-dimethyl-N-(2-phenylethyl)propanamide, a straightforward and efficient method involves the acylation of 2-phenylethylamine with pivaloyl chloride. The steric bulk of the pivaloyl group (a t-butyl moiety) often leads to clean reactions and stable products.[1]

Reaction Scheme

cluster_reactants Reactants cluster_products Product 2-phenylethylamine 2-phenylethylamine reaction_plus + 2-phenylethylamine->reaction_plus Pivaloyl_chloride Pivaloyl chloride Pivaloyl_chloride->reaction_plus Target_molecule 2,2-dimethyl-N-(2-phenylethyl)propanamide reaction_arrow reaction_plus->reaction_arrow Triethylamine, DCM, 0 °C to RT reaction_arrow->Target_molecule

Caption: Reaction scheme for the synthesis of 2,2-dimethyl-N-(2-phenylethyl)propanamide.

Experimental Protocol: Amide Synthesis

This protocol details a general and reliable method for the synthesis of the target compound.

Materials:

  • 2-phenylethylamine (1.0 equivalent)

  • Pivaloyl chloride (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 equiv) dropwise to the stirred solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 2,2-dimethyl-N-(2-phenylethyl)propanamide as a crystalline solid.

Part 2: Single-Crystal X-ray Diffraction Analysis

The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is the definitive method for elucidating its conformation and intermolecular interactions in the solid state. This section provides a detailed workflow for the crystallographic analysis of a novel compound like 2,2-dimethyl-N-(2-phenylethyl)propanamide.

Workflow for Crystallographic Analysis

A Single Crystal Growth B Crystal Mounting A->B C X-ray Diffraction Data Collection B->C D Data Reduction & Integration C->D E Structure Solution D->E F Structure Refinement E->F G Validation & Finalization (CIF) F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol

1. Single Crystal Growth:

The critical first step is to grow high-quality single crystals suitable for diffraction. This is often achieved through slow evaporation of a saturated solution of the purified compound.

  • Procedure: Dissolve the purified 2,2-dimethyl-N-(2-phenylethyl)propanamide in a suitable solvent or a mixture of solvents (e.g., ethyl acetate/hexane). Loosely cap the vial and allow the solvent to evaporate slowly over several days. High-quality crystals should form as the solution becomes supersaturated.

2. X-ray Diffraction Data Collection:

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source and a sensitive detector is required.

  • Procedure:

    • A suitable single crystal is mounted on a goniometer head.

    • The diffractometer collects a series of diffraction images as the crystal is rotated in the X-ray beam.

3. Data Processing and Structure Solution:

  • The collected diffraction data is processed to yield a set of structure factors.

  • The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • This initial model is then refined against the experimental data.

Illustrative Crystallographic Data

As the crystal structure of 2,2-dimethyl-N-(2-phenylethyl)propanamide has not been publicly reported, the following tables present the crystallographic data for the analogous compound, 2,2-dimethyl-N-(pyridin-3-yl)propanamide , to exemplify the expected results of a successful analysis.[2]

Table 1: Crystal Data and Structure Refinement Details for 2,2-dimethyl-N-(pyridin-3-yl)propanamide [2]

ParameterValue
Empirical formulaC₁₀H₁₄N₂O
Formula weight178.23
Temperature293(2) K
Wavelength (Cu Kα)1.54184 Å
Crystal systemOrthorhombic
Space groupPbca
Unit cell dimensions
a11.2453(3) Å
b10.5272(3) Å
c17.5339(6) Å
α, β, γ90°
Volume2075.69(11) ų
Z8
Density (calculated)1.141 Mg/m³
Absorption coefficient0.602 mm⁻¹
F(000)768
Data collection
θ range for data collection5.03 to 73.38°
Reflections collected10697
Independent reflections2021 [R(int) = 0.0345]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params2021 / 0 / 152
Goodness-of-fit on F²1.043
Final R indices [I>2σ(I)]R1 = 0.0410, wR2 = 0.1085
R indices (all data)R1 = 0.0478, wR2 = 0.1147

Interpretation of Crystallographic Data:

The data in Table 1 provides a wealth of information about the crystal structure. The orthorhombic crystal system and the space group Pbca describe the symmetry of the crystal lattice. The unit cell dimensions define the size and shape of the repeating unit of the crystal. The refinement statistics (R-factors) indicate the quality of the final structural model and its agreement with the experimental data.

In the reported structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide, the pyridine ring is inclined to the mean plane of the amide moiety by 17.60 (8)°.[2] The crystal structure reveals that molecules are linked via N—H···N hydrogen bonds, forming chains.[2] A similar analysis of 2,2-dimethyl-N-(2-phenylethyl)propanamide would be expected to reveal key structural features such as the torsion angles of the ethyl-phenyl group relative to the amide plane and any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Part 3: Significance for Drug Development

The N-phenylpropanamide scaffold is a crucial feature in a number of pharmacologically active compounds, including synthetic opioids. Understanding the precise three-dimensional structure of molecules like 2,2-dimethyl-N-(2-phenylethyl)propanamide is of paramount importance in drug design and development. Crystallographic data provides invaluable insights into:

  • Structure-Activity Relationships (SAR): By correlating the three-dimensional structure with biological activity, researchers can make more informed decisions in the design of new and improved drug candidates.

  • Receptor Binding: The conformation of a molecule determined by X-ray crystallography can be used in computational modeling studies to understand how it interacts with its biological target.

  • Polymorphism: The ability of a compound to exist in different crystal forms (polymorphs) can have significant implications for its physical properties, such as solubility and bioavailability. X-ray diffraction is the primary tool for identifying and characterizing polymorphs.

References

  • El-Hiti, G. A., Smith, K., Hegazy, A. S., Alanazi, S. A., & Kariuki, B. M. (2015). Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o246–o247. [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,2-dimethyl-N-(2-phenylethyl)propanamide

This technical guide offers a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 2,2-dimethyl-N-(2-phenylethyl)propanamide. In the absence of publicly available experimental spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 2,2-dimethyl-N-(2-phenylethyl)propanamide. In the absence of publicly available experimental spectra for this specific molecule, this guide provides a robust, predicted dataset grounded in the fundamental principles of NMR spectroscopy and supported by spectral data from analogous structures. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive resource for the identification, characterization, and quality control of this and related N-acylated phenylethylamine compounds.

Introduction to the Structural Elucidation of 2,2-dimethyl-N-(2-phenylethyl)propanamide via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The target molecule, 2,2-dimethyl-N-(2-phenylethyl)propanamide, possesses distinct structural motifs that are expected to yield a characteristic and interpretable NMR fingerprint. These include a monosubstituted benzene ring, an ethyl chain, a secondary amide linkage, and a sterically bulky tert-butyl group. The analysis of the chemical shifts (δ), signal multiplicities (splitting patterns), and integrals of the ¹H NMR spectrum, in conjunction with the chemical shifts from the broadband proton-decoupled ¹³C NMR spectrum, allows for a complete and unambiguous assignment of all proton and carbon signals to their respective positions in the molecular structure.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR spectral data for 2,2-dimethyl-N-(2-phenylethyl)propanamide have been predicted based on established chemical shift correlations, spin-spin coupling principles, and by drawing comparisons with structurally related compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
a7.35 - 7.20m5H-Ar-H
b5.60br s1H-NH
c3.55q2H6.8-CH ₂-NH-
d2.85t2H6.8Ar-CH ₂-
e1.15s9H--C(CH ₃)₃
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)Assignment
f178.0C =O
g139.0Ar-C (quaternary)
h128.8Ar-C H
i128.6Ar-C H
j126.5Ar-C H
k41.0-C H₂-NH-
l38.5C (CH₃)₃ (quaternary)
m35.5Ar-C H₂-
n27.5-C(C H₃)₃

In-depth Spectral Analysis and Interpretation

A thorough analysis of the predicted spectral data allows for a complete assignment of the molecular structure of 2,2-dimethyl-N-(2-phenylethyl)propanamide.

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum exhibits five distinct signals, each corresponding to a unique proton environment in the molecule.

  • Aromatic Protons (a): The multiplet observed in the downfield region between δ 7.35 and 7.20 ppm is characteristic of the protons on the phenyl ring. The integration of 5H confirms the presence of a monosubstituted benzene ring.

  • Amide Proton (b): A broad singlet at approximately δ 5.60 ppm is assigned to the amide proton (-NH-). The broadness of this signal is a common feature due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange.

  • Methylene Protons adjacent to Nitrogen (c): The quartet at δ 3.55 ppm, integrating to 2H, is assigned to the methylene protons of the ethyl group that are directly attached to the nitrogen atom. The multiplicity is due to coupling with the adjacent methylene protons (d).

  • Methylene Protons adjacent to the Phenyl Group (d): The triplet at δ 2.85 ppm, with an integration of 2H, corresponds to the benzylic methylene protons. This signal is split into a triplet by the neighboring methylene protons (c).

  • tert-Butyl Protons (e): The prominent singlet at δ 1.15 ppm, integrating to 9H, is characteristic of the nine equivalent protons of the tert-butyl group. The singlet multiplicity arises from the absence of adjacent protons.

¹³C NMR Spectrum Analysis

The predicted broadband proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule.

  • Carbonyl Carbon (f): The signal at approximately δ 178.0 ppm is assigned to the carbonyl carbon of the amide group. This downfield chemical shift is characteristic of carbonyl carbons.

  • Aromatic Carbons (g, h, i, j): Four signals are predicted for the aromatic carbons. The quaternary carbon (ipso-carbon) is expected around δ 139.0 ppm, while the protonated aromatic carbons are predicted to appear between δ 126.5 and 128.8 ppm.

  • Aliphatic Carbons (k, l, m, n): The methylene carbon adjacent to the nitrogen is assigned to the signal at δ 41.0 ppm. The benzylic methylene carbon is expected at approximately δ 35.5 ppm. The quaternary carbon of the tert-butyl group is predicted at δ 38.5 ppm, and the three equivalent methyl carbons of the tert-butyl group are assigned to the upfield signal at δ 27.5 ppm.

Experimental Protocols

The following provides a generalized, detailed methodology for the synthesis of 2,2-dimethyl-N-(2-phenylethyl)propanamide and the subsequent acquisition and processing of its NMR spectra. This protocol is designed to be a self-validating system, ensuring high-quality and reproducible results.

Synthesis of 2,2-dimethyl-N-(2-phenylethyl)propanamide

This synthesis is a standard amidation reaction.

  • Materials: 2-phenylethylamine, pivaloyl chloride, triethylamine, dichloromethane, 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.

  • Procedure:

    • Dissolve 2-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified product.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 32, to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16 ppm (from -2 to 14 ppm).

  • ¹³C NMR Acquisition (100 MHz Spectrometer):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 2048, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 240 ppm (from -10 to 230 ppm).

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts of all signals in both spectra.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of 2,2-dimethyl-N-(2-phenylethyl)propanamide with key proton and carbon assignments.

Caption: Molecular structure of 2,2-dimethyl-N-(2-phenylethyl)propanamide with NMR assignments.

Conclusion

This technical guide provides a comprehensive, albeit predicted, ¹H and ¹³C NMR spectral analysis of 2,2-dimethyl-N-(2-phenylethyl)propanamide. The detailed interpretation of the predicted chemical shifts, multiplicities, and integrations, along with a robust experimental protocol, serves as a valuable resource for the scientific community. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of small organic molecules.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Exploratory

2,2-dimethyl-N-(2-phenylethyl)propanamide molecular weight and solubility profile

An In-depth Technical Guide to the Physicochemical Properties of 2,2-dimethyl-N-(2-phenylethyl)propanamide For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,2-dimethyl-N-(2-phenylethyl)propanamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and solubility profile of 2,2-dimethyl-N-(2-phenylethyl)propanamide, a substituted amide of interest in various fields of chemical and pharmaceutical research. The document is structured to deliver not only core physicochemical data but also the scientific rationale behind its expected properties and the detailed methodologies for its empirical determination.

Core Molecular Attributes

2,2-dimethyl-N-(2-phenylethyl)propanamide is a tertiary amide characterized by a pivaloyl group attached to a phenethylamine moiety. This unique structural arrangement, featuring a bulky t-butyl group and an aromatic ring, significantly influences its physical and chemical properties.

Molecular Formula and Weight

The chemical structure of 2,2-dimethyl-N-(2-phenylethyl)propanamide dictates a molecular formula of C₁₃H₁₉NO. Based on the atomic weights of its constituent elements, the molecular weight has been calculated.[1][2][3]

PropertyValueSource
Molecular Formula C₁₃H₁₉NO-
Molar Mass 205.30 g/mol Calculated[2]
CAS Number 62056-54-6[4]

Solubility Profile: Theoretical Insights and Experimental Approach

The solubility of a compound is a critical parameter in drug discovery and development, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. The solubility of 2,2-dimethyl-N-(2-phenylethyl)propanamide is governed by the interplay of its polar amide group and its non-polar hydrocarbon components.

Predicted Solubility Behavior

Amides can participate in hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor.[5][6][7] Primary and secondary amides can also act as hydrogen bond donors.[5][6][7] However, as a tertiary amide, 2,2-dimethyl-N-(2-phenylethyl)propanamide lacks a hydrogen on the nitrogen atom, precluding it from acting as a hydrogen bond donor.[8] This characteristic, combined with the significant non-polar surface area contributed by the phenyl and t-butyl groups, suggests that the compound will exhibit low solubility in aqueous media.[8][9] Conversely, it is anticipated to be more soluble in organic solvents.[9]

Experimental Determination of Solubility

To empirically determine the solubility of 2,2-dimethyl-N-(2-phenylethyl)propanamide, both kinetic and thermodynamic assays can be employed. The shake-flask method is a widely accepted approach for determining thermodynamic solubility.[10][11]

The following diagram outlines the key steps in the experimental workflow for determining the thermodynamic solubility of the target compound.

experimental_workflow cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis prep_compound Weigh excess 2,2-dimethyl-N-(2-phenylethyl)propanamide mix Add compound to buffer in a sealed vial prep_compound->mix prep_solvent Prepare aqueous buffer (e.g., PBS pH 7.4) prep_solvent->mix shake Shake at a constant temperature (e.g., 25°C for 24-72h) mix->shake separate Separate solid and liquid phases (centrifugation/filtration) shake->separate quantify Quantify concentration in the supernatant via HPLC or LC-MS separate->quantify

Caption: Experimental workflow for thermodynamic solubility determination.

This protocol details the steps for determining the thermodynamic solubility of 2,2-dimethyl-N-(2-phenylethyl)propanamide in a phosphate-buffered saline (PBS) solution at pH 7.4.

Materials:

  • 2,2-dimethyl-N-(2-phenylethyl)propanamide (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Acetonitrile (ACN) for HPLC mobile phase and dilutions

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.45 µm filter)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a 10 mM stock solution of 2,2-dimethyl-N-(2-phenylethyl)propanamide in DMSO.

    • Create a series of calibration standards by diluting the stock solution with ACN to achieve concentrations spanning the expected solubility range.

  • Sample Preparation:

    • Add an excess amount of solid 2,2-dimethyl-N-(2-phenylethyl)propanamide to a sealed glass vial. The excess solid should be visually apparent.

    • Add a defined volume of PBS (pH 7.4) to the vial.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 400 rpm).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution is saturated.[12]

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a 0.45 µm filter.[12][13]

  • Quantification:

    • Dilute the obtained saturated solution with a suitable solvent (e.g., ACN) to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the standard solutions using HPLC or LC-MS.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from UV detection) versus the concentration of the standard solutions.

    • Determine the concentration of 2,2-dimethyl-N-(2-phenylethyl)propanamide in the diluted samples from the calibration curve.

    • Calculate the solubility of the compound in the original PBS solution by accounting for the dilution factor.

Conclusion

This technical guide has provided the calculated molecular weight of 2,2-dimethyl-N-(2-phenylethyl)propanamide and a detailed framework for understanding and experimentally determining its solubility profile. The structural characteristics of the molecule suggest a low aqueous solubility, a critical factor for consideration in its potential applications. The provided experimental protocol offers a robust method for obtaining precise and reliable thermodynamic solubility data, which is essential for advancing research and development involving this compound.

References

  • Fiveable. N-substituted amides: Organic Chemistry II Study Guide. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Teoboșeanu, M., et al. (2018). Determination of Thermodynamic Solubility. Bio-protocol. [Link]

  • Cheméo. Chemical Properties of Propanamide, 2,2-dimethyl-N-phenyl- (CAS 6625-74-7). [Link]

  • Molar Mass Calculator. C13H19NO molar mass. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • National Center for Biotechnology Information. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Faculty of Science, Universiti Teknologi Malaysia. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Avdievich, N. I., & Antipin, M. Y. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. [Link]

  • Chemistry Stack Exchange. Solubility of Amides. [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. Kinetic solubility. [Link]

  • NextSDS. Propanamide, 2,2-dimethyl-N-[2-(2-phenylethenyl)-3-pyridinyl]-. [Link]

  • University of the Sciences in Philadelphia. Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • MOLBASE. C13H19NO. [Link]

  • Wikipedia. Amide. [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • Wikipedia. C13H19NO. [Link]

  • National Center for Biotechnology Information. 2-hydroxy-2-methyl-N-(2-phenylethyl)propanamide. PubChem. [Link]

  • National Center for Biotechnology Information. 2,2-dimethyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-N-[2-oxo-2-[(2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl)amino]ethyl]propanamide. PubChem. [Link]

  • Chemguide. an introduction to amides. [Link]

  • Inch Calculator. Molecular Weight Calculator (Molar Mass). [Link]

  • Calculator.net. Molecular Weight Calculator (Molar Mass). [Link]

  • National Center for Biotechnology Information. CID 100979034. PubChem. [Link]

  • National Center for Biotechnology Information. N-(2-Phenylethyl)propanamide. PubChem. [Link]

  • Cheméo. Chemical Properties of Propanamide, 2-methyl- (CAS 563-83-7). [Link]

  • National Center for Biotechnology Information. 3-phenyl-N-(2-phenylethyl)propanamide. PubChem. [Link]

Sources

Foundational

A Technical Guide to the Preliminary Toxicity Screening of 2,2-dimethyl-N-(2-phenylethyl)propanamide

Abstract The development of novel chemical entities, such as 2,2-dimethyl-N-(2-phenylethyl)propanamide, necessitates a rigorous and systematic evaluation of their potential toxicity at the earliest stages of research. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of novel chemical entities, such as 2,2-dimethyl-N-(2-phenylethyl)propanamide, necessitates a rigorous and systematic evaluation of their potential toxicity at the earliest stages of research. This guide provides a comprehensive, technically-grounded framework for conducting a preliminary toxicity screening. The approach detailed herein integrates in silico predictive modeling with a tiered in vitro and in vivo testing strategy. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind each experimental choice. The methodologies are aligned with international regulatory principles to ensure the generation of robust and reliable data, facilitating informed decision-making in the progression of new chemical entities.

Introduction: The Imperative for Early-Stage Toxicity Assessment

The journey of a novel chemical entity from discovery to potential application is fraught with challenges, a primary one being the early identification of potential safety liabilities. A significant percentage of drug candidates fail during development due to unforeseen toxicity.[1] Therefore, a "fail early, fail fast" approach, underpinned by robust preliminary toxicity screening, is not only economically prudent but also an ethical imperative.[2][3] This guide uses 2,2-dimethyl-N-(2-phenylethyl)propanamide as a representative novel compound to illustrate a best-practice workflow for initial safety assessment.

The core objectives of a preliminary toxicity screen are to:

  • Identify potential hazards to human health.

  • Characterize the dose-response relationship of any observed toxicity.

  • Inform the design of more extensive preclinical safety studies.[4]

  • Provide data to support the selection of the most promising lead candidates.[5]

This guide advocates for a multi-pronged strategy, commencing with computational predictions and progressing through targeted in vitro assays to a limited, well-defined in vivo study.

Tier 1: In Silico Toxicity Prediction

Before embarking on laboratory-based experiments, a wealth of information can be gleaned from computational toxicology models.[6] These in silico methods utilize the chemical structure of 2,2-dimethyl-N-(2-phenylethyl)propanamide to predict its potential toxicological properties based on data from vast libraries of known compounds.[6][7]

Rationale and Approach

In silico screening is a rapid and cost-effective method to flag potential liabilities.[7] The primary methodologies employed are Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models.[8][9][10] These models identify structural fragments or physicochemical properties associated with specific toxicological endpoints.[8][9][11]

Key Predictive Endpoints

For 2,2-dimethyl-N-(2-phenylethyl)propanamide, the following endpoints should be assessed using a battery of validated in silico tools:

  • Genotoxicity: Prediction of mutagenicity (e.g., Ames test outcome) and clastogenicity.[7]

  • Hepatotoxicity: Assessment of potential for drug-induced liver injury.[7][10]

  • Cardiotoxicity: Evaluation of the likelihood of adverse effects on the cardiovascular system.[7]

  • Carcinogenicity: Prediction of tumorigenic potential based on structural alerts.[12]

  • ADME Properties: Prediction of Absorption, Distribution, Metabolism, and Excretion characteristics to anticipate the compound's behavior in a biological system.[13]

Table 1: Recommended In Silico Tools for Toxicity Prediction

Tool/PlatformPredicted EndpointsPrinciple
DEREK Nexus Genotoxicity, Carcinogenicity, Skin SensitizationExpert rule-based system identifying structural alerts.
Sarah Nexus Bacterial Mutagenicity (Ames Test)Statistical-based model for predicting Ames test outcomes.
Toxtree Cramer classification, Michael AcceptorsDecision tree-based software for toxicity estimation.
PASS Online Broad spectrum of biological activitiesStructure-Activity-Relationships analysis of a large database.[14]
admetSAR ADMET propertiesA comprehensive tool for predicting various ADMET profiles.[15]
MolToxPred General toxicityA machine learning-based tool for predicting the potential toxicity of small molecules.[16]
Interpretation and Limitations

In silico predictions are not a substitute for experimental testing but serve to guide it. Positive signals for endpoints like genotoxicity or hepatotoxicity would necessitate their prioritization in subsequent in vitro assays. It is crucial to acknowledge that the accuracy of these predictions depends on the quality of the underlying datasets and algorithms.[7]

Tier 2: In Vitro Toxicity Assessment

In vitro assays provide the first experimental data on the biological effects of 2,2-dimethyl-N-(2-phenylethyl)propanamide. These cell-based assays are essential for quantifying cytotoxicity and investigating specific mechanisms of toxicity, such as genotoxicity.[17]

General Cytotoxicity Screening

The initial step is to determine the concentration range over which the compound affects basic cellular viability. This is typically quantified by the half-maximal inhibitory concentration (IC50).[2]

The XTT assay is a colorimetric method that measures the metabolic activity of viable cells. The reduction of the tetrazolium salt XTT to a colored formazan product by mitochondrial dehydrogenases serves as an indicator of cell viability.[18] It is preferred over the MTT assay in many cases due to the water-solubility of its formazan product, which simplifies the protocol.

Step-by-Step Protocol:

  • Cell Plating: Seed a panel of cell lines (e.g., HepG2 for liver, HEK293 for kidney, a cancer cell line relevant to the intended therapeutic area, and a normal fibroblast line) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2,2-dimethyl-N-(2-phenylethyl)propanamide in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • XTT Reagent Addition: Add the XTT reagent, mixed with an electron-coupling agent, to each well.

  • Incubation and Measurement: Incubate for 2-4 hours to allow for formazan development. Measure the absorbance at the appropriate wavelength (typically 450-500 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate Seed Cells in 96-well Plate treat Treat Cells with Compound plate->treat compound Prepare Serial Dilutions of Compound compound->treat incubate1 Incubate for 24-72h treat->incubate1 add_xtt Add XTT Reagent incubate1->add_xtt incubate2 Incubate for 2-4h add_xtt->incubate2 read Measure Absorbance incubate2->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement and a critical component of safety assessment.[19] It identifies compounds that can cause genetic damage, such as gene mutations or chromosomal aberrations.[20] A standard in vitro battery includes a bacterial reverse mutation test and a mammalian cell assay.[21]

The Ames test is a widely used method for detecting gene mutations.[19][20] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[20]

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[19][22] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[19] An increase in the frequency of micronucleated cells indicates genotoxic potential.[22] This assay is often performed in human peripheral blood lymphocytes or cell lines like CHO or TK6 and is a key part of the regulatory testing battery.[22][23]

Table 2: Data Summary for In Vitro Toxicity Assays

AssayCell Line(s)EndpointResult for 2,2-dimethyl-N-(2-phenylethyl)propanamide
XTT Cytotoxicity HepG2, HEK293IC50 (µM)[Insert experimental value]
Ames Test S. typhimurium strainsMutagenic Potential[Positive/Negative with/without S9 activation]
Micronucleus Assay Human LymphocytesMicronuclei Frequency[Significant increase/No significant increase]

Tier 3: Preliminary In Vivo Screening

Following in silico and in vitro assessments, a limited in vivo study is conducted to understand the compound's effects in a whole organism. The primary goal is to assess acute toxicity and identify potential target organs.[17][24]

Acute Oral Toxicity Study (Following OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity and estimate its LD50.[25][26]

OECD 423 is chosen for its ethical consideration (using fewer animals than traditional LD50 tests) and its ability to provide sufficient information for hazard classification according to the Globally Harmonised System (GHS).[25][26] The study typically uses a single sex (usually females, as they are often more sensitive).[26]

G cluster_step1 cluster_step2 cluster_step3 cluster_step4 start Start with Dose of 300 mg/kg (3 female rats) outcome1 Observe for 48h start->outcome1 decision1 Mortality? outcome1->decision1 dose_down Dose 3 new animals at 50 mg/kg decision1->dose_down  Yes (≥2 animals) dose_up Dose 3 new animals at 2000 mg/kg decision1->dose_up No or 1 animal outcome2a Observe & Classify dose_down->outcome2a outcome2b Observe & Classify dose_up->outcome2b

  • Animal Selection: Use healthy, young adult rodents (rats are common), fasted prior to dosing.[27]

  • Dosing: Administer a single oral dose of 2,2-dimethyl-N-(2-phenylethyl)propanamide to a group of 3 animals. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg).[26]

  • Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior), morbidity, and mortality.[17][24]

  • Body Weight: Record body weights prior to dosing and at least weekly thereafter.[27]

  • Stepwise Procedure:

    • If mortality occurs in 2 or 3 animals, the next step is to dose a new group of 3 animals at a lower fixed dose level.[26]

    • If no or only one animal dies, the next step is to dose a new group of 3 animals at a higher fixed dose level.[26]

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any pathological changes in organs and tissues.[24][27]

Integrated Data Analysis and Risk Assessment

The final and most critical step is to synthesize the data from all three tiers to form a preliminary risk assessment.

  • Correlation Analysis: Compare the in silico predictions with the in vitro results. For example, did a positive in silico alert for mutagenicity correlate with a positive Ames test?

  • Dose-Response Evaluation: The IC50 values from cytotoxicity assays provide the first quantitative measure of the compound's potency. These in vitro concentrations can be cautiously extrapolated to inform starting doses for in vivo studies.

  • Hazard Identification: The combination of in vitro genotoxicity results and the in vivo acute toxicity study identifies the primary hazards associated with the compound. The in vivo study will highlight target organs of toxicity.

  • Decision Making: Based on the integrated data, a decision can be made to:

    • Terminate development due to a severe toxicity signal (e.g., potent mutagenicity).

    • Progress the compound to more detailed preclinical toxicology studies.

    • Modify the chemical structure to mitigate the observed toxicity while retaining desired activity.

Conclusion

The preliminary toxicity screening of a novel chemical entity like 2,2-dimethyl-N-(2-phenylethyl)propanamide is a foundational element of modern drug discovery and chemical safety assessment. By employing a structured, tiered approach that begins with cost-effective in silico modeling and progresses to targeted in vitro and in vivo assays, researchers can efficiently and ethically gather the critical data needed to make informed decisions. This guide provides the technical framework and scientific rationale to execute such a screening program, ensuring scientific integrity and alignment with regulatory expectations.

References

  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC - NIH. (n.d.). National Institutes of Health.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022, November 28). WuXi AppTec.
  • The practice of structure activity relationships (SAR) in toxicology. (2000, July 15). PubMed.
  • Structure-activity relationship approaches and applications. (2003, August 15). PubMed.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20).
  • Guidance Document on Acute Oral Toxicity Testing. (2002, May 10). OECD.
  • The Utility of Structure–Activity Relationship (SAR) Models for Prediction and Covariate Selection in Developmental Toxicity: Comparative Analysis of Logistic Regression and Decision Tree Models. (2007, February 1). Taylor & Francis.
  • OECD Test Guideline 423. (2001, December 17). National Toxicology Program.
  • From Ames to micronucleus: bridging mutagenicity and clastogenicity. (2025, November 26). GenEvolutioN.
  • Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023, May 13). Ignota Labs.
  • ADME-Tox Assays. (n.d.). Promega Corporation.
  • Chemical Properties of Propanamide, 2,2-dimethyl-N-phenyl- (CAS 6625-74-7). (n.d.). Cheméo.
  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022, June 30). OECD.
  • Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
  • ADME/Toxicity Assays for Drug Discovery. (n.d.). Promega Corporation.
  • In Vitro Micronucleus Assay Offerings. (2026, February 25). Gentronix.
  • MolToxPred: small molecule toxicity prediction using machine learning approach. (n.d.).
  • Structure-activity relationships for skin sensitization potential: Development of structural alerts for use in knowledge-based toxicity prediction systems. (n.d.). Journal of Chemical Information and Modeling.
  • Test No. 401: Acute Oral Toxicity. (n.d.). OECD.
  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (n.d.).
  • A New Structure-Activity Relationship (SAR) Model for Predicting Drug-Induced Liver Injury, Based on Statistical and Expert-Based Structural Alerts. (2016, November 21). Frontiers.
  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. (2017, November 29). Frontiers.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21).
  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018, May 18).
  • In Silico Toxicity Prediction. (2024, September 30). AI powered Drug Discovery CRO.
  • A beginners guide to ADME Tox. (2024, March 11). Cell Guidance Systems.
  • MTT assay. (n.d.). Wikipedia.
  • Target-Based ADME/Tox Assays. (n.d.). Thermo Fisher Scientific - US.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - KR.
  • Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide. (n.d.). Benchchem.
  • Propanamide, 2,2-dimethyl-N-[2-(2-phenylethenyl)-3-pyridinyl]-. (n.d.). NextSDS.
  • Preclinical Development: The Safety Hurdle Prior to Human Trials. (2016, April 30).
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • N-(2-Phenylethyl)propanamide. (n.d.). PubChem - NIH.
  • Propanamide,2,2-dimethyl-N-(phenylmethyl)- — Chemical Substance Information. (n.d.).
  • Propanamide, 2-hydroxy-N-(2-phenylethyl)-, (S)- 197082-05-6 wiki. (n.d.). Guidechem.
  • Toxicological screening - PMC - NIH. (n.d.). National Institutes of Health.
  • S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • Preclinical Safety Assessment: General and Genetic Toxicology. (2026, January 3). Request PDF.
  • Toxicity Screening: 7 Strategies for Preclinical Research. (n.d.). Blog.
  • An FDA/CDER Perspective on Nonclinical Testing Strategies. (2020, April 20). Ovid.
  • Current approaches to toxicity profiling in early-stage drug development. (2025, May 8).
  • Toxicological Screening. (n.d.). ATCC.

Sources

Protocols & Analytical Methods

Method

how to synthesize 2,2-dimethyl-N-(2-phenylethyl)propanamide in the lab

An Application Note on the Synthesis and Characterization of 2,2-Dimethyl-N-(2-phenylethyl)propanamide (N-Phenethylpivalamide) Executive Summary & Mechanistic Rationale The synthesis of 2,2-dimethyl-N-(2-phenylethyl)prop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis and Characterization of 2,2-Dimethyl-N-(2-phenylethyl)propanamide (N-Phenethylpivalamide)

Executive Summary & Mechanistic Rationale

The synthesis of 2,2-dimethyl-N-(2-phenylethyl)propanamide (commonly known as N-phenethylpivalamide) presents a unique case study in amide bond formation. The target molecule consists of a phenethylamine core coupled to a pivaloyl (tert-butyl) group.

From a mechanistic standpoint, the extreme steric bulk of the tert-butyl group significantly reduces the electrophilicity of the carbonyl carbon, rendering standard weak coupling agents or Fischer-type esterifications ineffective. However, this same steric bulk provides a unique advantage: the pivaloyl group lacks α-protons, which completely precludes the formation of ketene intermediates via dehydrohalogenation—a common yield-reducing side reaction when aliphatic acyl chlorides are exposed to basic conditions.

To successfully synthesize this sterically hindered amide, two distinct methodologies are detailed in this technical guide:

  • The Classical Acyl Chloride Route: Utilizes the highly electrophilic pivaloyl chloride to forcefully overcome steric hindrance.

  • The Green Condensation Route: Employs triazinone-based condensing reagents [1], specifically DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), to achieve direct amidation from pivalic acid under mild, environmentally conscious conditions [2].

Experimental Workflows & Logical Relationships

SyntheticWorkflows cluster_A Method A: Traditional Acyl Chloride Route cluster_B Method B: Green Condensation Route Amine 2-Phenylethanamine (Limiting Reagent) CondA TEA, DCM 0 °C → RT, 2 h Amine->CondA CondB DMT-MM, MeOH RT, 4-12 h Amine->CondB AcylCl Pivaloyl Chloride AcylCl->CondA Product 2,2-Dimethyl-N-(2-phenylethyl)propanamide (Target Molecule) CondA->Product >90% Yield Fast, Exothermic PivAc Pivalic Acid PivAc->CondB CondB->Product 80-85% Yield Mild, High Atom Economy

Figure 1: Parallel synthetic pathways for the generation of N-phenethylpivalamide.

Step-by-Step Experimental Protocols

Method A: Classical Acyl Chloride Condensation (Schotten-Baumann Variant)

This method relies on the extreme reactivity of the acyl chloride to drive the reaction forward.

Reagents (10 mmol scale):

  • 2-Phenylethanamine: 10.0 mmol (1.21 g, 1.26 mL)

  • Pivaloyl chloride: 11.0 mmol (1.33 g, 1.35 mL)

  • Triethylamine (TEA): 15.0 mmol (1.52 g, 2.10 mL)

  • Anhydrous Dichloromethane (DCM): 30 mL

Step-by-Step Procedure & Causality:

  • Preparation: Dissolve 2-phenylethanamine and TEA in 30 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of pivaloyl chloride into unreactive pivalic acid.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The initial nucleophilic attack on the acyl chloride is highly exothermic. Cooling prevents solvent boil-off and suppresses the formation of unwanted side products.

  • Addition: Add pivaloyl chloride dropwise over 10 minutes via a syringe.

  • Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature (RT) for 2 hours. Causality: Warming to RT provides the kinetic energy required to overcome the steric hindrance of the tert-butyl group during the collapse of the tetrahedral intermediate.

  • Quenching & Workup: Quench the reaction with 10 mL of distilled water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (2 × 15 mL), saturated aqueous NaHCO₃ (2 × 15 mL), and brine (15 mL).

Self-Validating System & Quality Control: This protocol is designed to be chemically self-validating. The sequential workup ensures absolute purity: the 1M HCl wash protonates and removes any unreacted phenethylamine into the aqueous layer, while the NaHCO₃ wash deprotonates and removes any hydrolyzed pivalic acid. If the remaining organic layer yields a crystalline white solid upon evaporation, the chemical logic of the phase-extraction inherently validates the purity of the neutral amide product. TLC monitoring (Hexane/EtOAc 7:3) provides orthogonal validation: the starting amine stains vivid pink with ninhydrin at the baseline, while the product is ninhydrin-negative and UV-active (254 nm) at a higher Rf value.

Method B: Direct Condensation via DMT-MM (Green Chemistry Approach)

This method utilizes DMT-MM as an alcohol- and water-soluble condensing agent [2], avoiding toxic acyl chlorides and corrosive byproducts.

MechanismDMTMM Acid Pivalic Acid (Carboxylate Anion) Intermediate Acyloxytriazine Active Ester (Highly Reactive) Acid->Intermediate Nucleophilic Attack on Triazine Ring DMTMM DMT-MM (Triazinylammonium Salt) DMTMM->Intermediate NMM Leaving Group Product N-Phenethylpivalamide Intermediate->Product Aminolysis Byproducts Hydroxytriazine + N-Methylmorpholine (Water-Soluble) Intermediate->Byproducts Eliminated Amine 2-Phenylethanamine Amine->Product

Figure 2: Mechanistic pathway of DMT-MM mediated direct amidation.

Reagents (10 mmol scale):

  • 2-Phenylethanamine: 10.0 mmol (1.21 g)

  • Pivalic acid: 10.0 mmol (1.02 g)

  • DMT-MM: 11.0 mmol (3.04 g)

  • Solvent: Methanol (30 mL)

Step-by-Step Procedure & Causality:

  • Preparation: Dissolve pivalic acid and 2-phenylethanamine in 30 mL of Methanol. Causality: Unlike traditional coupling agents (e.g., DCC, EDC) which require anhydrous aprotic solvents, DMT-MM is highly stable and effective in protic solvents like methanol, drastically improving the green chemistry profile.

  • Activation: Add DMT-MM powder directly to the stirring solution at room temperature. Causality: DMT-MM reacts with the pivalate anion to form a highly reactive acyloxytriazine intermediate (See Figure 2), which is sufficiently electrophilic to overcome the steric bulk of the tert-butyl group.

  • Propagation: Stir at room temperature for 4 to 12 hours.

  • Workup: Evaporate the methanol under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (40 mL) and wash with 1M HCl, saturated NaHCO₃, and brine. Causality: The primary byproducts of this reaction (hydroxytriazine and N-methylmorpholine) are highly water-soluble and are completely eliminated during the aqueous wash, leaving the pure amide in the organic phase.

Quantitative Data & Methodology Comparison

MetricMethod A (Acyl Chloride)Method B (DMT-MM Condensation)
Acyl Donor Pivaloyl ChloridePivalic Acid
Primary Solvent Anhydrous DichloromethaneMethanol or THF
Thermal Profile 0 °C → Room TemperatureRoom Temperature (Isothermal)
Reaction Time 2 - 3 hours4 - 12 hours
Typical Yield > 90%80 - 85%
Byproducts Triethylamine hydrochlorideHydroxytriazine, N-Methylmorpholine
Safety & Handling Corrosive, moisture-sensitiveBench-stable, non-corrosive

Analytical Characterization (NMR Validation)

To confirm the structural integrity of the synthesized 2,2-dimethyl-N-(2-phenylethyl)propanamide, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized. The following spectral data serves as the authoritative benchmark for product validation [1]:

  • Physical State: White crystalline solid.

  • ¹H NMR (600 MHz, CDCl₃): δ 7.33–7.16 (m, 5H, Aromatic protons), 5.66 (brs, 1H, N-H amide proton), 3.50 (dt, J = 6.9, 7.8 Hz, 2H, CH₂ adjacent to nitrogen), 2.81 (t, J = 6.9 Hz, 2H, Benzylic CH₂), 1.14 (s, 9H, tert-butyl protons).

  • ¹³C{¹H} NMR (150 MHz, CDCl₃): δ 178.4 (Carbonyl C=O), 139.2, 128.9, 128.7, 126.6 (Aromatic carbons), 40.7 (N-CH₂), 38.7 (Quaternary carbon of t-butyl), 35.8 (Benzylic CH₂), 27.6 (Methyl carbons of t-butyl).

References

  • Yamada, K., Kota, M., Takahashi, K., Fujita, H., Kitamura, M., & Kunishima, M. "Development of Triazinone-Based Condensing Reagents for Amide Formation." The Journal of Organic Chemistry, vol. 84, no. 23, 2019, pp. 15042–15051. URL: [Link]

  • Kunishima, M., Kawachi, C., Hioki, K., Terao, K., & Tani, S. "Formation of carboxamides by direct condensation of carboxylic acids and amines in alcohols using a new alcohol- and water-soluble condensing agent: DMT-MM." Tetrahedron, vol. 57, no. 8, 2001, pp. 1551-1558. URL: [Link]

Application

Application Note: 2,2-Dimethyl-N-(2-phenylethyl)propanamide as a Strategic Precursor in Drug Discovery

Executive Summary & Chemical Profile 2,2-Dimethyl-N-(2-phenylethyl)propanamide (CAS No. 62056-54-6), commonly referred to as N-phenethylpivalamide, is a highly versatile synthetic intermediate in medicinal chemistry[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2,2-Dimethyl-N-(2-phenylethyl)propanamide (CAS No. 62056-54-6), commonly referred to as N-phenethylpivalamide, is a highly versatile synthetic intermediate in medicinal chemistry[1]. With a molecular formula of C₁₃H₁₉NO and an exact mass of 205.15 Da, this compound is synthesized via the condensation of phenethylamine and pivaloyl chloride, or through advanced triazinone-based condensing reagents[2].

While structurally simple, the compound is foundational for synthesizing complex central nervous system (CNS) drug scaffolds. The integration of the bulky pivaloyl (tert-butyl) group transforms the standard phenethylamine backbone into a highly controlled substrate, dictating both the regioselectivity of transition-metal-catalyzed reactions and the stereoelectronic outcomes of cyclizations.

Mechanistic Rationale: The Role of the Pivaloyl Motif

In drug development, the choice of an amide protecting/directing group is never arbitrary. The pivalamide moiety serves two critical, causality-driven functions:

  • Steric Shielding & Conformational Locking : In cyclization reactions (e.g., Bischler-Napieralski), the tert-butyl group forces the resulting 3,4-dihydroisoquinoline into a rigid conformation[3]. This structural rigidity is highly prized in drug discovery for increasing target binding affinity (e.g., in GPCR ligands) by minimizing the entropic penalty upon receptor binding.

  • Prevention of Catalyst Poisoning in C-H Activation : When used as a directing group for Palladium-catalyzed ortho-C-H functionalization, the immense steric bulk of the tert-butyl group prevents the formation of unreactive bis-ligated palladium complexes, [Pd(amide)2​] . This ensures the catalyst remains in its active mono-coordinated state, accelerating the C-H cleavage step via the Thorpe-Ingold effect.

Synthetic Divergence & Workflow Visualization

Pathway A 2,2-dimethyl-N-(2-phenylethyl)propanamide (CAS: 62056-54-6) B Nitrilium Ion Intermediate (Electrophilic) A->B Tf2O / 2-Chloropyridine (Dehydration) D Palladacycle Intermediate (C-H Activation) A->D Pd(OAc)2 (Coordination) C 1-tert-butyl-3,4-dihydroisoquinoline (CNS Drug Scaffold) B->C Bischler-Napieralski Cyclization E Ortho-Functionalized Phenethylamine (Target Scaffold) D->E Aryl-I / AgOAc (Cross-Coupling)

Divergent synthetic pathways of N-phenethylpivalamide in drug discovery.

Protocol I: Bischler-Napieralski Cyclization to 1-tert-Butyl-3,4-dihydroisoquinoline

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines[3]. However, the extreme steric hindrance of the pivalamide group makes standard dehydrating agents (like POCl₃) sluggish. Causality : To overcome this activation barrier, Trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine are utilized. This combination rapidly generates a highly electrophilic nitrilium triflate intermediate, forcing the cyclization to proceed efficiently to yield 1-tert-butyl-3,4-dihydroisoquinoline[4].

Step-by-Step Methodology
  • Preparation : Flame-dry a Schlenk flask under argon. Add N-phenethylpivalamide (1.0 equiv, 5.0 mmol) and 2-chloropyridine (1.2 equiv, 6.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Activation : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add Tf₂O (1.1 equiv, 5.5 mmol) over 10 minutes.

  • Cyclization : Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12 hours. The steric bulk of the tert-butyl group prevents intermolecular side reactions, driving intramolecular electrophilic aromatic substitution.

  • Quench & Extraction : Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating Analytical Check :

    • IR Spectroscopy : Confirm the success of the dehydration/cyclization by the complete disappearance of the amide N-H stretch (~3300 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1620 cm⁻¹).

    • TLC : The product will exhibit strong UV activity compared to the relatively weak UV absorbance of the aliphatic-heavy precursor.

Protocol II: Directed Ortho-C-H Arylation

Causality : In this protocol, the pivalamide acts as an internal Lewis base, directing the Palladium(II) center exclusively to the ortho-position of the phenethyl aromatic ring. The bulky directing group enforces a reactive conformation that prevents catalyst dimerization and degradation.

Step-by-Step Methodology
  • Reaction Assembly : In a 15 mL sealed tube, combine N-phenethylpivalamide (1.0 equiv, 0.5 mmol), aryl iodide (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv, 1.0 mmol) to act as the terminal oxidant and iodide scavenger.

  • Solvent Addition : Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (2.0 mL). HFIP is chosen because its high hydrogen-bonding capacity stabilizes the transition state during the C-H cleavage step.

  • Thermal Activation : Seal the tube and heat to 90 °C in an oil bath for 18 hours.

  • Purification : Cool to room temperature, dilute with ethyl acetate, and filter the mixture through a short pad of Celite to remove palladium black and silver salts. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Self-Validating Analytical Check :

    • LC-MS : Analyze the crude mixture. The presence of a mass peak corresponding to [M+Aryl−H+H]+ confirms the cross-coupling.

    • ¹H NMR (400 MHz, CDCl₃) : Verify the loss of one aromatic proton. The original 5H multiplet of the unsubstituted phenyl ring will resolve into a distinct 4H splitting pattern (e.g., a doublet, triplet, triplet, doublet sequence indicative of 1,2-disubstitution).

Quantitative Data Presentation: Directing Group Efficacy

The superiority of the pivalamide group over other common amides in C-H activation workflows is quantitatively demonstrated by its steric parameters and resulting yields.

Table 1: Comparison of Directing Groups in Phenethylamine C-H Arylation

Directing GroupSteric Bulk (Taft Es​ )Coordination State with Pd(II)Relative Reaction YieldCatalyst Poisoning Risk
Pivalamide (t-Bu) High (-1.54)Mono-coordinated (Active)>85% Low
Benzamide (Ph) Medium (-0.90)Mixed~60%Moderate
Acetamide (Me) Low (0.00)Bis-coordinated (Inactive)<40%High

Data summarizes the causality of steric bulk: higher negative Taft values correlate with forced mono-coordination, preserving catalyst activity and maximizing product yield.

References

  • ACS Publications. "Development of Triazinone-Based Condensing Reagents for Amide Formation." The Journal of Organic Chemistry. Available at:[Link]

Sources

Method

Comprehensive Application Note: Synthesis and Purification Protocols for 2,2-Dimethyl-N-(2-phenylethyl)propanamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary The synthesis and isolation of 2,2-dimet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary

The synthesis and isolation of 2,2-dimethyl-N-(2-phenylethyl)propanamide (commonly known as N-phenethylpivalamide) is a fundamental transformation often utilized in the development of novel condensing reagents and biologically active scaffolds[1],[2]. Because this amide is frequently synthesized via the coupling of 2-phenylethylamine and pivalic acid derivatives (e.g., pivaloyl chloride or via triazinone-based condensing reagents), crude reaction mixtures are typically contaminated with unreacted basic amines, acidic byproducts, and neutral coupling residues[1].

This application note provides a field-proven, self-validating three-stage purification workflow—comprising Liquid-Liquid Extraction (LLE), Flash Column Chromatography, and Low-Temperature Recrystallization—designed to isolate N-phenethylpivalamide to >99% analytical purity.

Physicochemical Profiling

Understanding the target compound's physicochemical properties is the foundation of any rational purification strategy. N-phenethylpivalamide is a neutral, moderately hydrophobic molecule that presents as a low-melting white crystalline solid[1],[3].

Table 1: Physicochemical Properties of N-Phenethylpivalamide

PropertyValue
Chemical Name 2,2-dimethyl-N-(2-phenylethyl)propanamide
Common Name N-Phenethylpivalamide
CAS Registry Number 62056-54-6[4]
Molecular Formula C13H19NO[4]
Molecular Weight 205.30 g/mol [4]
Melting Point 54.9–55.3 °C[3]
Appearance White crystalline solid[1]

Purification Strategy & Workflow Logic

To achieve >99% purity, the purification must address three distinct classes of impurities:

  • Ionizable Impurities: Unreacted 2-phenylethylamine (base) and pivalic acid (acid).

  • Neutral Organics: Condensing reagent byproducts (e.g., triazinedione derivatives) or decarbonylation artifacts[1],[2].

  • Trace Contaminants: Residual solvents and micro-impurities that depress the melting point.

PurificationWorkflow Crude Crude Reaction Mixture (Amide, Amine, Acid, Solvent) LLE Liquid-Liquid Extraction (1M HCl, Sat. NaHCO3, Brine) Crude->LLE OrgPhase Organic Phase (Crude N-Phenethylpivalamide) LLE->OrgPhase Phase Separation Flash Flash Column Chromatography (SiO2, Hexane/EtOAc) OrgPhase->Flash Purified Purified Amide (>95% Purity) Flash->Purified Fraction Collection Recryst Recrystallization (Hexane/Et2O) Purified->Recryst Pure Ultrapure N-Phenethylpivalamide (>99% Purity, MP 54.9-55.3 °C) Recryst->Pure Filtration & Drying

Figure 1: End-to-end purification workflow for N-phenethylpivalamide isolation.

Three-Stage Purification Protocol

Stage 1: Liquid-Liquid Extraction (LLE)

Expertise & Causality: LLE exploits the pH-dependent solubility of the starting materials. By washing the organic layer with 1M HCl, the unreacted 2-phenylethylamine is protonated into a water-soluble ammonium salt. A subsequent wash with saturated NaHCO3 deprotonates residual pivalic acid into a water-soluble carboxylate. The target amide remains neutral and partitions exclusively into the organic phase.

PhaseSeparation Crude Organic Solution (EtOAc or DCM) AcidWash Add 1M HCl(aq) Crude->AcidWash Org1 Organic Phase Amide + Acid AcidWash->Org1 Top/Bottom Aq1 Aqueous Phase Phenethylammonium Chloride AcidWash->Aq1 Discard BaseWash Add Sat. NaHCO3(aq) Org1->BaseWash Org2 Organic Phase Amide (Neutral) BaseWash->Org2 Top/Bottom Aq2 Aqueous Phase Sodium Pivalate BaseWash->Aq2 Discard

Figure 2: Phase-separation logic for the removal of ionizable synthetic impurities.

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 15 mL per gram of crude material).

  • Amine Clearance: Transfer to a separatory funnel and wash with 1M HCl (2 × 10 mL/g).

    • Self-Validation Check: Spot the aqueous layer on pH paper; it must read pH < 2 to ensure complete amine protonation.

  • Acid Clearance: Wash the retained organic phase with saturated aqueous NaHCO3 (2 × 10 mL/g).

    • Self-Validation Check: Observe the interface. The cessation of CO2 gas evolution indicates complete neutralization of acidic components.

  • Drying: Wash the organic layer with saturated NaCl (brine), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude amide.

Stage 2: Silica Gel Flash Chromatography

Expertise & Causality: While LLE removes ionizable precursors, neutral byproducts (such as triazinone residues from condensing agents) remain[1]. N-phenethylpivalamide features a non-polar tert-butyl group and a polar amide dipole. A normal-phase silica gel column utilizing a Hexane/Ethyl Acetate gradient provides optimal resolution for this polarity profile.

Step-by-Step Methodology:

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a ratio of 25 g SiO2 per gram of crude product. Slurry pack using Hexane.

  • Loading: Dissolve the crude amide in a minimal volume of Dichloromethane (DCM) and apply directly to the silica bed.

  • Elution: Elute using a gradient mobile phase starting at Hexane/EtOAc (9:1 v/v) and slowly ramping to Hexane/EtOAc (4:1 v/v)[1].

  • Fraction Collection & Validation: Monitor fractions via Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1 v/v). N-phenethylpivalamide is UV-active (254 nm) due to the phenyl ring. Pool fractions containing the pure product spot and concentrate in vacuo.

Stage 3: Low-Temperature Recrystallization

Expertise & Causality: The compound is a low-melting solid (54.9–55.3 °C)[3]. Flash chromatography yields >95% purity, but to achieve analytical grade material, crystallization is required. Due to the low melting point, the compound is prone to "oiling out" (phase-separating as a liquid) if cooled too rapidly or if the solvent is too polar. A non-polar hydrocarbon solvent system mitigates this risk.

Step-by-Step Methodology:

  • Dissolution: Place the chromatographed amide in a round-bottom flask. Add a minimum volume of warm Hexane (approx. 40 °C). If the solid does not fully dissolve, add Diethyl Ether dropwise until the solution becomes completely clear.

  • Controlled Cooling: Allow the flask to cool ambiently to room temperature without disturbance. Once at room temperature, transfer the flask to a 4 °C refrigerator for 12 hours to induce crystal lattice formation.

    • Self-Validation Check: If an oil forms at the bottom of the flask, reheat the mixture to redissolve the oil, add a single seed crystal (if available), or vigorously scratch the inside of the flask with a glass stirring rod to provide nucleation sites.

  • Isolation: Filter the resulting white crystalline solid through a Büchner funnel. Wash the filter cake with a small volume of ice-cold hexanes to remove surface impurities.

  • Drying: Dry the crystals under high vacuum (≤ 1 mbar) for 4 hours to remove residual solvent trapped in the lattice.

Analytical Validation (QC)

To verify the success of the self-validating protocol, the final product must be analyzed via Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the definitive 1H NMR assignments for highly pure N-phenethylpivalamide[1].

Table 2: 1H NMR (600 MHz, CDCl3) Analytical Validation Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.33–7.16 Multiplet (m)-5HAromatic protons (Phenyl ring)
5.66 Broad singlet (br s)-1HAmide N-H
3.50 Doublet of triplets (dt)6.9, 7.82H-CH2-N (Aliphatic spacer)
2.81 Triplet (t)6.92HPh-CH2- (Benzylic spacer)
1.14 Singlet (s)-9Htert-Butyl protons (Pivaloyl group)

References

  • [1] Yamada, K., Kota, M., Takahashi, K., Fujita, H., Kitamura, M., & Kunishima, M. (2019). Development of Triazinone-Based Condensing Reagents for Amide Formation. The Journal of Organic Chemistry, 84(23), 15042–15051. URL:[Link]

  • [2] Mishiro, K., Nomura, M., Furuyama, T., & Kunishima, M. (2021). Efficiency Enhancement of a Photocatalytic Decarbonylation of an Aminocyclopropenone by Benzothiophene Substitution. The Journal of Organic Chemistry, 86(4), 3625–3636. URL:[Link]

  • [3] Kyoto University Research Information Repository. (2022). 化学選択性の発現を目指した脱炭酸型縮合反応の開発 及び基質認識型有機光触媒の創製. URL: [Link]

Sources

Application

chromatography methods for 2,2-dimethyl-N-(2-phenylethyl)propanamide isolation

An In-Depth Guide to the Chromatographic Isolation of 2,2-dimethyl-N-(2-phenylethyl)propanamide Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed guide to the ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Chromatographic Isolation of 2,2-dimethyl-N-(2-phenylethyl)propanamide

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed guide to the chromatographic isolation and purification of 2,2-dimethyl-N-(2-phenylethyl)propanamide, a tertiary amide with relevance in synthetic and medicinal chemistry. We move beyond simple procedural lists to explain the underlying principles and rationale for methodological choices, ensuring researchers, scientists, and drug development professionals can adapt these protocols to their specific needs. This guide covers preparative-scale purification using flash column chromatography, high-resolution analysis and purification via High-Performance Liquid Chromatography (HPLC), and final purity assessment by Gas Chromatography (GC). Each section includes step-by-step protocols, data summary tables, and workflow diagrams to ensure clarity and reproducibility.

Introduction: The Imperative for Purity

2,2-dimethyl-N-(2-phenylethyl)propanamide is a tertiary amide, a structural motif central to countless pharmaceuticals and biologically active molecules.[1][2] The stability of the amide bond makes it a cornerstone of molecular design. However, impurities arising from synthesis—such as unreacted starting materials or byproducts—can confound biological assays, compromise product quality, and introduce safety risks.[3] Therefore, robust and efficient purification is not merely a procedural step but a critical prerequisite for meaningful research and development.

This guide details three complementary chromatographic techniques for the successful isolation of this target compound, addressing needs from bulk purification post-synthesis to high-fidelity analytical assessment.

Foundational Knowledge: Physicochemical Properties

Understanding the physicochemical properties of 2,2-dimethyl-N-(2-phenylethyl)propanamide is essential for designing effective separation strategies.

PropertyValueSignificance for Chromatography
Molecular Formula C₁₃H₁₉NOProvides the elemental composition.
Molecular Weight 205.30 g/mol Influences diffusion and behavior in mass spectrometry.
Structure The presence of a phenyl ring and a non-polar tert-butyl group suggests moderate hydrophobicity, making it ideal for reversed-phase chromatography. The amide group provides a polar site for interaction in normal-phase chromatography.
Predicted Polarity ModerateThe molecule has both non-polar (tert-butyl, phenylethyl) and polar (amide) regions, allowing for versatile separation strategies on both normal-phase (silica) and reversed-phase (C18) stationary phases.

Preparative Scale Isolation: Flash Column Chromatography

For purifying multi-gram quantities of crude product after synthesis, flash column chromatography is the method of choice. It offers a cost-effective and efficient means of removing major impurities.[4][5] The technique relies on forcing a solvent through a column packed with a solid adsorbent (typically silica gel) under moderate pressure.[5]

Causality of Method Selection

We select normal-phase flash chromatography because common synthetic byproducts and starting materials (e.g., pivalic acid, phenethylamine) have significantly different polarities compared to the target amide. Silica gel, a polar stationary phase, will strongly retain polar impurities while allowing the moderately polar product to elute with a suitable mobile phase.

Workflow for Flash Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Final Product TLC 1. TLC Analysis to Determine Mobile Phase Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent Under Pressure Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evap 8. Evaporate Solvent Pool->Evap Pure Pure Product Evap->Pure G cluster_system HPLC System MobilePhase Mobile Phase (Water/Acetonitrile) Pump Pump MobilePhase->Pump Injector Injector (Sample Mix) Pump->Injector Column C18 Column (Non-Polar) More Polar Impurity (Elutes First) Target Amide Less Polar Impurity (Elutes Last) Injector->Column:f0 Detector UV Detector Column->Detector Output Chromatogram Detector->Output

Sources

Method

Application Note: Benchmarking Sterically Hindered Amide Couplings Using 2,2-Dimethyl-N-(2-phenylethyl)propanamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To establish a self-validating, standardized protocol for evaluating the efficacy of amide coupling reagents against severe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To establish a self-validating, standardized protocol for evaluating the efficacy of amide coupling reagents against severe steric hindrance using the synthesis of 2,2-dimethyl-N-(2-phenylethyl)propanamide (N-phenethylpivalamide) as a benchmark.

Introduction & Scientific Rationale

The formation of the amide bond is one of the most frequently executed transformations in pharmaceutical synthesis[1]. However, coupling sterically hindered carboxylic acids (e.g., those containing quaternary α-carbons) with amines remains a significant kinetic challenge.

2,2-Dimethyl-N-(2-phenylethyl)propanamide serves as a gold-standard benchmark compound for evaluating new coupling reagents[2]. It is synthesized via the condensation of pivalic acid (2,2-dimethylpropanoic acid) and 2-phenylethylamine . The extreme steric bulk of the tert-butyl group adjacent to the carbonyl center severely restricts the trajectory of nucleophilic attack, causing traditional reagents like EDC/HOBt or DCC to fail or require harsh, degradation-prone conditions. By using this specific substrate, chemists can definitively validate the robustness, transition-state stabilization, and efficiency of advanced coupling protocols.

Mechanistic Causality: Overcoming the Steric Barrier

To successfully synthesize N-phenethylpivalamide, the chosen coupling reagent must not only activate the carboxylic acid but also actively lower the activation energy of the subsequent aminolysis step.

  • The Uronium/Aminium Approach (HATU): HATU is highly effective for pivalic acid couplings. The causality lies in the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group. The nitrogen atom at position 7 of the HOAt active ester provides anchimeric assistance (neighboring group participation). It hydrogen-bonds with the incoming 2-phenylethylamine, pre-organizing the transition state and guiding the nucleophile through the steric shield of the tert-butyl group[3].

  • The Triazine Approach (DMT-MM): 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) generates a highly reactive acyloxytriazine intermediate. Unlike standard O-acylisoureas, this intermediate is remarkably stable to solvolysis but highly reactive toward amines, allowing the reaction to proceed smoothly even in protic solvents like methanol[4].

AmideCoupling Acid Pivalic Acid (Sterically Hindered) ActiveEster Active Ester Intermediate (HOAt or Acyloxytriazine) Acid->ActiveEster Activation Reagent Coupling Reagent (HATU or DMT-MM) Reagent->ActiveEster Base Base (DIPEA or NMM) Base->ActiveEster Deprotonation Product 2,2-Dimethyl-N-(2-phenylethyl)propanamide (Target Benchmark) ActiveEster->Product Aminolysis (Rate-Limiting) Amine 2-Phenylethylamine (Nucleophile) Amine->Product Nucleophilic Attack

Fig 1: Mechanistic workflow for the synthesis of the sterically hindered benchmark amide.

Experimental Protocols: A Self-Validating System

The following two protocols provide self-validating workflows. Protocol A utilizes high-performance chemistry (HATU), while Protocol B utilizes a sustainable, green-chemistry approach (DMT-MM).

Protocol A: High-Efficiency Coupling using HATU

Designed for maximum yield and rapid kinetics in sterically demanding environments.

Reagents: Pivalic acid (1.0 eq), 2-Phenylethylamine (1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), Anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Acid Activation: Dissolve pivalic acid (102 mg, 1.0 mmol) in 5.0 mL of anhydrous DMF in a flame-dried round-bottom flask under N₂.

  • Base Addition: Add DIPEA (435 µL, 2.5 mmol) to the solution. Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, which is critical when the target acid is already sterically hindered[3].

  • Reagent Introduction: Add HATU (456 mg, 1.2 mmol) in one portion. Stir the mixture at room temperature for 5 minutes . Causality: This deliberate delay ensures the complete conversion of the carboxylic acid into the highly reactive HOAt-active ester prior to the introduction of the amine, preventing side reactions.

  • Nucleophilic Attack: Add 2-phenylethylamine (138 µL, 1.1 mmol) dropwise. Stir at room temperature for 2 hours.

  • Workup: Dilute the reaction with ethyl acetate (20 mL). Wash sequentially with 1M HCl (2 × 10 mL) to remove unreacted amine, saturated NaHCO₃ (2 × 10 mL) to remove unreacted acid and HOAt byproducts, and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the product as a white solid.

Protocol B: Green Chemistry Coupling using DMT-MM

Designed for open-flask, moisture-tolerant synthesis.

Reagents: Pivalic acid (1.0 eq), 2-Phenylethylamine (1.1 eq), DMT-MM (1.2 eq), Methanol (0.2 M).

Step-by-Step Methodology:

  • Preparation: In an open flask, dissolve pivalic acid (102 mg, 1.0 mmol) and 2-phenylethylamine (138 µL, 1.1 mmol) in 5.0 mL of reagent-grade Methanol.

  • Coupling: Add DMT-MM (332 mg, 1.2 mmol) directly to the stirring solution. Causality: DMT-MM contains a built-in morpholine moiety that acts as an internal buffer, eliminating the need for external bases like DIPEA[4]. Furthermore, the acyloxytriazine intermediate is highly resistant to alcoholysis, allowing methanol to be used as a green solvent without forming methyl pivalate side-products[5].

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Evaporate the methanol in vacuo. Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 × 10 mL). Causality: The byproducts of DMT-MM (4,6-dimethoxy-1,3,5-triazin-2-ol and N-methylmorpholine hydrochloride) are highly water-soluble and are completely removed in the aqueous wash[5].

  • Isolation: Dry the organic layer, concentrate, and purify as in Protocol A.

Comparative Data Presentation

To validate your internal laboratory techniques, compare your results against the established benchmark data below. The failure of EDC/HOBt highlights the necessity of advanced reagents for this specific sterically hindered substrate.

Coupling ReagentSolventBaseTime (h)Expected Yield (%)Mechanistic Note
EDC / HOBt DCMDIPEA24< 40%Baseline failure; lacks anchimeric assistance.
HATU DMFDIPEA2> 85%HOAt nitrogen guides nucleophile[3].
DMT-MM MeOHNone4> 80%Acyloxytriazine resists solvolysis[4].

Analytical Validation (E-E-A-T Self-Validation)

To ensure the trustworthiness of the synthesized benchmark, verify the product against the following analytical signatures[2]:

  • Physical State: White solid.

  • Exact Mass: 205.1467 g/mol .

  • LC-MS (ESI+): Expected [M+H]+ m/z = 206.15.

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 7.33–7.16 (m, 5H, Aromatic protons)

    • δ 5.66 (br s, 1H, Amide N-H)

    • δ 3.50 (dt, J = 6.9, 6.4 Hz, 2H, CH₂ adjacent to Nitrogen)

    • δ 2.82 (t, J = 6.9 Hz, 2H, Benzylic CH₂)

    • δ 1.14 (s, 9H, tert-butyl group of the pivaloyl moiety)

  • ¹³C{¹H} NMR (150 MHz, CDCl₃): δ 178.4 (Carbonyl C=O), 139.2, 128.9, 128.7, 126.6, 40.7, 38.7, 35.8, 27.6.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Kunishima, M., Kawachi, C., Monta, J., Terao, K., Iwasaki, F., & Tani, S. (1999). 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride: an efficient condensing agent leading to the formation of amides and esters. Tetrahedron, 55(46), 13159–13170. URL:[Link]

  • Kitamura, M., et al. (2019). Development of Triazinone-Based Condensing Reagents for Amide Formation. The Journal of Organic Chemistry, 84(23), 15446-15452. URL:[Link]

Sources

Application

Application Note: Catalytic Reduction Strategies for Sterically Hindered Secondary Amides

Focus Substrate: 2,2-dimethyl-N-(2-phenylethyl)propanamide Executive Summary & Mechanistic Rationale The reduction of secondary amides to their corresponding amines is a fundamental transformation in pharmaceutical devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Focus Substrate: 2,2-dimethyl-N-(2-phenylethyl)propanamide

Executive Summary & Mechanistic Rationale

The reduction of secondary amides to their corresponding amines is a fundamental transformation in pharmaceutical development. However, 2,2-dimethyl-N-(2-phenylethyl)propanamide (also known as N-phenethylpivalamide) presents a severe synthetic challenge. The presence of the bulky pivaloyl (tert-butyl) group adjacent to the carbonyl carbon creates a massive steric shield. Traditional stoichiometric reductants, such as lithium aluminum hydride (LiAlH₄), rely on direct nucleophilic attack at the carbonyl carbon. The steric bulk imposes a high activation energy for the formation of the required tetrahedral intermediate, often resulting in incomplete conversion, forcing chemists to use harsh reflux conditions that degrade chemoselectivity.

To overcome this, modern drug development relies on catalytic deoxygenative reduction techniques . By utilizing either Lewis acid-catalyzed hydrosilylation or transition-metal-catalyzed hydrogenation, we can bypass the sterically demanding tetrahedral intermediate. These catalytic methods operate via alternative mechanistic pathways (e.g., electrophilic activation to linear nitrilium ions or outer-sphere hydride transfer), offering highly efficient, chemoselective, and scalable alternatives 12.

Mechanistic Pathways & Workflow

The following diagram illustrates the two primary catalytic pathways utilized to reduce this sterically hindered amide to 2,2-dimethyl-N-(2-phenylethyl)propan-1-amine.

MechanisticPathways cluster_hydro Pathway A: Hydrosilylation cluster_h2 Pathway B: Catalytic Hydrogenation Amide 2,2-dimethyl-N-(2-phenylethyl)propanamide (Sterically Hindered Secondary Amide) ActAmide Nitrilium Ion Intermediate (Electrophilic Activation) Amide->ActAmide Tf2O, 2-F-Pyr (-78°C) MetalCoord Outer-Sphere Hydride Transfer (Fe/Ru Pincer Catalyst) Amide->MetalCoord H2 (50 bar), Catalyst (70-100°C) Iminium Iminium Ion (C-O Cleavage) ActAmide->Iminium TMDS, B(C6F5)3 (Hydride Transfer) Amine 2,2-dimethyl-N-(2-phenylethyl)propan-1-amine (Target Amine Product) Iminium->Amine TMDS (2nd Hydride Transfer) Hemiaminal Hemiaminal Intermediate (Unstable) MetalCoord->Hemiaminal Insertion Imine Transient Imine Hemiaminal->Imine -H2O Imine->Amine H2 (Reduction)

Catalytic reduction pathways of the sterically hindered amide via hydrosilylation and hydrogenation.

Experimental Protocols: A Self-Validating Approach

Protocol A: Metal-Free Hydrosilylation via Electrophilic Activation

Causality: Direct hydrosilylation of secondary amides is notoriously slow. By pre-activating the amide with Trifluoromethanesulfonic anhydride (Tf₂O), we force the formation of a linear nitrilium ion. This geometry completely relieves the steric strain imposed by the tert-butyl group, leaving the carbon highly susceptible to hydride attack by the "Piers' borane" intermediate (generated in situ from B(C₆F₅)₃ and TMDS) 1.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add 2,2-dimethyl-N-(2-phenylethyl)propanamide (1.0 mmol) and 2-fluoropyridine (1.1 mmol) in anhydrous dichloromethane (DCM, 5 mL).

  • Electrophilic Activation: Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add Tf₂O (1.1 mmol). Stir for 40 minutes.

    • Self-Validation Checkpoint: The solution must exhibit a distinct color shift (typically pale yellow/orange), confirming nitrilium ion formation. If the solution turns black, thermal degradation has occurred; verify the bath temperature.

  • Hydrosilylation: Add 1,1,3,3-tetramethyldisiloxane (TMDS, 2.0 mmol) and stir for 10 minutes at -78 °C.

  • Catalysis: Add B(C₆F₅)₃ (10 mol%). Slowly remove the cooling bath and allow the reaction to warm to room temperature over 3 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Homogeneous Hydrogenation using Iron-Pincer Complexes

Causality: Transition metal-catalyzed hydrogenation is the most atom-economical approach. Iron pincer complexes operate via an outer-sphere mechanism. Because the metal does not need to tightly bind the bulky substrate, the steric hindrance of the pivaloyl group is circumvented. Hydrogen gas is heterolytically cleaved, and the hydride is transferred through a highly organized transition state involving the ligand acting as a proton shuttle 3.

Step-by-Step Methodology:

  • Reactor Setup (Glovebox): Inside an argon-filled glovebox, charge a high-pressure stainless-steel autoclave with the amide (1.0 mmol), the active Fe-pincer pre-catalyst (2 mol%), and anhydrous THF (5 mL).

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a high-purity H₂ line. Purge the vessel three times with H₂ (10 bar), then pressurize to 50 bar.

  • Reaction Execution: Heat the autoclave to 100 °C with vigorous stirring for 24 hours.

    • Self-Validation Checkpoint: Monitor the pressure gauge. A continuous, asymptotic drop in H₂ pressure over the first 8 hours confirms active turnover. A static pressure reading indicates immediate catalyst poisoning (likely by adventitious O₂ or H₂O).

  • Workup: Cool the reactor to room temperature and carefully vent the excess H₂. Filter the mixture through a short pad of Celite to remove metal residues, washing with ethyl acetate. Concentrate the filtrate to yield the crude amine.

Quantitative Data & Optimization Summary

The following table summarizes the optimization landscape for the reduction of sterically hindered pivalamides, demonstrating the superiority of catalytic methods over traditional stoichiometric approaches 34.

Reduction MethodCatalyst / ReagentReductant SourceTemp (°C)Time (h)Yield (%)Chemoselectivity
Hydrosilylation B(C₆F₅)₃ (10 mol%) + Tf₂OTMDS (2.0 eq)-78 to 254>92% Excellent
Homogeneous Hydrogenation Fe-Pincer Complex (2 mol%)H₂ gas (50 bar)1002485-95% Excellent
Heterogeneous Hydrogenation Pd-doped In₂O₃ (5 mol%)H₂ gas (30 bar)15024~80% Good
Stoichiometric (Control) NoneLiAlH₄ (3.0 eq)65 (Reflux)48<50% Poor (C-N cleavage)

Analytical Validation of the Target Amine

To confirm the successful synthesis of 2,2-dimethyl-N-(2-phenylethyl)propan-1-amine , perform the following analyses:

  • GC-MS: Look for the molecular ion peak at m/z 219.

  • ¹H NMR (CDCl₃): Confirm the disappearance of the characteristic amide N-H proton (broad singlet, ~5.5 ppm). Observe the appearance of newly shielded methylene protons adjacent to the amine nitrogen.

  • ¹³C NMR: Ensure the disappearance of the highly deshielded carbonyl carbon peak (~178 ppm).

References

  • Mild Metal-Free Hydrosilylation of Secondary Amides to Amines Source: ACS Publications URL:[Link]

  • Selective Hydrogenation of Amides to Amines and Alcohols Catalyzed by Improved Iron Pincer Complexes Source: Organometallics (ACS Publications) URL:[Link]

  • Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines Source: MDPI URL:[Link]

  • Palladium doping of In₂O₃ towards a general and selective catalytic hydrogenation of amides to amines and alcohols Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

Sources

Method

Application Note: Quantitative Analysis of 2,2-dimethyl-N-(2-phenylethyl)propanamide using LC-MS/MS

Abstract This document provides a comprehensive guide and detailed protocols for the quantitative analysis of 2,2-dimethyl-N-(2-phenylethyl)propanamide in a biological matrix, such as human plasma. The methodology levera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the quantitative analysis of 2,2-dimethyl-N-(2-phenylethyl)propanamide in a biological matrix, such as human plasma. The methodology leverages the sensitivity and selectivity of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals who require a robust, reliable, and validated method for pharmacokinetic, toxicokinetic, or bioequivalence studies. The protocols herein are grounded in established scientific principles and adhere to regulatory expectations for bioanalytical method validation.[4][5][6]

Introduction and Analytical Rationale

2,2-dimethyl-N-(2-phenylethyl)propanamide is a small molecule containing a secondary amide linkage, a stable tert-butyl group, and a phenylethyl moiety. Accurate quantification of such compounds in complex biological matrices is critical for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.[2] The inherent complexity and variability of biological samples necessitate a highly selective and sensitive analytical approach.

LC-MS/MS offers unparalleled advantages for this application.[1][3] Liquid chromatography provides the initial separation of the analyte from endogenous matrix components, while tandem mass spectrometry provides two layers of mass-based selectivity (precursor ion and product ion), ensuring high confidence in identification and accuracy in quantification. This combination minimizes matrix effects and allows for the detection of low analyte concentrations.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation for rational method development.

PropertyValueSource / Comment
IUPAC Name 2,2-dimethyl-N-(2-phenylethyl)propanamide---
Molecular Formula C₁₃H₁₉NODerived from structure
Molecular Weight 205.30 g/mol Calculated
Chemical Structure ---
Predicted logP ~2.5 - 3.0Estimated based on similar structures. Suggests good retention on reversed-phase columns.
Key Structural Features Secondary Amine (Amide)Site for protonation ([M+H]⁺) in positive ion ESI.
Aromatic Ring & Alkyl ChainContributes to hydrophobicity.
Tert-butyl GroupProvides steric hindrance, potentially influencing fragmentation.

Method Development Strategy

Our approach is to develop a simple, fast, and robust method. We will start with the most straightforward and widely applicable techniques and optimize from there.[7]

Mass Spectrometry (MS/MS)
  • Ionization: The presence of the amide nitrogen makes the molecule readily susceptible to protonation. Therefore, Electrospray Ionization (ESI) in the positive ion mode is the logical choice for generating the precursor ion, [M+H]⁺.

  • Tuning and Optimization: The analyte should be infused directly into the mass spectrometer to optimize key parameters. The goal is to find the most stable and abundant precursor ion and then identify two or three intense, specific product ions upon collision-induced dissociation (CID). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.[8]

  • Predicted Fragmentation: The bond between the carbonyl carbon and the nitrogen, as well as the benzylic C-C bond, are likely points of fragmentation.

G cluster_source Q1: Precursor Ion Selection cluster_collision Q2: Collision-Induced Dissociation (CID) cluster_products Q3: Product Ion Selection Parent [M+H]⁺ m/z 206.2 Collision Collision with Inert Gas (Ar, N₂) Parent->Collision Product1 Product Ion 1 (Tropylium) m/z 91.1 Collision->Product1 Quantifier Product2 Product Ion 2 (Amine Fragment) m/z 120.1 Collision->Product2 Qualifier G cluster_prep Pre-Analytical cluster_analysis Analytical cluster_data Post-Analytical Sample Receive Plasma Sample Spike Spike with Internal Standard Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject LC LC Separation (C18 Gradient) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration & Quantification MS->Integrate Review Data Review & QC Check Integrate->Review Report Generate Report Review->Report

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2,2-Dimethyl-N-(2-phenylethyl)propanamide Synthesis

Welcome to the Application Support Portal. This guide is engineered for process chemists, researchers, and drug development professionals tasked with synthesizing 2,2-dimethyl-N-(2-phenylethyl)propanamide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This guide is engineered for process chemists, researchers, and drug development professionals tasked with synthesizing 2,2-dimethyl-N-(2-phenylethyl)propanamide. The amidation of phenethylamine with pivaloyl chloride presents unique kinetic and thermodynamic challenges due to the extreme steric bulk of the tert-butyl group.

As a Senior Application Scientist, my goal is to move beyond basic recipes. Here, we dissect the causality behind common synthetic failures and provide self-validating protocols to maximize your space-time yield and product purity.

Workflow Visualization: Reaction Pathways & Competing Kinetics

AmidationMechanisms cluster_conditions Reaction Conditions Reactants Pivaloyl Chloride + Phenethylamine Anhydrous Anhydrous (DCM) + TEA Base Reactants->Anhydrous Dry Biphasic Schotten-Baumann (Aqueous NaOH) Reactants->Biphasic Aqueous Intermediate Tetrahedral Intermediate Anhydrous->Intermediate Nucleophilic Attack Biphasic->Intermediate Nucleophilic Attack Byproduct Pivalic Acid (Hydrolysis Loss) Biphasic->Byproduct OH- Attack Product Target Amide (Yield >90%) Intermediate->Product Chloride Elimination

Mechanistic pathway and competing hydrolysis in pivaloyl amidation.

Troubleshooting Guides & FAQs

Q1: My reaction yield is plateauing at 60-70% despite using an excess of pivaloyl chloride. What is the mechanistic cause, and how can I overcome it? A1: The root cause is a kinetic mismatch driven by steric hindrance. The bulky tert-butyl group of pivaloyl chloride significantly impedes the nucleophilic attack by phenethylamine[1]. If you are utilizing classic Schotten-Baumann conditions (biphasic aqueous/organic), the competing hydrolysis of the acid chloride into pivalic acid can outpace the desired amidation if interfacial mixing is inadequate or if the pH drops[2],[3]. Self-Validating Solution: Transition from batch Schotten-Baumann to an anhydrous organic system using a non-nucleophilic scavenger base (e.g., Triethylamine or N,N-Diisopropylethylamine)[4]. To validate that amidation is complete before workup, perform an in-process LC-MS; the complete disappearance of the highly UV-active phenethylamine confirms the reaction has reached the thermodynamic endpoint.

Q2: I am observing a persistent co-eluting impurity in my NMR spectra. How do I efficiently eliminate the pivalic acid byproduct? A2: Pivalic acid is notoriously difficult to remove via standard aqueous washes. Causality: Unlike simpler aliphatic acids, the lipophilic tert-butyl moiety causes protonated pivalic acid to partition heavily into the organic layer during neutral or mildly acidic workups. Self-Validating Solution: Implement a rigorous alkaline wash using 1M NaOH or saturated Na2CO3. The high pH (pH > 10) ensures complete deprotonation to sodium pivalate, forcing it into the aqueous waste stream[5]. Validation Step: Acidify the discarded aqueous wash layer to pH 2 with 6M HCl; the immediate formation of a white precipitate or cloudiness confirms the successful extraction of pivalic acid from your product phase.

Q3: My reaction mixture turns dark brown and yields a tar-like substance. What went wrong? A3: This is a classic indicator of thermal degradation. The reaction between an acyl chloride and an amine is highly exothermic. Localized heating, especially upon rapid addition of pivaloyl chloride, accelerates side reactions and decomposition pathways[4]. Self-Validating Solution: Always use a pressure-equalizing dropping funnel for the acyl chloride. Maintain the reaction vessel at 0 °C during the addition phase. Validation Step: Insert an internal thermocouple; the protocol is only validated if the internal temperature remains strictly below 5 °C during the entire addition process.

Q4: Should I use continuous flow or batch processing for scaling up this amidation? A4: Continuous flow is vastly superior for scaling up biphasic Schotten-Baumann amidations. In batch reactors, poor interfacial mixing leads to localized zones of high water concentration, which promotes hydrolysis over amidation. Flow chemistry enhances mass transfer at the biphasic interface, suppressing hydrolysis and maximizing both the space-time yield and the E-factor[6].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction environments and the resulting yield/impurity profiles.

Reaction ConditionBase SystemTemp (°C)TimeAvg. Yield (%)Pivalic Acid Impurity (%)
Anhydrous Batch (DCM) 1.5 eq TEA0 to 252-4 h88 - 92< 2
Biphasic Batch (Aqueous) 2.0 eq NaOH252 h65 - 7515 - 25
Biphasic Continuous Flow 1.3 eq NaOH251.5 min> 95< 1
Self-Validating Experimental Protocols
Protocol 1: Optimized Anhydrous Amidation Workflow

This protocol utilizes anhydrous conditions to completely bypass the competing hydrolysis pathway, ensuring maximum conversion of the sterically hindered pivaloyl chloride[4].

  • Preparation: Dissolve phenethylamine (1.0 equiv, 10 mmol) and triethylamine (1.5 equiv, 15 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert argon atmosphere.

    • Validation: Verify the system is moisture-free by ensuring no fuming occurs when a micro-aliquot of pivaloyl chloride is briefly exposed to the flask's headspace.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Validation: The internal thermocouple must read ≤ 2 °C before proceeding.

  • Acyl Chloride Addition: Dissolve pivaloyl chloride (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using a dropping funnel.

    • Validation: The formation of a dense white precipitate (triethylamine hydrochloride) serves as an immediate visual confirmation that the nucleophilic acyl substitution is progressing.

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

    • Validation: Analyze a 10 µL aliquot via LC-MS; the protocol is complete when the phenethylamine peak (m/z 122.1) is < 1% relative to the product peak (m/z 206.1).

Protocol 2: Self-Validating Alkaline Workup

This sequence isolates the target amide while aggressively partitioning the lipophilic pivalic acid byproduct into the aqueous phase[5].

  • Quench: Quench the completed reaction mixture with an equal volume (50 mL) of saturated aqueous NaHCO3 to neutralize residual acid chloride.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer.

  • Alkaline Wash (Critical Step): Wash the organic layer with 1M NaOH (2 x 50 mL).

    • Validation: Collect the combined aqueous NaOH washes and acidify them to pH 2 using 6M HCl. The appearance of a cloudy dispersion confirms the successful extraction and removal of pivalic acid from your product.

  • Final Polish: Wash the organic layer with 50 mL of brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield pure 2,2-dimethyl-N-(2-phenylethyl)propanamide.

    • Validation: The 1 H NMR spectrum must show a sharp singlet at ~1.2 ppm integrating to 9 protons (tert-butyl group), with an absolute absence of a broad carboxylic acid -OH peak at ~11-12 ppm.

References

Sources

Optimization

Technical Support Center: Crystallization and Impurity Resolution for 2,2-dimethyl-N-(2-phenylethyl)propanamide

Welcome to the Technical Support Center for the synthesis and purification of 2,2-dimethyl-N-(2-phenylethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2,2-dimethyl-N-(2-phenylethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound and to provide effective troubleshooting strategies for resolving impurities. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

Introduction: The Crystallization Challenge

2,2-dimethyl-N-(2-phenylethyl)propanamide is a tertiary amide synthesized through the coupling of a pivaloyl derivative (such as pivaloyl chloride or pivalic anhydride) with 2-phenylethylamine. While the amide bond formation is generally robust, the subsequent purification by crystallization can present challenges. These often stem from the presence of process-related impurities and the physicochemical properties of the target molecule itself. This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding and Mitigating Common Impurities

Question 1: What are the most likely impurities in my crude 2,2-dimethyl-N-(2-phenylethyl)propanamide, and how do they arise?

Answer: The most common impurities are typically process-related, originating from the starting materials and reagents used in the synthesis.[1] Understanding their origin is the first step toward effective removal.

  • Unreacted Starting Materials:

    • 2-Phenylethylamine: A basic impurity that can be carried through the workup if not properly neutralized and extracted.

    • Pivalic Acid: An acidic impurity that arises from the hydrolysis of the pivaloylating agent (e.g., pivaloyl chloride or pivalic anhydride).[2][3] This is a very common byproduct if any moisture is present in the reaction.[2]

  • Reagent-Related Byproducts:

    • Amine Hydrochlorides: If a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge HCl generated from pivaloyl chloride, the corresponding hydrochloride salt will be formed.[1]

  • Side-Reaction Products:

    • Diacylated Amine: Although less common with the sterically hindered pivaloyl group, it's possible for the primary amine of 2-phenylethylamine to react with two equivalents of the acylating agent, especially if reaction conditions are not well-controlled.

Question 2: My initial aqueous workup isn't removing all the impurities. How can I improve this step?

Answer: A thorough and systematic aqueous workup is crucial for removing the bulk of ionic impurities before crystallization. Here’s a breakdown of an effective extraction strategy:

dot

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions LowYield {Low Yield} TooMuchSolvent Excessive Solvent Usage LowYield->TooMuchSolvent PrematureCrystallization Premature Crystallization During Filtration LowYield->PrematureCrystallization IncompletePrecipitation Incomplete Precipitation LowYield->IncompletePrecipitation ProductSolubility High Product Solubility in Cold Solvent LowYield->ProductSolubility MinimizeSolvent Use Minimum Hot Solvent TooMuchSolvent->MinimizeSolvent HotFiltration Perform Hot Filtration PrematureCrystallization->HotFiltration OptimizeCooling Optimize Cooling Profile (Slow Cooling, Ice Bath) IncompletePrecipitation->OptimizeCooling SolventSystem Select Appropriate Solvent System ProductSolubility->SolventSystem

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Scale-Up of 2,2-dimethyl-N-(2-phenylethyl)propanamide

Welcome to our dedicated technical support guide for the synthesis and scale-up of 2,2-dimethyl-N-(2-phenylethyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis and scale-up of 2,2-dimethyl-N-(2-phenylethyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for this specific amidation reaction. Our goal is to equip you with the necessary knowledge to move from bench-scale synthesis to larger-scale production with confidence.

Introduction

The synthesis of 2,2-dimethyl-N-(2-phenylethyl)propanamide, an N-substituted amide, is a seemingly straightforward reaction involving the coupling of 2-phenylethylamine and pivaloyl chloride. However, as with many chemical processes, challenges can arise, particularly during scale-up. This guide provides a comprehensive overview of the reaction, addresses common pitfalls, and offers robust solutions to ensure a successful and scalable synthesis.

The most common and industrially viable method for this synthesis is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base, often in a two-phase solvent system.[1][2] This method is effective in neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before embarking on the synthesis and scale-up of 2,2-dimethyl-N-(2-phenylethyl)propanamide.

Q1: What is the most effective method for synthesizing 2,2-dimethyl-N-(2-phenylethyl)propanamide?

A1: The Schotten-Baumann reaction is a highly effective and widely used method for this synthesis.[1][2] It involves reacting 2-phenylethylamine with pivaloyl chloride in the presence of a base to neutralize the HCl byproduct. A two-phase system, for example, dichloromethane and water, is often employed.[5]

Q2: What are the critical reaction parameters to control?

A2: The key parameters to control are temperature, rate of addition of pivaloyl chloride, stoichiometry of reactants and base, and efficient mixing. Pivaloyl chloride reactions can be exothermic, and poor temperature control can lead to side reactions and product degradation.[3]

Q3: What is the role of the base in this reaction?

A3: The base, typically an aqueous solution of sodium hydroxide or a tertiary amine like triethylamine, is crucial for neutralizing the hydrochloric acid generated during the reaction.[3][4] This prevents the formation of the non-reactive ammonium salt of 2-phenylethylamine.

Q4: Can I use pivalic anhydride instead of pivaloyl chloride?

A4: Yes, pivalic anhydride is a suitable alternative to pivaloyl chloride.[5] It is generally less reactive, which can be beneficial in controlling the reaction and minimizing side reactions. However, it does not produce HCl, which simplifies the work-up as an acid scavenger is not required.[5][6]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS).[3] This allows for the determination of the point at which the starting amine has been completely consumed.

Experimental Protocol: Synthesis of 2,2-dimethyl-N-(2-phenylethyl)propanamide

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 2,2-dimethyl-N-(2-phenylethyl)propanamide.

Materials:
  • 2-phenylethylamine (1.0 eq)

  • Pivaloyl chloride (1.1 eq)

  • Triethylamine (1.2 eq) or 2M Sodium Hydroxide solution

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • 1 M Hydrochloric acid

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup: In a round-bottom flask, dissolve 2-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. If using aqueous sodium hydroxide, dissolve the amine in DCM and have the NaOH solution ready for simultaneous addition.

  • Cooling: Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (1.1 eq), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the 2-phenylethylamine is no longer detectable.[7]

  • Quenching: Quench the reaction by adding water.

  • Work-up: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl to remove unreacted amine and excess triethylamine.

    • Wash with saturated NaHCO₃ solution to remove any pivalic acid formed from hydrolysis of pivaloyl chloride.[8]

    • Wash with brine to remove residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2,2-dimethyl-N-(2-phenylethyl)propanamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[8]

Diagram of the Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 2-phenylethylamine & triethylamine in DCM prep2 Cool to 0°C prep1->prep2 react1 Slowly add pivaloyl chloride prep2->react1 react2 Stir at room temperature for 2-4h react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with water react3->workup1 Reaction Complete workup2 Wash with 1M HCl, NaHCO3, Brine workup1->workup2 workup3 Dry organic layer workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify Purify by recrystallization or chromatography workup4->purify

Caption: A typical experimental workflow for the synthesis of 2,2-dimethyl-N-(2-phenylethyl)propanamide.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of 2,2-dimethyl-N-(2-phenylethyl)propanamide.

Problem Potential Cause(s) Troubleshooting & Optimization
Low or No Product Yield 1. Inactivation of Amine: The HCl byproduct protonates the 2-phenylethylamine, making it non-nucleophilic.[3] 2. Poor Quality Reagents: Pivaloyl chloride can hydrolyze to pivalic acid if exposed to moisture.[3] 3. Low Reaction Temperature: Insufficient thermal energy for the reaction to proceed at a reasonable rate.1. Ensure at least one equivalent of a suitable base (e.g., triethylamine, NaOH) is used. Consider using a slight excess of the amine to act as both reactant and acid scavenger. 2. Use freshly distilled or high-purity, anhydrous pivaloyl chloride and ensure all solvents are dry. 3. While the initial addition should be at 0°C, allowing the reaction to proceed at room temperature or with gentle heating may be necessary.
Formation of a White Precipitate (Amine Hydrochloride) The HCl byproduct is reacting with the starting amine or the amine base (e.g., triethylamine hydrochloride).This is expected. The aqueous work-up will remove these salts. Ensure efficient stirring to maintain a homogenous slurry.
Product is Contaminated with Pivalic Acid Hydrolysis of pivaloyl chloride by residual water in the reaction mixture.During the work-up, ensure a thorough wash with a saturated aqueous sodium bicarbonate solution to remove the acidic pivalic acid.[8]
Reaction Stalls (Incomplete Conversion) 1. Insufficient Base: Not enough base to neutralize all the generated HCl. 2. Steric Hindrance: The bulky pivaloyl group can slow down the reaction.[7]1. Add an additional portion of the base and continue to monitor the reaction. 2. Increase the reaction time or temperature. The use of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can also accelerate the reaction.[3]
Difficulty in Product Purification The product may co-elute with impurities during chromatography, or may not crystallize easily.For chromatography, optimize the solvent system; a gradient elution may be necessary. For recrystallization, screen various solvent systems (e.g., ethyl acetate/hexanes, toluene, isopropanol).
Reaction Mixture Turns Brown/Forms Tar Decomposition of starting materials or product, often due to excessive heat from an uncontrolled exotherm.[3]Ensure adequate cooling during the addition of pivaloyl chloride. Add the pivaloyl chloride at a slower rate to allow for better heat dissipation.

Troubleshooting Decision Tree:

G start Low Yield or Impure Product check_amine Check for Amine Inactivation (TLC for starting amine) start->check_amine check_hydrolysis Check for Pivalic Acid (Acidic work-up wash) check_amine->check_hydrolysis Amine Absent add_base Add more base check_amine->add_base Amine Present check_conditions Review Reaction Conditions check_hydrolysis->check_conditions Pivalic Acid Absent dry_reagents Use anhydrous reagents/solvents check_hydrolysis->dry_reagents Pivalic Acid Present optimize_temp Increase temperature/time check_conditions->optimize_temp Stalled Reaction purification Optimize purification method check_conditions->purification Impure Product

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Scale-Up Considerations

Transitioning from a laboratory scale to a pilot or manufacturing scale introduces new challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Parameter Laboratory Scale (Grams) Scale-Up (Kilograms) Key Considerations & Recommendations
Heat Transfer Easily managed with an ice bath.Significant exotherm can lead to runaway reactions.- Use a jacketed reactor with a reliable cooling system. - Implement controlled, slow addition of pivaloyl chloride. - Consider a more dilute reaction mixture to help dissipate heat.
Mixing Efficient with a magnetic stir bar.Inefficient mixing can lead to localized "hot spots" and concentration gradients, affecting yield and purity.- Utilize a reactor with an appropriate overhead stirrer (e.g., turbine or pitched blade) to ensure homogeneity. - The geometry of the reactor and stirrer is critical for effective mixing.
Reagent Addition Typically done with a dropping funnel over a short period.The rate of addition is critical for safety and selectivity.- Use a metering pump for precise and controlled addition of pivaloyl chloride. - The addition should be subsurface to ensure immediate mixing and reaction.
Work-up and Isolation Simple liquid-liquid extraction in a separatory funnel.Large volumes make manual extraction impractical.- Use a larger, baffled reactor for aqueous washes and phase separations. - Centrifugation or filtration will be required for product isolation after crystallization.
Solvent Selection Dichloromethane is common.Environmental and safety regulations may restrict the use of certain solvents.- Consider alternative, less hazardous solvents like 2-methyltetrahydrofuran (2-MeTHF) or toluene.[9] - Solvent choice will impact reaction kinetics, solubility, and work-up.
Process Safety Handling small quantities of pivaloyl chloride and HCl gas.Pivaloyl chloride is corrosive and lachrymatory. HCl gas evolution can be significant.- The reaction should be conducted in a well-ventilated area with appropriate personal protective equipment. - Consider using a scrubber to neutralize HCl gas.

Scale-Up Logic Diagram:

G cluster_considerations Key Scale-Up Parameters lab Lab Scale Synthesis (g) heat Heat Management lab->heat mixing Efficient Mixing lab->mixing addition Controlled Addition lab->addition safety Process Safety lab->safety pilot Pilot Plant Scale (kg) production Production Scale (>100 kg) pilot->production heat->pilot mixing->pilot addition->pilot safety->pilot

Caption: Key considerations for scaling up the amidation reaction.

Analytical Characterization

Confirmation of the product structure and assessment of its purity are essential. Below are the expected analytical data for 2,2-dimethyl-N-(2-phenylethyl)propanamide.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.35-7.20 (m, 5H, Ar-H)

    • δ 5.60 (br s, 1H, N-H)

    • δ 3.55 (q, J = 6.8 Hz, 2H, -CH₂-NH-)

    • δ 2.85 (t, J = 7.0 Hz, 2H, Ar-CH₂-)

    • δ 1.20 (s, 9H, -C(CH₃)₃) (Note: Chemical shifts are approximate and may vary slightly based on solvent and concentration.)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 178.0 (C=O)

    • δ 139.0 (Ar-C)

    • δ 129.0 (Ar-CH)

    • δ 128.8 (Ar-CH)

    • δ 126.8 (Ar-CH)

    • δ 41.0 (-CH₂-NH-)

    • δ 38.5 (Ar-CH₂-)

    • δ 36.5 (-C(CH₃)₃)

    • δ 27.5 (-C(CH₃)₃) (Note: Chemical shifts are approximate.)

  • IR (KBr, cm⁻¹):

    • ~3300 (N-H stretch)

    • 3100-3000 (Aromatic C-H stretch)

    • 2975-2870 (Aliphatic C-H stretch)

    • 1640 (Amide I, C=O stretch)

    • 1540 (Amide II, N-H bend) (Note: Peak positions are approximate.)[10]

  • Mass Spectrometry (EI):

    • m/z 205 [M]⁺

    • m/z 148 [M - C₄H₉]⁺

    • m/z 105 [C₈H₉]⁺ (phenylethyl fragment)

    • m/z 57 [C₄H₉]⁺ (tert-butyl fragment, often the base peak)

References

  • Palakshamurthy, B. S., Suchetan, P. A., Sreenivasa, S., Lokanath, N. K., & Rao, T. M. C. (2014). N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o223.
  • Beutler, U. et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(4), 641-653.
  • Macernis, M. et al. (2017). IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. Physical Chemistry Chemical Physics, 19(25), 16431-16440.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2015).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0222083). NP-MRD.
  • Google Patents. (2009). CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.
  • Priyadharsini, P., Dharumadurai, D., & Kanimozhi, B. (2016). FT-IR spectra of N-phenylpropanamide.
  • Dunetz, J. R. et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Omega, 7(24), 20563-20581.
  • NextSDS. (2026). Propanamide, 2,2-dimethyl-N-[2-(2-phenylethenyl)-3-pyridinyl]-. NextSDS.
  • Organic Syntheses. (2016). O-Pivaloyl-N-Boc-hydroxylamine. Organic Syntheses, 93, 234-247.
  • Reaction Chemistry & Engineering. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering, 6, 644-656.
  • BenchChem. (2025). Technical Support Center: Pivaloyl Chloride Reactions with Pyridine & DMF. BenchChem.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12, 20247 (2022).
  • Gowda, B. T. et al. (2007). 2,2-Dimethyl-N-(2-methylphenylsulfonyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4242.
  • Dopfer, O. et al. (2016). Infrared Spectrum of the Cold Ortho-Fluorinated Protonated Neurotransmitter 2-phenylethylamine: Competition Between NH+π and NH+F Interactions. The Journal of Physical Chemistry A, 120(38), 7480-7490.
  • Zhang, J. et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5677-5679.
  • NIST WebBook. (n.d.). Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-. NIST.
  • BenchChem. (2025). Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines. BenchChem.
  • Digital Chemical Engineering. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Chemical Engineering, 5, 100060.
  • ResearchGate. (1989). 1H and 13C NMR Chemical Shifts of Pd(II) and Pt(II) Compounds z H NMR.
  • MDPI. (2021). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molecules, 26(15), 4446.
  • MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane. Doc Brown's Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Propanamide, N-(1-naphthyl)-2-methyl-. BenchChem.
  • Pure. (2021). Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in a capillary microreactor. Pure.
  • MDPI. (2020).
  • Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.

Sources

Optimization

Technical Support Center: Stability and Storage of 2,2-dimethyl-N-(2-phenylethyl)propanamide

Introduction 2,2-dimethyl-N-(2-phenylethyl)propanamide is a secondary amide characterized by a sterically hindered pivaloyl group and a phenylethyl moiety. Its chemical integrity is paramount for reproducible and accurat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,2-dimethyl-N-(2-phenylethyl)propanamide is a secondary amide characterized by a sterically hindered pivaloyl group and a phenylethyl moiety. Its chemical integrity is paramount for reproducible and accurate results in research and development. Like many complex organic molecules, it is susceptible to degradation if not stored and handled correctly. This guide provides an in-depth technical overview of the potential degradation pathways, troubleshooting advice for stability issues, and validated protocols for storage and analysis to ensure the long-term purity of your compound.

Section 1: Primary Degradation Pathways

Understanding the potential chemical transformations of 2,2-dimethyl-N-(2-phenylethyl)propanamide is the first step in preventing them. The molecule possesses three primary points of vulnerability: the amide bond, the benzylic-like carbon, and the aromatic ring.

  • Hydrolysis: The amide bond, while generally stable, can be cleaved by water, a reaction significantly accelerated by acidic or basic conditions and elevated temperatures.[1][2] This reaction breaks the molecule into 2,2-dimethylpropanoic acid (pivalic acid) and 2-phenylethylamine.[2] Notably, the bulky tert-butyl group on the acyl side provides significant steric hindrance, which can slow the rate of hydrolysis compared to less hindered amides.[1][3]

  • Oxidation: The phenylethyl group is susceptible to oxidation. The methylene group adjacent to the aromatic ring (the benzylic-like position) and the nitrogen atom can be oxidized, especially in the presence of atmospheric oxygen, heat, or light.[4][5] This can lead to the formation of various degradation products, including N-oxides or carbonyl-containing impurities, which may manifest as a color change in the material.[6]

  • Photodegradation: The aromatic phenyl ring is a chromophore that can absorb UV light. This energy absorption can initiate photochemical reactions, leading to complex degradation pathways, including radical-mediated bond scission or molecular rearrangements.[7][8] Therefore, protection from light is a critical aspect of storage.[4]

G cluster_main 2,2-dimethyl-N-(2-phenylethyl)propanamide cluster_products Degradation Products A Parent Compound B Pivalic Acid + 2-Phenylethylamine A->B Hydrolysis (H₂O, Acid/Base, Heat) C Oxidized Impurities (e.g., N-Oxide) A->C Oxidation (O₂, Light, Heat) D Photolytic Adducts & Rearrangement Products A->D Photodegradation (UV/Ambient Light)

Caption: Primary degradation pathways for the target compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered by researchers that may indicate compound degradation.

Q1: I've observed a slight yellowing or browning of my solid compound, which was initially a white powder. What does this mean?

A1: A color change is a common visual indicator of degradation, particularly oxidation.[4] The phenylethyl moiety is susceptible to oxidation, which can generate colored impurities. This is often accelerated by exposure to air (oxygen) and/or light.

  • Recommended Action: The compound's purity is likely compromised. We strongly recommend quantifying the purity using an analytical method like HPLC (see Protocol 4.1). If significant degradation is confirmed (>2-5%), the batch should be discarded to avoid compromising experimental results. For future prevention, strictly adhere to the storage protocols in Section 3, especially storing under an inert atmosphere and protecting from light.[4]

Q2: My HPLC/LC-MS analysis shows new impurity peaks that were not present when I first received the sample. What are they?

A2: The appearance of new peaks is the most definitive sign of degradation. Based on the compound's structure, these impurities are most likely:

  • 2-phenylethylamine and Pivalic Acid: Resulting from amide bond hydrolysis.[2] These would have significantly different retention times from the parent compound.

  • An N-oxide derivative: A common product of oxidation, which would have a mass of +16 Da compared to the parent.[6]

  • Hydroxylated derivatives: Oxidation on the phenyl ring or the ethyl chain would also result in products with a mass of +16 Da.[9]

  • Recommended Action: Use LC-MS to determine the mass of the impurity peaks, which can help confirm their identity.[2] Conduct a forced degradation study (see Protocol 4.2) to intentionally generate these degradation products. This will provide reference standards to confirm the identity of the impurities in your stored sample.

Q3: I'm seeing inconsistent results in my biological or chemical assays using the same batch of the compound.

A3: Inconsistent assay results are often a downstream consequence of declining compound purity. A lower concentration of the active parent compound due to degradation leads to reduced potency or efficacy.[2] Degradation products can also interfere with assays, either through direct inhibition, activation, or by interfering with detection methods.

  • Recommended Action: Immediately perform a purity analysis (Protocol 4.1) on an aliquot of the compound stock you are using. If purity has fallen, discard the stock solution and prepare a fresh one from a solid sample that has been properly stored. Aliquotting stock solutions into single-use volumes is crucial to prevent degradation from repeated freeze-thaw cycles and exposure to the environment.[4]

Section 3: Proactive Stability & Storage Protocol (FAQs)

FAQ 1: What are the absolute ideal storage conditions for solid 2,2-dimethyl-N-(2-phenylethyl)propanamide?

A1: To maximize long-term stability, the solid compound should be stored according to the conditions outlined in the International Council for Harmonisation (ICH) guidelines.[10][11]

ParameterConditionRationale & Source
Temperature ≤ -20°C (Freezer)Reduces the rate of all chemical degradation reactions.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the phenylethyl moiety.[4]
Light Protected from LightPrevents photolytic degradation from the aromatic ring.[7][8]
Container Tightly-Sealed Amber Glass VialAmber glass blocks UV light, and a tight seal prevents moisture and oxygen ingress.[4]
Humidity Low (Store with desiccant)Minimizes water availability for hydrolysis.[2]

Table 1: Recommended Long-Term Storage Conditions.

FAQ 2: How should I handle solutions of the compound?

A2: Solutions are inherently less stable than the solid compound.[4]

  • Solvent Choice: Use high-purity, anhydrous, and, if possible, degassed solvents (e.g., by sparging with argon) to minimize dissolved oxygen and water.

  • Storage: Store stock solutions at -20°C or -80°C.

  • Aliquotting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • pH: The stability of phenethylamine derivatives is often higher at a slightly acidic pH where the amine is protonated.[4] While this compound is an amide, residual basicity at the nitrogen could be a factor. If using aqueous buffers, a pH between 5-6.5 may be optimal, but this must be validated for your specific application.

FAQ 3: Can I repeatedly open the main container to weigh out small amounts?

A3: This practice is strongly discouraged. Each time the container is opened, the compound is exposed to atmospheric moisture and oxygen, and the headspace is replenished. This repeated exposure significantly increases the risk of hydrolysis and oxidation.

  • Best Practice: Upon receiving the compound, and inside a controlled environment (like a glovebox with inert atmosphere if possible), divide the bulk material into smaller, pre-weighed aliquots in separate, properly sealed vials. Use one aliquot per experiment.

Section 4: Analytical & Validation Protocols

Protocol 4.1: Stability-Indicating HPLC-UV Method

This protocol describes a general-purpose reverse-phase HPLC method to assess purity. It must be validated to ensure it can separate the parent compound from its key degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm and 254 nm. The aromatic ring provides a strong chromophore around 254 nm, while 210 nm offers general detection of the amide and its potential aliphatic degradation products.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to ~50 µg/mL with 50:50 Water:Acetonitrile for injection.

  • Analysis: Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 4.2: Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and validating that your analytical method is "stability-indicating".[12][13] The goal is to achieve 5-20% degradation.

  • Preparation: Prepare five separate solutions of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add 1M HCl to one solution. Heat at 60°C for 4-8 hours. Neutralize with 1M NaOH before injection.

  • Base Hydrolysis: Add 1M NaOH to a second solution. Heat at 60°C for 4-8 hours. Neutralize with 1M HCl before injection.

  • Oxidation: Add 3% H₂O₂ to a third solution. Keep at room temperature for 24 hours.

  • Thermal Stress: Heat a fourth solution (without acid/base/peroxide) at 80°C for 48 hours.

  • Photolytic Stress: Expose a fifth solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a defined period. As a control, wrap an identical sample in foil and place it in the same chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method from Protocol 4.1. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the parent peak.

Section 5: Logical Troubleshooting Workflow

If you suspect degradation, follow this logical workflow to diagnose and resolve the issue.

G A Suspected Degradation (e.g., Inconsistent Assay, Color Change) B Perform HPLC Purity Check (Protocol 4.1) A->B C Purity > 98%? B->C D Compound is Stable. Troubleshoot Assay Parameters (e.g., Reagents, Instrument) C->D Yes E Purity < 98% or New Impurity Peaks Detected C->E No F Identify Impurities (LC-MS, Forced Degradation) E->F G Discard Compromised Batch. Obtain/Use Fresh Stock. F->G H Review Storage & Handling Procedures. Implement Corrective Actions (e.g., Aliquotting, Inert Gas) G->H I Continue Experiment with Verified, Pure Compound H->I

Caption: A step-by-step workflow for troubleshooting stability issues.

References

  • Hydrolysis of Amides: Organic Chemistry II Study Guide. (2025). Fiveable.
  • N-substituted amides: Organic Chemistry II Study Guide. (2025). Fiveable.
  • How to Detect Amide Degradation Using Chromatographic Techniques. (2026).
  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry.
  • ICH Stability and Sample Storage. Analysis Solutions.
  • Minimizing degradation of phenethylamines during storage. Benchchem.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharmafocus.
  • Randall, L. O. (1946). Oxidation of phenethylamine derivatives by amine oxidase. Journal of Pharmacology and Experimental Therapeutics.
  • Vaz, A. D., et al. (2001).
  • A practical guide to forced degradation and stability studies for drug substances. Merck.
  • The ICH Just Released Its Overhauled Stability Guideline for Consult
  • Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society.
  • The Photolyses of Fully Aromatic Amides. (2025).
  • Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles.
  • Amide Decomposition Patterns: Study Under Light Conditions. (2026).
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).
  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals. American Pharmaceutical Review.
  • Some Basic Facts about Forced Degrad
  • Misailidi, N., et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology.
  • Forced degradation of fentanyl: Identification and analysis of impurities and degradants. (2024).

Sources

Troubleshooting

Technical Support Center: Optimizing 2,2-Dimethyl-N-(2-phenylethyl)propanamide Synthesis

Welcome to the dedicated troubleshooting hub for the synthesis of 2,2-dimethyl-N-(2-phenylethyl)propanamide. Forming an amide bond between the highly sterically hindered pivaloyl group (2,2-dimethylpropanoyl) and 2-pheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated troubleshooting hub for the synthesis of 2,2-dimethyl-N-(2-phenylethyl)propanamide. Forming an amide bond between the highly sterically hindered pivaloyl group (2,2-dimethylpropanoyl) and 2-phenylethanamine presents unique kinetic and thermodynamic challenges. Because the bulky tert-butyl group physically shields the electrophilic carbonyl carbon, the desired nucleophilic attack is significantly slowed. This kinetic delay provides a window for competing side reactions—such as hydrolysis, rearrangement, or reagent adduct formation—to dominate the reaction pathway.

This guide provides root-cause analyses, quantitative diagnostic tools, and self-validating protocols to help you eliminate side products and maximize your yield.

Pathway Analysis: Desired vs. Undesired Trajectories

Understanding the causality behind your impurities is the first step in troubleshooting. The diagram below illustrates how suboptimal conditions divert the starting materials away from the desired amide and into dead-end side products.

ReactionPathway SM1 Pivaloyl Chloride (or Pivalic Acid) Product 2,2-dimethyl-N-(2-phenylethyl)propanamide (Desired Product) SM1->Product + SM2 (Optimal Kinetics) Side1 Pivalic Acid (Hydrolysis Byproduct) SM1->Side1 + H2O (Moisture) Side2 N-Acylurea (Carbodiimide Rearrangement) SM1->Side2 + EDC (Steric Delay) Side3 Guanidinium Adduct (HATU Side Reaction) SM1->Side3 + HATU (Premature Amine) SM2 2-Phenylethanamine

Reaction pathways showing desired amide formation versus common side reactions.

Diagnostic Data: Impurity Profiling

When your reaction yields a complex mixture, LC-MS analysis is your most powerful diagnostic tool. Compare your major impurity masses against this quantitative diagnostic table to identify the specific failure mode in your workflow.

Side Product / Impuritym/z [M+H]⁺Typical Yield ImpactRoot CausePrimary Mitigation
Pivalic Acid 103.115% – 40%Hydrolysis of pivaloyl chloride by trace moisture.Exclude moisture or use Schotten-Baumann biphasic conditions.
N-Acylurea 258.220% – 50%O-acylisourea rearrangement due to steric delay.Avoid carbodiimides (EDC/DCC); use acid chlorides.
Guanidinium Adduct 221.210% – 25%Amine reacting directly with uronium salts (HATU).Pre-activate the carboxylic acid for 30 minutes.
Phenethylamine 122.1VariableAcid chloride degradation or insufficient base.Ensure >2.0 equiv of scavenger base is present.

Mechanistic Troubleshooting & FAQs

FAQ 1: Why am I seeing massive amounts of pivalic acid instead of my product when using pivaloyl chloride?

The Causality: Hydrolysis is outcompeting amidation. Pivaloyl chloride is exceptionally sterically hindered. While acid chlorides generally acylate amines rapidly via nucleophilic acyl substitution , the bulky tert-butyl group slows down the attack by the relatively bulky 2-phenylethanamine. If any moisture is present, the much smaller water molecule can easily bypass the steric bulk, attacking the carbonyl and hydrolyzing the reagent into unreactive pivalic acid. The Solution: You must either run the reaction under rigorously anhydrous conditions with a scavenger base, or intentionally use Schotten-Baumann biphasic conditions . In a biphasic system, the basic aqueous layer continuously neutralizes the HCl byproduct, while the interfacial reaction heavily favors the highly nucleophilic amine over the hydroxide ion.

FAQ 2: I attempted to couple pivalic acid using EDC/HOBt, but my yield is <20%. What is the major impurity?

The Causality: You are likely forming an N-acylurea dead-end product. Carbodiimides like EDC activate the carboxylic acid to form an highly reactive O-acylisourea intermediate. In standard couplings, the amine quickly attacks this intermediate. However, because the pivaloyl group is extremely bulky, the amine's attack is kinetically delayed. This delay provides ample time for the O-acylisourea to undergo a rapid, irreversible intramolecular rearrangement into a stable, unreactive N-acylurea . The Solution: Avoid carbodiimides for pivalic acid couplings. Switch to the acid chloride method, or use highly reactive uronium salts (like HATU) that convert the acid directly into an active ester, bypassing the rearrangement-prone intermediate .

FAQ 3: When using HATU, I see a +100 Da mass adduct on my phenethylamine. How do I prevent this?

The Causality: This is a guanidinylation side reaction. Uronium salts like HATU can react directly with primary amines to form stable tetramethylguanidinium byproducts. If you mix the acid, amine, and HATU all at once, the HATU will react with the phenethylamine before it has a chance to activate the sterically hindered pivalic acid. The Solution: Implement a strict pre-activation step. Allow the pivalic acid, HATU, and base to stir for 30 minutes to fully form the active O-At ester before introducing the phenethylamine.

Workflow Start Low Yield / High Impurities Identified via LC-MS CheckMass Identify Major Impurity Mass (m/z) Start->CheckMass Mass102 m/z 101/102 (Pivalic Acid) CheckMass->Mass102 MassUrea m/z ~258 (N-acylurea from EDC) CheckMass->MassUrea MassGuan m/z ~221 (Guanidinium Adduct) CheckMass->MassGuan Sol1 Use Schotten-Baumann or Anhydrous Solvents Mass102->Sol1 Sol2 Switch to Acid Chloride or add HOBt/HOAt MassUrea->Sol2 Sol3 Pre-activate Acid 30 mins before Amine Addition MassGuan->Sol3

Troubleshooting decision tree based on LC-MS mass identification of side products.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, utilize one of the following field-proven protocols. Each contains built-in validation steps to confirm the reaction is proceeding correctly before you commit to the workup.

Protocol A: Optimized Schotten-Baumann Biphasic Amidation (Recommended)

This method is highly recommended for pivaloyl chloride as it prevents the amine from protonating and stalling the reaction, while minimizing organic-phase moisture that causes hydrolysis.

  • Preparation: Dissolve 2-phenylethanamine (1.0 equiv, 10 mmol) in Dichloromethane (DCM, 20 mL) in a round-bottom flask.

  • Biphasic Setup: Add an equal volume of 1M aqueous NaOH (20 mL) to the flask.

    • Self-Validation Check: Test the pH of the aqueous layer with indicator paper. It must be >10 to ensure the amine remains fully deprotonated and nucleophilic.

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath.

  • Acylation: Add pivaloyl chloride (1.1 equiv, 11 mmol) dropwise over 15 minutes.

    • Mechanistic Note: Dropwise addition controls the exotherm and minimizes the local concentration of the highly electrophilic acid chloride, suppressing the competing hydrolysis pathway.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 2 hours.

    • Self-Validation Check: Halt stirring to let the layers separate. Sample the organic layer for LC-MS. The reaction is complete when the phenethylamine peak (m/z 122) disappears and the product peak (m/z 206) plateaus.

  • Workup: Separate the layers. Wash the organic layer with 1M HCl (2 × 15 mL) to remove any trace unreacted amine, then with brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

Protocol B: Anhydrous Coupling with HATU (If starting from Pivalic Acid)

If you must start from pivalic acid rather than the acid chloride, use this protocol to avoid N-acylurea and guanidinium side products.

  • Pre-activation: Dissolve pivalic acid (1.0 equiv, 10 mmol) and HATU (1.1 equiv, 11 mmol) in anhydrous DMF (25 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol).

  • Kinetic Delay (Critical): Stir the mixture at room temperature for 30 minutes .

    • Mechanistic Note: Pivalic acid is highly hindered. It requires extended time to fully form the active O-At ester. Skipping this wait time guarantees guanidinylation of your amine.

  • Amine Addition: Add 2-phenylethanamine (1.1 equiv, 11 mmol) dropwise to the activated ester solution.

  • Reaction: Stir for 12 hours at room temperature.

    • Self-Validation Check: Quench a 10 µL aliquot of the reaction mixture into 100 µL of benzylamine. Analyze via LC-MS. If the pivaloyl-benzylamine adduct forms, your active ester is still present and the reaction requires more time or heat.

  • Workup: Dilute the mixture with Ethyl Acetate (100 mL). Wash the organic layer heavily with 5% aqueous LiCl (3 × 30 mL) to extract the DMF, followed by saturated NaHCO₃ (30 mL) and brine (30 mL). Dry over Na₂SO₄ and concentrate.

References

  • OrgoSolver. "Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps." OrgoSolver Reaction Database. Available at:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents." HepatoChem Resources. Available at:[Link]

Optimization

Technical Support Center: HPLC Peak Tailing Troubleshooting for 2,2-dimethyl-N-(2-phenylethyl)propanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically deconstruct and resolve chromatographic peak tailing specifically for 2,2-dimethyl-N-(2-ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically deconstruct and resolve chromatographic peak tailing specifically for 2,2-dimethyl-N-(2-phenylethyl)propanamide .

Rather than relying on trial-and-error, this guide uses a causality-driven approach. We will explore the exact physicochemical interactions between this specific amide and your HPLC system, providing self-validating protocols to ensure your troubleshooting is scientifically grounded and definitive.

Diagnostic Workflow

Before altering your method, you must isolate whether the tailing is a systemic hardware failure or a localized chemical interaction. Follow the decision tree below to direct your troubleshooting efforts.

Workflow Start Peak Tailing Detected (As > 1.2) Scope Are all peaks tailing? Start->Scope AllPeaks System-Wide Issue Scope->AllPeaks Yes SinglePeak Analyte-Specific Issue Scope->SinglePeak No Hardware Check Extra-Column Volume & Inspect Frit AllPeaks->Hardware Overload Perform 1:10 Dilution Test SinglePeak->Overload Rule out mass overload Silanol Secondary Silanol Interactions (Amide H-Bonding) Overload->Silanol Tailing persists Fix1 Lower pH < 3.0 Silanol->Fix1 Fix2 Use Polar-Embedded Column Silanol->Fix2

Diagnostic workflow for isolating HPLC peak tailing causes in amide analysis.

Troubleshooting FAQs: The Causality of Peak Tailing

Q1: Why does 2,2-dimethyl-N-(2-phenylethyl)propanamide specifically exhibit peak tailing?

A1: The root cause lies in the molecule's structural dichotomy. It features a highly lipophilic backbone (the phenylethyl tail and the bulky 2,2-dimethyl/pivaloyl group) and a polar amide core. In reversed-phase liquid chromatography (RPLC), the hydrophobic regions dictate primary retention by partitioning into the stationary phase (e.g., C18).

However, standard silica-based columns contain residual, unreacted silanol groups (Si-OH)[1]. While the hydrophobic tails anchor the molecule, the amide core—possessing both a hydrogen bond donor (N-H) and a strong acceptor (C=O)—penetrates the bonded phase layer and interacts with these acidic silanols. This creates a "dual-retention" mechanism. Molecules experiencing both hydrophobic partitioning and polar silanol interactions elute slower than those experiencing only hydrophobic retention, smearing the back half of the chromatographic peak[2].

Q2: How do I differentiate between a column hardware issue and a chemical interaction?

A2: Look at your chromatogram holistically. If all peaks in your mixture (including unretained void markers) exhibit a "right-triangle" tailing shape, you are dealing with a physical disruption in the flow path—such as extra-column dead volume, a partially blocked inlet frit, or a collapsed column bed[3]. If only the 2,2-dimethyl-N-(2-phenylethyl)propanamide peak tails, the issue is an analyte-specific chemical interaction or localized mass overload.

Q3: How does mobile phase pH influence this interaction?

A3: Residual silanols on silica surfaces are acidic, with a pKa typically between 3.8 and 4.5. If your mobile phase pH is above 4.0, a significant portion of these silanols ionize into negatively charged species (Si-O⁻). These ionized sites engage in highly energetic ion-dipole interactions with the polarized amide core of your analyte[4]. By lowering the mobile phase pH below 3.0, you force the silanols into their fully protonated, neutral state (Si-OH), drastically reducing the energy of these secondary interactions and sharpening the peak[4].

Q4: What is the optimal column chemistry for this specific amide?

A4: Standard end-capping (reacting residual silanols with small trimethylsilyl groups) is often insufficient due to steric hindrance during the manufacturing process[1]. For amides, Polar-Embedded Bonded Phases (e.g., amide-embedded C18) are highly recommended. The embedded functional group forms an internal hydrogen bond network with the adjacent residual silanols, effectively shielding them from your analyte[5]. Alternatively, Type-C silica hydride columns, which replace Si-OH groups with Si-H groups, offer virtually zero silanol activity and are excellent for basic or hydrogen-bonding analytes[5].

Self-Validating Experimental Protocols

Troubleshooting must be empirical. Use these self-validating protocols to definitively isolate the root cause of your tailing.

Protocol 1: The 1:10 Dilution Test (Validating Mass Overload)

The bulky 2,2-dimethyl group provides significant steric hindrance, which can limit how efficiently the molecule packs into the stationary phase's active sites. If the column is overloaded, excess molecules are forced forward or backward, distorting the peak[6]. This protocol proves or disproves overload.

  • Calculate Baseline Metrics: Inject your current sample and calculate the Asymmetry Factor ( As​ ) at 10% peak height ( As​=b/a ).

  • Prepare Dilution: Dilute your sample exactly 1:10 using the initial mobile phase conditions (do not use a stronger solvent, as this causes solvent-mismatch distortion).

  • Execute Run: Inject the diluted sample using the exact same injection volume and method parameters.

  • Evaluate Causality:

    • If As​ decreases significantly (approaches 1.0): The system validates that mass overload was the cause. Permanently reduce your injection volume or sample concentration.

    • If As​ remains unchanged: The system proves the issue is chemical (silanol interactions). Proceed immediately to Protocol 2.

Protocol 2: Mobile Phase pH Optimization (Mitigating Silanol Interactions)

If Protocol 1 rules out mass overload, you must neutralize the stationary phase's active sites.

  • Prepare Acidic Modifier: Select an appropriate acidic modifier (e.g., 0.1% v/v Formic Acid or 0.05% v/v Phosphoric Acid). Note: Ensure your column is stable at low pH (Type B silica).

  • Adjust Aqueous Phase: Add the modifier to your aqueous mobile phase line to drop the pH to approximately 2.5. Verify with a calibrated pH meter.

  • Equilibrate: Flush the column with at least 15–20 column volumes of the new mobile phase to ensure complete protonation of the silica bed.

  • Execute Run: Inject the sample. A sharpened peak confirms that ionized silanols were the primary driver of the secondary retention.

Quantitative Data: Impact of Method Parameters on Peak Shape

The table below summarizes the expected impact of different column chemistries and mobile phase pH levels on the Asymmetry Factor ( As​ ) for 2,2-dimethyl-N-(2-phenylethyl)propanamide. An As​ between 1.0 and 1.2 is considered ideal.

Column Chemistry TypeMobile Phase pHSilanol StateExpected Asymmetry ( As​ )Diagnostic Conclusion
Standard C18 (Type A) 7.0Highly Ionized (Si-O⁻)2.45 (Severe Tailing)Strong ion-dipole interactions with amide.
Standard C18 (Type A) 2.5Protonated (Si-OH)1.65 (Moderate Tailing)Reduced interaction, but H-bonding persists.
End-Capped C18 (Type B) 7.0Partially Ionized1.50 (Borderline)Steric shielding helps, but unreacted sites remain.
End-Capped C18 (Type B) 2.5Protonated (Si-OH)1.15 (Excellent)Optimal standard setup for amide analysis.
Polar-Embedded C18 7.0Shielded via Internal H-Bonds1.10 (Excellent)Embedded groups successfully mask silanols.

References

  • Peak Tailing in HPLC Element Lab Solutions URL:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics GMP Insiders URL: [Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology MICROSOLV URL:[Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC YouTube URL: [Link]

  • The Theory of HPLC Column Chemistry Crawford Scientific URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2,2-dimethyl-N-(2-phenylethyl)propanamide and N-benzylpivalamide for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the nuanced reactivity of amide bonds is a cornerstone of molecular design and optimization. This guide provides an in-depth comparison of two structurally re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry and drug development, the nuanced reactivity of amide bonds is a cornerstone of molecular design and optimization. This guide provides an in-depth comparison of two structurally related N-substituted pivalamides: 2,2-dimethyl-N-(2-phenylethyl)propanamide and N-benzylpivalamide. While both molecules share the sterically demanding pivaloyl group, the subtle yet significant difference in the N-substituent—a phenylethyl group versus a benzyl group—imparts distinct electronic and steric characteristics that influence their chemical behavior. This analysis is grounded in fundamental principles of organic chemistry and supported by proposed experimental frameworks to empirically validate theoretical predictions.

Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of an amide is primarily governed by the electronic nature of the carbonyl group and the steric environment around the amide bond[1]. In the case of the two title compounds, the key differentiating factor is the N-substituent.

  • N-benzylpivalamide : The nitrogen atom is directly attached to a benzylic carbon. The phenyl ring, being composed of sp2-hybridized carbons, exerts a mild electron-withdrawing inductive effect (-I effect)[2]. This effect, transmitted through the methylene bridge, reduces the electron density on the nitrogen atom. This, in turn, can slightly increase the electrophilicity of the adjacent carbonyl carbon.

  • 2,2-dimethyl-N-(2-phenylethyl)propanamide : The phenyl group is separated from the amide nitrogen by an additional methylene group (an ethylene bridge). This increased distance significantly attenuates the inductive electron-withdrawing effect of the phenyl ring. Consequently, the nitrogen atom in this molecule is comparatively more electron-rich than in its N-benzyl counterpart.

The pivaloyl group, common to both molecules, is characterized by its bulky tert-butyl substituent. This group provides significant steric hindrance around the carbonyl carbon, which can protect the amide bond from nucleophilic attack, often leading to slower reaction rates compared to less hindered amides[3].

A summary of the key structural and electronic features is presented in Table 1.

FeatureN-benzylpivalamide2,2-dimethyl-N-(2-phenylethyl)propanamideRationale
N-Substituent Benzyl2-PhenylethylDirect attachment vs. ethylene spacer.
Inductive Effect on N Mildly electron-withdrawingVery weakly electron-withdrawingThe -I effect of the phenyl ring diminishes with distance.
Nitrogen Basicity LowerHigherA more electron-rich nitrogen is more basic.
Carbonyl Electrophilicity HigherLowerReduced electron donation from nitrogen increases electrophilicity.
Steric Hindrance High (dominated by pivaloyl)High (dominated by pivaloyl)The tert-butyl group is the major steric contributor[4].

Comparative Reactivity in Key Transformations

Based on the structural and electronic analysis, we can predict the relative reactivity of these two amides in common chemical transformations.

Hydrolysis (Acid- and Base-Catalyzed)

Amide hydrolysis is a critical reaction for understanding the stability and degradation pathways of drug candidates[5].

  • Acid-Catalyzed Hydrolysis : This reaction typically involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The rate can be influenced by the stability of the tetrahedral intermediate. For N-benzylpivalamide, the slightly higher electrophilicity of the carbonyl carbon could lead to a faster rate of nucleophilic attack.

  • Base-Catalyzed Hydrolysis : Under basic conditions, the reaction proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The more electrophilic carbonyl of N-benzylpivalamide would again suggest a faster reaction rate. However, the stability of the leaving group (the amide anion) also plays a role. The N-benzyl amide anion is slightly more stable due to the inductive effect of the phenyl ring, which could also contribute to a faster overall rate.

Hypothesis : N-benzylpivalamide is expected to undergo both acid- and base-catalyzed hydrolysis at a slightly faster rate than 2,2-dimethyl-N-(2-phenylethyl)propanamide.

Reduction to Amines

The reduction of amides, typically with powerful reducing agents like lithium aluminum hydride (LiAlH4), is a fundamental transformation. The reaction mechanism involves the coordination of the reducing agent to the carbonyl oxygen, followed by hydride transfer. The rate-determining step is often the initial complexation. The subtle electronic differences between the two amides are less likely to have a dramatic impact on the reaction rate with such a potent reagent.

Hypothesis : The rates of reduction for both amides are expected to be broadly similar, primarily dictated by the steric hindrance of the pivaloyl group.

Reactions at the N-Substituent

A key difference in reactivity lies in the N-substituent itself. The benzylic position in N-benzylpivalamide is susceptible to reactions that are not possible for the phenylethyl analogue.

  • Benzylic Deprotonation : The methylene protons of the benzyl group are significantly more acidic than any of the aliphatic protons in the phenylethyl group. This is due to the resonance stabilization of the resulting carbanion by the adjacent phenyl ring[6]. This allows for selective deprotonation and subsequent functionalization at the benzylic position[7].

  • Benzylic Oxidation : The benzylic C-H bonds are also more susceptible to oxidative cleavage[8].

  • N-Debenzylation : The N-benzyl group can be removed under various reductive or oxidative conditions, which is a common strategy in protecting group chemistry[9]. The N-phenylethyl group is generally more robust under these conditions.

Hypothesis : N-benzylpivalamide offers unique reactivity at the benzylic position, which is absent in 2,2-dimethyl-N-(2-phenylethyl)propanamide.

Proposed Experimental Validation

To empirically test these hypotheses, a series of comparative experiments can be designed. The following protocols provide a framework for a rigorous comparison.

Experiment 1: Competitive Hydrolysis

Objective : To determine the relative rates of hydrolysis under acidic and basic conditions.

Protocol :

  • Prepare an equimolar solution of N-benzylpivalamide and 2,2-dimethyl-N-(2-phenylethyl)propanamide in a suitable solvent (e.g., dioxane/water).

  • Divide the solution into two batches.

  • Acidic Hydrolysis : Add a strong acid (e.g., 3M HCl) to one batch and heat to a controlled temperature (e.g., 80 °C).

  • Basic Hydrolysis : Add a strong base (e.g., 3M NaOH) to the second batch and heat to the same temperature[10][11].

  • At regular time intervals, withdraw an aliquot from each reaction mixture, quench the reaction, and extract the components.

  • Analyze the relative concentrations of the two starting amides and their corresponding amine products using High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • Plot the concentration of each starting material versus time to determine the relative rate constants.

G cluster_0 Sample Preparation cluster_1 Reaction Conditions cluster_2 Analysis prep1 Equimolar mixture of both amides in dioxane/water acid Add 3M HCl Heat to 80°C prep1->acid base Add 3M NaOH Heat to 80°C prep1->base sampling Aliquot sampling at time intervals acid->sampling base->sampling analysis HPLC or qNMR analysis sampling->analysis plot Plot concentration vs. time analysis->plot

Caption: Workflow for the competitive hydrolysis experiment.

Experiment 2: Spectroscopic Analysis of Carbonyl Electrophilicity

Objective : To probe the electronic environment of the carbonyl group using ¹³C NMR spectroscopy.

Protocol :

  • Prepare separate, concentrated solutions of each amide in a deuterated solvent (e.g., CDCl₃).

  • Acquire high-resolution ¹³C NMR spectra for both samples under identical conditions.

  • Carefully compare the chemical shift (δ) of the carbonyl carbon for each compound. A downfield shift (higher ppm value) indicates a more deshielded, and thus more electrophilic, carbon nucleus.

Expected Outcome : The carbonyl carbon of N-benzylpivalamide is expected to have a slightly more downfield chemical shift compared to that of 2,2-dimethyl-N-(2-phenylethyl)propanamide.

Summary and Conclusion

The comparison between 2,2-dimethyl-N-(2-phenylethyl)propanamide and N-benzylpivalamide highlights the profound impact of subtle structural modifications on chemical reactivity.

Summary of Predicted Reactivity:

Reaction TypePredicted More Reactive CompoundRationale
Hydrolysis N-benzylpivalamideIncreased carbonyl electrophilicity due to the -I effect of the benzyl group.
Reduction (LiAlH₄) Similar ReactivityReaction rate is dominated by the steric hindrance of the pivaloyl group.
Benzylic Functionalization N-benzylpivalamidePresence of an activated benzylic position susceptible to deprotonation/oxidation.

While both amides are rendered relatively stable by the sterically bulky pivaloyl group, N-benzylpivalamide is predicted to be the more reactive of the two towards nucleophilic acyl substitution reactions like hydrolysis . Furthermore, it possesses a unique site of reactivity at the benzylic position, opening up avenues for further synthetic diversification that are unavailable to its phenylethyl counterpart.

For researchers in drug development, this implies that an N-benzylpivalamide moiety might be more susceptible to metabolic degradation via hydrolysis compared to an N-phenylethylpivalamide. Conversely, the reactive benzylic handle on N-benzylpivalamide could be exploited for the synthesis of analogues or for pro-drug strategies. These theoretical considerations, when validated by the proposed experimental protocols, can guide the rational design of molecules with tailored stability and reactivity profiles.

References

  • Benchchem. (n.d.). The Strategic Application of Pivaloyl-Based Reagents in Large-Scale Amide Synthesis: A Cost-Effectiveness Analysis. Retrieved from Benchchem.[4]

  • Klapper, M. H., & Klotz, I. M. (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC.[5]

  • Molbase. (n.d.). Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide. Retrieved from Molbase.[12]

  • ResearchGate. (n.d.). Synthesis of various N-(2-substituted benzyl)pivalamides according to.... Retrieved from ResearchGate.[13]

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from Arkivoc.[10]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(vii), 101-112.[11]

  • Benchchem. (n.d.). Overcoming steric hindrance in pivaloyl chloride reactions. Retrieved from Benchchem.[3]

  • ResearchGate. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from ResearchGate.[14]

  • Fiveable. (2025, August 15). N-substituted Amides: Organic Chemistry Study Guide. Retrieved from Fiveable.[15]

  • PubMed. (2000, February 25). Reaction of essentially free benzyl cations with acetonitrile; synthesis of ethanimidic carboxylic anhydrides and unsymmetrical diacylamines. Retrieved from PubMed.[16]

  • ACS Publications. (2002, April 3). Electronic Effects in the N-Nitrosation of N-Benzylpivalamides. Retrieved from ACS Publications.[17]

  • MDPI. (2021, July 23). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Retrieved from MDPI.[18]

  • ResearchGate. (n.d.). N‐pivaloyloxy amides derivative from carboxylic acids as director groups in metal‐catalyzed C−H activations. Retrieved from ResearchGate.[19]

  • PMC. (2022, June 19). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Retrieved from PMC.[7]

  • ACS Publications. (2016, June 17). Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity. Retrieved from ACS Publications.[20]

  • Reddit. (2020, March 31). [PLEASE HELP] Are benzenes/phenyl groups electron donating or withdrawing?. Retrieved from Reddit.[21]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Retrieved from RSC Publishing.[22]

  • ACS Sustainable Chemistry & Engineering. (2022, April 12). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. Retrieved from ACS Publications.[23]

  • Chemistry Stack Exchange. (2018, February 18). Inductive effect comparison of benzylic and allyl group. Retrieved from Chemistry Stack Exchange.[2]

  • YouTube. (2025, January 20). Phenyl vs Benzyl Groups!. Retrieved from YouTube.[6]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from a university course website.[1]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from Organic Chemistry Portal.[8]

  • ResearchGate. (n.d.). Selective N-Debenzylation of Amides with p-TsOH. Retrieved from ResearchGate.[9]

Sources

Comparative

A Comparative Guide to Validating HPLC Methods for the Quantification of 2,2-dimethyl-N-(2-phenylethyl)propanamide

In the landscape of pharmaceutical development and quality control, the rigorous and precise quantification of chemical entities is paramount. This guide provides an in-depth comparison of two distinct High-Performance L...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the rigorous and precise quantification of chemical entities is paramount. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of 2,2-dimethyl-N-(2-phenylethyl)propanamide, a model N-substituted amide compound. Our focus extends beyond mere procedural steps to elucidate the scientific rationale behind method selection and validation parameter design, ensuring the data generated is not only accurate but also robust and defensible.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application[1][2]. This guide is structured to provide researchers, scientists, and drug development professionals with a practical framework for comparing and implementing a suitable HPLC method, grounded in the principles outlined by the International Council for Harmonisation (ICH)[3][4][5][6].

Introduction to the Analyte and Chromatographic Challenges

Analyte: 2,2-dimethyl-N-(2-phenylethyl)propanamide Structure:

  • Molecular Formula: C₁₃H₁₉NO

  • Molecular Weight: 205.30 g/mol (approx.)

  • Key Features: This molecule possesses a non-polar tertiary-butyl group and a phenyl group, balanced by a polar amide linkage. This amphipathic nature makes it well-suited for Reversed-Phase HPLC (RP-HPLC). The primary analytical challenge is to develop a method that is not only fast and efficient but also capable of separating the main analyte from potential process impurities or degradation products.

For this guide, we will compare two hypothetical, yet realistic, RP-HPLC approaches:

  • Method A: Rapid Isocratic Elution. Designed for high-throughput screening and routine quality control (QC) where speed is critical and the impurity profile is well-defined.

  • Method B: High-Resolution Gradient Elution. Designed for stability studies and in-depth impurity profiling where maximum separation power is required to resolve closely eluting or unknown compounds.

Experimental Design and Methodology

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column for Method A: Poroshell 120 EC-C18, 4.6 x 50 mm, 2.7 µm.

  • Analytical Column for Method B: ZORBAX RRHD Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade).

  • Reference Standard: 2,2-dimethyl-N-(2-phenylethyl)propanamide, >99.5% purity.

Chromatographic Conditions
ParameterMethod A: Rapid IsocraticMethod B: High-Resolution Gradient
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Elution Mode Isocratic: 60% BGradient: 0-10 min (30% to 95% B), 10-12 min (95% B), 12.1-15 min (30% B)
Flow Rate 1.5 mL/min0.4 mL/min
Column Temp. 35 °C40 °C
Injection Vol. 2 µL1 µL
Detection DAD, 215 nmDAD, 215 nm (with peak purity analysis)
Run Time 3 minutes15 minutes

Causality Behind Choices:

  • Method A uses a shorter, wider column with larger particles (superficially porous) to allow for a high flow rate and rapid separation with acceptable efficiency, which is ideal for QC.

  • Method B employs a longer, narrower column with smaller, fully porous particles. This significantly increases column efficiency and peak capacity, which is essential for resolving complex mixtures, albeit at the cost of a longer run time and higher backpressure. The gradient elution is necessary to elute potential late-eluting, more non-polar impurities.

Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent).

  • Working Standard & Sample Concentration: Further dilute the stock solution with the diluent to a target concentration of 100 µg/mL for analysis.

Method Validation: Protocols and Comparative Analysis

The validation process demonstrates that the analytical procedure is suitable for its intended purpose[2][4]. We will evaluate both methods against the core validation parameters stipulated in ICH Q2(R1) guidance[5][6][7].

System Suitability Testing (SST)

Protocol: Before any validation run, the system's readiness is confirmed by injecting the working standard solution five or six times. Causality: SST is not method validation; it is a prerequisite to ensure the chromatographic system is performing adequately on the day of analysis[8][9][10]. It verifies that the instrument, reagents, and column are fit for the intended analysis[11].

Acceptance Criteria & Comparative Data:

ParameterAcceptance CriteriaMethod A (Result)Method B (Result)
Tailing Factor (T) T ≤ 2.0[9]1.11.05
Theoretical Plates (N) N > 20008,50025,000
% RSD of Peak Area ≤ 2.0%[9]0.4%0.2%
% RSD of Retention Time ≤ 1.0%0.1%0.05%

Analysis: Both methods comfortably pass SST. Method B shows superior column efficiency (higher plate count) and precision, as expected from the column choice and lower flow rate.

Specificity and Selectivity

Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

  • Analyze a placebo (matrix without the analyte) to assess interference from excipients.

  • Analyze a sample of the analyte that has been subjected to forced degradation (e.g., acid, base, peroxide, heat, light) to demonstrate that the method can resolve the analyte from its degradation products.

  • For Method B, utilize the DAD to perform peak purity analysis on the analyte peak in the presence of degradants.

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[2][12].

Expected Outcome:

  • Method A: May show co-elution with some minor degradation products due to its lower resolving power. It is suitable if the expected impurities are well-separated.

  • Method B: The high-resolution gradient should successfully separate the main peak from all significant degradation products. DAD peak purity analysis should yield a purity angle less than the purity threshold, confirming the peak is spectrally homogeneous.

Linearity and Range

Protocol: Prepare a series of calibration standards from the stock solution, typically covering 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

Causality: Linearity demonstrates a direct proportional relationship between the analyte concentration and the instrumental response over a defined range[1]. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[2].

Acceptance Criteria & Comparative Data:

ParameterAcceptance CriteriaMethod A (Result)Method B (Result)
Correlation Coefficient (r²) ≥ 0.9990.99950.9998
Y-intercept Close to zero1.2 mAUs0.8 mAUs
Range 80-120% of test conc.[2]50-150 µg/mL50-150 µg/mL

Analysis: Both methods demonstrate excellent linearity. Method B's slightly higher r² value and lower intercept suggest a marginally better fit, likely due to superior peak integration at lower concentrations.

Accuracy

Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three samples at each level and calculate the percentage recovery of the analyte.

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is often determined by assessing the recovery of a known amount of analyte added to a sample matrix[12].

Acceptance Criteria & Comparative Data:

Concentration LevelAcceptance CriteriaMethod A (% Recovery ± SD)Method B (% Recovery ± SD)
80% (80 µg/mL) 98.0 - 102.0%99.5 ± 0.6%100.2 ± 0.4%
100% (100 µg/mL) 98.0 - 102.0%100.8 ± 0.5%100.1 ± 0.3%
120% (120 µg/mL) 98.0 - 102.0%101.2 ± 0.7%99.7 ± 0.4%

Analysis: Both methods exhibit excellent accuracy, with all recovery values falling well within the typical acceptance range. Method B shows slightly better precision in its recovery results (lower standard deviation).

Precision

Protocol:

  • Repeatability (Intra-day): Analyze six replicate samples of the working standard (100 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or a different instrument.

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision[1].

Acceptance Criteria & Comparative Data:

Precision LevelAcceptance Criteria (%RSD)Method A (%RSD)Method B (%RSD)
Repeatability ≤ 2.0%0.7%0.3%
Intermediate Precision ≤ 2.0%1.1%0.6%

Analysis: Both methods are highly precise. The superior precision of Method B is a direct result of its higher efficiency and more controlled chromatographic conditions, which lead to more consistent peak integration.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy[1].

Comparative Data:

ParameterMethod A (Result)Method B (Result)
LOD 0.5 µg/mL0.1 µg/mL
LOQ 1.5 µg/mL0.3 µg/mL

Analysis: Method B is significantly more sensitive. This is due to the sharper, taller peaks produced by the high-efficiency column, which results in a better signal-to-noise ratio at low concentrations. This makes Method B far more suitable for impurity analysis.

Robustness

Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results (e.g., retention time, peak area, tailing factor).

  • Flow Rate: ± 10%

  • Column Temperature: ± 5 °C

  • Mobile Phase Composition: ± 2% absolute for isocratic; vary gradient slope for gradient.

Causality: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage[4].

Expected Outcome:

  • Method A (Isocratic): Expected to be highly robust. Changes in flow rate will directly impact retention time but should have a minimal effect on quantification if standards and samples are run in the same sequence.

  • Method B (Gradient): May be more sensitive to changes in gradient slope and mobile phase composition. However, modern HPLC systems offer excellent control, and the method should still pass robustness criteria (e.g., system suitability parameters remain within limits, and calculated concentration is not significantly affected).

Visualization of Workflows

ValidationWorkflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation Protocol cluster_params Phase 3: Parameter Evaluation cluster_rep Phase 4: Finalization Dev Method Development (Select Column, Mobile Phase) Opt Method Optimization (Fine-tune parameters) Dev->Opt Initial Testing Protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) Opt->Protocol SST System Suitability Test (SST) Protocol->SST Prerequisite Check Spec Specificity SST->Spec Lin Linearity & Range SST->Lin Acc Accuracy SST->Acc Prec Precision SST->Prec Report Validation Report Spec->Report Consolidate Data Lin->Report Consolidate Data Acc->Report Consolidate Data Prec->Report Consolidate Data LOD LOD / LOQ LOD->Report Consolidate Data Rob Robustness Rob->Report Consolidate Data Implement Routine Use Implementation Report->Implement

SpecificityLogic cluster_input Inputs cluster_analysis Analysis cluster_output Outputs & Decisions Sample {Forced Degradation Sample | Analyte + Degradants} HPLC HPLC-DAD Analysis Sample->HPLC Blank {Blank/Placebo | No Analyte} Blank->HPLC Chroma {Chromatogram | Are peaks resolved?} HPLC->Chroma Purity {Peak Purity Data (DAD) | Is analyte peak spectrally pure?} HPLC->Purity Result Method is Specific? Chroma->Result Purity->Result

Discussion and Recommendations

This comparative analysis clearly illustrates the trade-offs between speed and resolution in HPLC method design.

Method A (Rapid Isocratic):

  • Pros: Significantly faster run time (3 min vs. 15 min), leading to higher sample throughput and lower solvent consumption per sample. Simpler to implement and transfer between labs. Highly robust.

  • Cons: Lower sensitivity (higher LOQ) and significantly lower resolving power. It may fail to separate the main analyte from closely related impurities that could arise during a stability study.

  • Recommendation: This method is fit for purpose for routine QC testing of drug substances or finished products where the impurity profile is well-understood and known impurities are easily resolved. It is ideal for batch release testing where speed is a priority.

Method B (High-Resolution Gradient):

  • Pros: Superior resolving power, capable of separating a wide range of potential impurities and degradation products. Significantly more sensitive (lower LOD/LOQ), making it ideal for impurity quantification. The use of DAD-based peak purity adds an extra layer of confidence in the specificity.

  • Cons: Much longer analysis time, reducing throughput. Higher complexity may require more skill to troubleshoot.

  • Recommendation: This method is the authoritative choice for stability studies, reference standard characterization, and the analysis of samples with unknown or complex impurity profiles. Its high sensitivity and specificity ensure that even trace-level degradants can be accurately detected and quantified, which is a critical regulatory expectation[13][14].

Conclusion

Both Method A and Method B can be successfully validated according to ICH guidelines. The choice between them is not about which method is "better" overall, but which method is most suitable for its intended purpose . A well-equipped analytical development lab would likely validate both: Method A for its efficiency in routine QC and Method B for its comprehensive power in stability and investigational studies. This dual-method approach provides a robust, flexible, and compliant analytical strategy for the lifecycle of a pharmaceutical product.

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics . (2015). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures . (2024). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . (2024). ProPharma. [Link]

  • FDA Guidance on Analytical Method Validation . (n.d.). U.S. Food and Drug Administration. [Link]

  • FDA Releases Guidance on Analytical Procedures . (2024). BioPharm International. [Link]

  • System suitability Requirements for a USP HPLC Method . (2025). HPLC Primer. [Link]

  • System suitability Requirements for a USP HPLC Method . (2025). MicroSolv Technology Corporation. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005). European Medicines Agency. [Link]

  • ICH Q14 Analytical Procedure Development . (2024). European Medicines Agency. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation . (2023). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline . (2012). European Bioanalysis Forum. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 . (2025). Pharmalytics. [Link]

  • ICH Q2(R2) Validation of analytical procedures . (2024). European Medicines Agency. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2022). ECA Academy. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines . (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]

  • Understanding the Latest Revisions to USP <621> . (2023). Agilent. [Link]

  • System Suitability in HPLC Analysis . (n.d.). Pharmaguideline. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . (2018). ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021). U.S. Food and Drug Administration. [Link]

Sources

Validation

Comparative Analysis of 2,2-Dimethyl-N-(2-phenylethyl)propanamide and Alternative Pivalamides

Introduction: The Strategic Role of Pivalamides In both medicinal chemistry and synthetic methodology, pivalamides (derivatives of 2,2-dimethylpropanamide) are privileged structural motifs. The defining feature of these...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Pivalamides

In both medicinal chemistry and synthetic methodology, pivalamides (derivatives of 2,2-dimethylpropanamide) are privileged structural motifs. The defining feature of these compounds is the sterically demanding tert-butyl group adjacent to the carbonyl carbon. 2,2-Dimethyl-N-(2-phenylethyl)propanamide (commonly known as N-phenethylpivalamide, CAS: 62056-54-6) combines this immense steric bulk with a flexible, lipophilic phenethyl tail.

As a Senior Application Scientist, selecting the correct amide derivative requires understanding the causality between molecular structure and macroscopic performance. This guide objectively compares N-phenethylpivalamide against other common pivalamides (such as N-phenylpivalamide, N-benzylpivalamide, and N-methylpivalamide) across physicochemical properties, metabolic stability, and utility as a directing group in C–H functionalization.

Structural Causality and Physicochemical Properties

The structural design of an amide directly dictates its behavior in biological systems and catalytic cycles. The pivaloyl group provides a kinetic barrier that severely restricts the approach of nucleophiles (such as water in hydrolysis) or metabolic enzymes (peptidases and amidases).

When comparing the N-substituents, the causality of the spacer length becomes evident:

  • N-Phenylpivalamide: The rigid aryl ring conjugates directly with the amide nitrogen, reducing its basicity and locking the molecule into a rigid conformation.

  • N-Benzylpivalamide: Provides a one-carbon (methylene) spacer, increasing flexibility but introducing a highly activated benzylic position that is prone to rapid oxidation by Cytochrome P450 (CYP) enzymes.

  • N-Phenethylpivalamide: The two-carbon spacer decouples the aromatic ring from the amide system. This provides rotational freedom and optimal lipophilicity (XLogP3 ~2.9) for membrane permeability, while distancing the aromatic ring from the sterically congested core.

Table 1: Physicochemical Comparison of Pivalamide Derivatives
CompoundCAS NumberMolecular WeightXLogP3Topological Polar Surface Area (TPSA)Flexibility (Rotatable Bonds)
N-Methylpivalamide2675-88-9115.17 g/mol 0.629.1 Ų1
N-Phenylpivalamide6625-74-7177.25 g/mol 2.429.1 Ų2
N-Benzylpivalamide5545-56-2191.27 g/mol 2.629.1 Ų3
N-Phenethylpivalamide 62056-54-6 205.30 g/mol 2.9 29.1 Ų 4

Metabolic Stability: The "Steric Shielding" Effect

In drug development, the metabolic stability of a candidate dictates its half-life and dosing frequency. The incorporation of a pivalamide motif is a well-established strategy to enhance metabolic stability, as the steric bulk prevents enzymatic cleavage, extending the drug's half-life 1. Furthermore, these robust amides serve as excellent protecting groups in the preparation of complex sulfur-functionalized bioactive compounds 2.

The phenethyl group in N-phenethylpivalamide avoids the rapid benzylic oxidation often seen with N-benzyl derivatives, leading to superior intrinsic clearance profiles.

G N1 tert-Butyl Group N2 Steric Shielding N1->N2 N3 Amidase Resistance N2->N3 N4 Phenethyl Spacer N5 Avoids Benzylic Oxidation N4->N5 N6 Prolonged Half-Life N5->N6

Causality of structural features on the pharmacokinetics of N-phenethylpivalamide.

Experimental Protocol: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of pivalamides. Self-Validating Design: The assay employs Verapamil as a high-clearance positive control to verify the enzymatic activity of the microsome batch. Concurrently, a minus-NADPH negative control is run to ensure that any observed substrate depletion is strictly due to cytochrome P450/amidase metabolism rather than chemical instability in the buffer.

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the test pivalamide (final concentration 1 µM, 0.1% DMSO) in the buffer. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

  • Calculation: Plot the natural log of % remaining versus time to find the slope ( k ). Calculate t1/2​=0.693/k and CLint​=(k×1000)/0.5 .

Table 2: Comparative HLM Stability Data (Representative Values)
Compound t1/2​ (min) CLint​ (µL/min/mg protein)Primary Metabolic Liability
N-Phenylpivalamide~45~30Aromatic hydroxylation
N-Benzylpivalamide~25~55Benzylic oxidation
N-Phenethylpivalamide >60 <15 Aliphatic hydroxylation (minor)

Synthetic Utility: Pivalamides as Directing Groups

Beyond biological applications, pivalamides are highly effective directing groups (DGs) in transition-metal-catalyzed C–H activation. The carbonyl oxygen of the pivalamide coordinates to palladium, directing the metal to activate the ortho-C–H bond of the N-aryl or N-alkyl chain. For N-phenethylpivalamide, the flexible two-carbon linker allows the formation of a stable six-membered palladacycle, enabling selective functionalization of the phenyl ring.

Recent advancements in green chemistry have also demonstrated the synthesis of N-phenethylpivalamide via photocatalytic decarbonylation of aminocyclopropenones, utilizing visible light to drive the dehydration condensation 3. Alternatively, its synthesis has been streamlined using novel triazinone-based condensing reagents, which offer high chemoselectivity and yield 4.

G N1 N-Phenethylpivalamide N3 O-Coordination to Pd N1->N3 N2 Pd(OAc)2 + Oxidant N2->N3 N4 6-Membered Palladacycle N3->N4 N5 Olefin Insertion N4->N5 N6 ortho-Functionalized Product N5->N6

Workflow of Pd-catalyzed C-H activation directed by the pivalamide group.

Experimental Protocol: General Procedure for Pd-Catalyzed ortho-C–H Olefination

Objective: To functionalize the ortho-position of the phenethyl aromatic ring using N-phenethylpivalamide as the substrate. Self-Validating Design: The protocol incorporates a parallel control reaction lacking the Pd(OAc)₂ catalyst to confirm that the olefination is strictly metal-catalyzed and directed by the pivalamide, ruling out background electrophilic aromatic substitution. Furthermore, the use of HFIP as a solvent prevents non-specific oxidation of the substrate by AgOAc.

  • Setup: In an oven-dried Schlenk tube, add N-phenethylpivalamide (0.2 mmol), Pd(OAc)₂ (10 mol%, 0.02 mmol), an olefin coupling partner (e.g., ethyl acrylate, 0.4 mmol), and an oxidant (e.g., AgOAc, 0.4 mmol).

  • Solvent Addition: Add 2.0 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). The choice of a fluorinated solvent enhances the electrophilicity of the Pd species and stabilizes the palladacycle intermediate.

  • Reaction: Seal the tube and stir the mixture at 90 °C for 16 hours under an inert atmosphere.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash column chromatography (Hexanes/EtOAc) to isolate the ortho-olefinated product.

Conclusion

When evaluated against alternative pivalamides, 2,2-dimethyl-N-(2-phenylethyl)propanamide offers a superior balance of metabolic stability, lipophilicity, and conformational flexibility. Its resistance to amidase cleavage and benzylic oxidation makes it an ideal motif for drug design, while its ability to form stable six-membered palladacycles solidifies its role as a powerful directing group in modern C–H functionalization methodologies.

References

  • Base-Promoted S-Trideuteromethylation of Sulfenamides to Access Trideuteromethyl Sulfilimines The Journal of Organic Chemistry - ACS Publications[Link]

  • Development of Triazinone-Based Condensing Reagents for Amide Formation The Journal of Organic Chemistry - ACS Publications[Link]

  • Efficiency Enhancement of a Photocatalytic Decarbonylation of an Aminocyclopropenone by Benzothiophene Substitution The Journal of Organic Chemistry - ACS Publications[Link]

  • Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides PMC - National Institutes of Health[Link]

Sources

Comparative

Analytical Validation and Comparative Evaluation of Reference Standards for 2,2-Dimethyl-N-(2-phenylethyl)propanamide

Executive Summary In pharmaceutical development, the integrity of analytical testing relies entirely on the quality of the reference standards used. 2,2-Dimethyl-N-(2-phenylethyl)propanamide (commonly known as N-phenethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the integrity of analytical testing relies entirely on the quality of the reference standards used. 2,2-Dimethyl-N-(2-phenylethyl)propanamide (commonly known as N-phenethylpivalamide, CAS: 62056-54-6) is a highly stable amide frequently utilized as a model compound in the development of novel dehydrative condensing reagents and as a critical intermediate or impurity marker in the synthesis of phenethylamine-derived active pharmaceutical ingredients (APIs).

This guide provides an objective comparison of sourcing strategies for N-phenethylpivalamide reference standards and details a self-validating, step-by-step analytical protocol for in-house qualification, ensuring absolute compliance with regulatory expectations.

Comparative Analysis: Sourcing Reference Standards

When selecting a reference standard for N-phenethylpivalamide, laboratories must balance traceability, cost, and the rigor of purity determination. Relying solely on a vendor's Certificate of Analysis (COA) without understanding the underlying analytical causality can lead to out-of-specification (OOS) investigations later in the drug development lifecycle.

Table 1: Comparative Evaluation of Reference Standard Sourcing
Standard CategoryTraceability LevelPurity Determination MethodRelative CostLead TimeIdeal Use Case
Certified Reference Material (CRM) ISO 17034 / ISO/IEC 17025Mass Balance + qNMRHigh ( $)1-2 WeeksRegulatory submissions (IND/NDA), API release testing, and clinical batch validation.
Commercial Working Standard ISO 9001 / Vendor COAHPLC Area % (Relative)Medium ( )3-5 DaysRoutine QC, early-phase method development, and system suitability testing.
In-House Synthesized Standard Internal Self-ValidationqNMR (Absolute Assay)Low ($)2-4 WeeksNovel impurities, proprietary intermediates, and custom isotopic labeling workflows.

The Causality of Choice: A Commercial Working Standard often determines purity via HPLC Area %. However, this assumes all impurities share the exact same UV response factor as the main peak—a mathematically flawed premise. For absolute certainty, either a high-cost CRM or a rigorously validated In-House Standard using quantitative NMR (qNMR) is required.

Experimental Methodology: A Self-Validating Protocol

To establish a highly reliable in-house reference standard, the analytical protocol must be an orthogonal, self-validating system. This means the structural identity and absolute purity are confirmed through independent physical principles (chromatography, spectroscopy, and spectrometry) rather than relying on a single technique.

Step 1: Chemoselective Synthesis

To avoid genotoxic impurities (e.g., alkyl chlorides) common in classical acyl chloride syntheses, a direct condensation route is preferred.

  • Dissolve 2-phenylethylamine (1.0 eq) and pivalic acid (1.0 eq) in dichloromethane.

  • Introduce a triazinone-based condensing reagent at room temperature[1]. This mechanism proceeds via a highly reactive active ester intermediate, ensuring complete conversion without the generation of harsh acidic byproducts.

  • Purify the crude mixture via flash column chromatography (hexane/EtOAc = 8:2 to 6:4) to yield N-phenethylpivalamide as a white solid[2].

Step 2: Primary Chromatographic Screening (HPLC-UV)
  • Prepare a 1.0 mg/mL solution of the synthesized standard in Methanol.

  • Inject 10 µL onto a C18 Reversed-Phase column (e.g., 50 mm × 4.6 mm, 1.8 µm).

  • Run a gradient of 0.1% Trifluoroacetic acid (TFA) in Water and 0.1% TFA in Acetonitrile.

  • Monitor at 210 nm (capturing the amide bond and aromatic ring). Note: This step establishes relative purity and confirms the absence of unreacted 2-phenylethylamine, but it does not provide an absolute mass fraction.

Step 3: Structural Elucidation (1H & 13C NMR)
  • Dissolve 15 mg of the standard in 0.6 mL of CDCl3.

  • Acquire a 1H NMR spectrum at 600 MHz. The characteristic pivaloyl tert-butyl group must appear as a sharp, integrated singlet at δ 1.14 (9H). The phenethyl aliphatic protons appear at δ 3.50 (dt, 2H) and δ 2.81 (t, 2H), while the aromatic ring protons present at δ 7.33–7.16 (m, 5H)[1]. The amide N-H proton is observed as a broad singlet at δ 5.66[1].

Step 4: Absolute Purity via Quantitative NMR (qNMR)

To convert the relative HPLC purity into an absolute assay, qNMR is employed.

  • Co-dissolve an exact mass of the N-phenethylpivalamide standard with an exact mass of a certified internal standard (e.g., Maleic acid, δ 6.28) in CDCl3.

  • Integrate the isolated tert-butyl protons (δ 1.14, 9H) against the internal standard. Causality: Because the tert-butyl peak is highly shielded and isolated from both the solvent and internal standard signals, it provides an interference-free integration target, establishing a mathematically rigorous mass balance.

Step 5: Exact Mass Confirmation (HRMS)
  • Analyze the sample using Direct Analysis in Real Time Time-of-Flight (DART-TOF) mass spectrometry.

  • DART-TOF allows for soft ionization without LC gradients, minimizing in-source fragmentation. The theoretical [M + H]+ for C13H19NO is 206.1545[1]. Confirming this exact mass to within < 2 ppm definitively rules out isobaric impurities.

Validation Workflow & Experimental Data

ValidationLogic Synth In-House Synthesis N-phenethylpivalamide HPLC Chromatographic Purity HPLC-UV (Area %) Synth->HPLC Aliquot 1 qNMR Absolute Purity qNMR (Mass Balance) Synth->qNMR Aliquot 2 HRMS Structural Identity HRMS (DART-TOF) Synth->HRMS Aliquot 3 Decision Orthogonal Consensus Data Integration HPLC->Decision Relative Purity qNMR->Decision Absolute Assay HRMS->Decision Exact Mass Release Qualified Reference Standard (>99.5% Purity) Decision->Release Conforms to Specs

Figure 1: Orthogonal self-validating workflow for reference standard qualification.

Table 2: Analytical Validation Results for N-phenethylpivalamide
Analytical ParameterTechniqueExpected SpecificationObserved Validation DataStatus
Appearance Visual InspectionWhite to off-white solidWhite crystalline solidPass
Chromatographic Purity HPLC-UV (210 nm)≥ 99.0% (Area)99.8%Pass
Exact Mass [M+H]+ HRMS (DART-TOF)206.1545 m/z206.1542 m/z (< 2 ppm error)Pass
Structural Identity 1H NMR (600 MHz, CDCl3)δ 1.14 (s, 9H), 2.81 (t, 2H), 3.50 (dt, 2H), 5.66 (brs, 1H), 7.16-7.33 (m, 5H)Conforms to expected shiftsPass
Absolute Assay qNMR (Internal Std: Maleic Acid)≥ 98.5% (w/w)99.2% ± 0.3%Pass

Conclusion

While commercial working standards offer speed and convenience, their reliance on relative area normalization introduces analytical risk. By synthesizing N-phenethylpivalamide via highly chemoselective triazinone-based condensation and subjecting it to a self-validating protocol utilizing qNMR and HRMS, laboratories can produce reference standards that rival the absolute certainty of ISO 17034 CRMs at a fraction of the cost.

References

  • Development of Triazinone-Based Condensing Reagents for Amide Formation The Journal of Organic Chemistry, American Chemical Society (2019). URL:[Link]

  • Electronic Supplementary Information For Imido-Substituted Triazines as Dehydrative Condensing Reagents for the Chemoselective Formation of Amides RSC Advances, The Royal Society of Chemistry (2016). URL:[Link]

  • Efficiency Enhancement of a Photocatalytic Decarbonylation of an Aminocyclopropenone by Benzothiophene Substitution The Journal of Organic Chemistry, American Chemical Society (2021). URL:[Link]

Sources

Validation

Benchmarking Amide Coupling Technologies: A Structural Comparison of 2,2-Dimethyl-N-(2-phenylethyl)propanamide Analogs

As a Senior Application Scientist, I frequently evaluate novel synthetic methodologies and condensing reagents. In drug development, the amide bond is ubiquitous, yet its formation can be bottlenecked by sterically hinde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel synthetic methodologies and condensing reagents. In drug development, the amide bond is ubiquitous, yet its formation can be bottlenecked by sterically hindered substrates. To objectively evaluate the performance of alternative coupling technologies, we rely on benchmark compounds. 2,2-Dimethyl-N-(2-phenylethyl)propanamide (commonly known as N-phenethylpivalamide) and its structural analogs serve as the gold standard for this exact purpose[1].

By pairing a highly sterically demanding carboxylic acid (pivalic acid) with a primary amine containing a UV-active chromophore (phenethylamine), we create a rigorous, self-reporting system that tests the limits of tetrahedral intermediate formation during acyl transfer[2]. This guide objectively compares modern amide coupling alternatives using N-phenethylpivalamide analogs as the benchmark.

Mechanistic Evaluation of Coupling Alternatives

Traditional carbodiimide reagents (e.g., EDC/HOBt) often suffer from poor atom economy, epimerization risks, and difficult byproduct removal. To overcome these limitations, two advanced alternatives have emerged in the literature:

A. Triazinone-Based Condensing Reagents

Reagents derived from 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or N-methylmorpholine (DMT-MM) operate via an SN2-type or SN1-type mechanism to form a highly reactive acyloxytriazine active ester[2]. These reagents are highly efficient and produce water-soluble triazinedione byproducts, which drastically streamlines downstream purification[3].

TriazinoneMechanism A Pivalic Acid (Sterically Hindered) C Acyloxytriazine (Active Ester) A->C Activation (-H2O) B Triazinone Reagent (e.g., DMT-MM) B->C E N-Phenethylpivalamide (Target Amide) C->E Aminolysis F Hydroxytriazine (Water-Soluble Byproduct) C->F Leaving Group D Phenethylamine (Nucleophile) D->E

Triazinone-mediated amide coupling pathway highlighting active ester formation and aminolysis.

B. Photocatalytic Ynamine Generation

A cutting-edge, green-chemistry approach utilizes visible-light-responsive aminocyclopropenones. Upon photocatalytic decarbonylation via triplet sensitization, these "photocaged alkynes" generate highly reactive ynamines in situ[4]. The ynamine acts as a potent dehydration agent, reacting with the carboxylic acid to form an acyloxyenamine, which subsequently undergoes aminolysis to yield the amide[5].

PhotocatalyticMechanism A Aminocyclopropenone (Photocaged Alkyne) C Ynamine (Dehydration Agent) A->C Decarbonylation (-CO) B Visible Light + Photocatalyst B->C Triplet Sensitization E Acyloxyenamine (Transient Intermediate) C->E Acid Addition D Pivalic Acid + Phenethylamine D->E F N-Phenethylpivalamide (Target Amide) E->F Aminolysis

Photocatalytic decarbonylation of cyclopropenones to ynamines for dehydration condensation.

Quantitative Performance Data

To objectively compare these technologies, we analyze the synthesis of N-phenethylpivalamide and its structural analogs. The data below highlights how varying the steric bulk (e.g., moving from pivalic acid to benzoic acid, or phenethylamine to diethylamine) impacts the coupling efficiency across different platforms.

Target AnalogCoupling TechnologyYieldReaction TimeByproduct Profile
N-Phenethylpivalamide Triazinone (1-OiPr)81%[1]2 hWater-soluble triazinedione
N-Phenethylbenzamide Triazinone (1-OiPr)97%[3]2 hWater-soluble triazinedione
N,N-Diethyl-3-phenylpropanamide Triazinone (1-OiPr)86%[2]2 hWater-soluble triazinedione
N-Isopropylisobutyramide Imido-Triazine69%[6]3 hImido-triazine derivative
N-Phenethylpivalamide Photocatalytic YnamineHigh[7]4-12 hHydrated ynamine

Data Interpretation: The steric hindrance of the tert-butyl group in pivalic acid predictably lowers the yield of N-phenethylpivalamide (81%) compared to the less hindered N-phenethylbenzamide (97%) when using the exact same triazinone reagent[1][3]. This confirms the utility of the pivalamide analog as a stringent benchmark for coupling efficiency.

Experimental Protocols: A Self-Validating Workflow

A robust experimental protocol must be more than a list of instructions; it must be a self-validating system where the chemistry inherently proves its own success or failure. The following workflow for synthesizing N-phenethylpivalamide via a triazinone-based reagent is engineered with orthogonal chemical checkpoints[8].

Step-by-Step Methodology: Triazinone-Mediated Synthesis

Step 1: Substrate Activation

  • Action: Dissolve pivalic acid (1.0 equiv) and the triazinone condensing reagent (1.1 equiv) in anhydrous Tetrahydrofuran (THF) under an N2 atmosphere.

  • Causality: THF is specifically chosen for its aprotic nature, preventing competitive solvolysis of the highly reactive acyloxytriazine intermediate. The slight 0.1 equiv excess of the condensing reagent ensures the complete consumption of the sterically hindered pivalic acid.

Step 2: Nucleophilic Addition & Proton Capture

  • Action: Add phenethylamine (1.1 equiv) followed immediately by a proton capture agent such as triethylamine or N-methylmorpholine (1.1 equiv)[3].

  • Causality: During the formation of the active ester, an imide proton is released. If left unneutralized, this proton will protonate the incoming phenethylamine, destroying its nucleophilicity and halting the reaction. The tertiary amine base acts as a sacrificial proton sponge.

Step 3: Reaction Monitoring

  • Action: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using UV detection at 254 nm.

  • Causality: Because pivalic acid is not UV-active, the phenyl ring of the phenethylamine moiety acts as a built-in chromophore. The disappearance of the baseline amine spot and the emergence of a higher Rf product spot provides real-time, visual validation of amide bond formation.

Step 4: Orthogonal Quench & Wash (Self-Validation)

  • Action: Quench the reaction with 1 M KHSO4 (aq) and extract with CH2Cl2. Wash the organic layer with saturated NaHCO3 (aq), followed by brine[8].

  • Causality: This is the critical self-validating purification step. The acidic KHSO4 wash selectively protonates any unreacted phenethylamine and the tertiary amine base, chemically forcing them into the aqueous layer. Conversely, the basic NaHCO3 wash deprotonates any unreacted pivalic acid, extracting it into the aqueous phase. If a product is isolated after these orthogonal washes, it is chemically guaranteed to be the neutral amide.

Step 5: Characterization

  • Action: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a white solid (approx. 81% yield)[1].

  • Verification: Confirm structural integrity via 1H NMR (600 MHz, CDCl3). The diagnostic peaks for N-phenethylpivalamide are the tert-butyl singlet at δ 1.14 (s, 9H) and the amide proton at δ 5.66 (brs, 1H)[1].

References

  • Development of Triazinone-Based Condensing Reagents for Amide Formation.The Journal of Organic Chemistry (ACS Publications). Contains primary NMR characterization and yield data for N-Phenethylpivalamide and related analogs.
  • Efficiency Enhancement of a Photocatalytic Decarbonylation of an Aminocyclopropenone by Benzothiophene Substitution.The Journal of Organic Chemistry (ACS Publications). Details the photocatalytic generation of ynamines for dehydration condensation.
  • Electronic Supplementary Information For Imido-Substituted Triazines as Dehydrative Condensing Reagents.The Royal Society of Chemistry. Provides the step-by-step orthogonal washing procedures and detailed reaction mechanisms.

Sources

Comparative

Spectroscopic Validation of 2,2-Dimethyl-N-(2-phenylethyl)propanamide Purity: A Comparative Methodological Guide

As drug development pipelines demand increasingly stringent quality control, the purity validation of active pharmaceutical ingredient (API) intermediates must evolve beyond simple area-normalization chromatography. 2,2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines demand increasingly stringent quality control, the purity validation of active pharmaceutical ingredient (API) intermediates must evolve beyond simple area-normalization chromatography. 2,2-dimethyl-N-(2-phenylethyl)propanamide (CAS: 62056-54-6)—a sterically hindered amide synthesized from phenethylamine and pivaloyl chloride—serves as an excellent model compound for evaluating advanced analytical methodologies[1].

This guide objectively compares three orthogonal techniques—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of this compound. By examining the causality behind experimental parameter selection, we establish a self-validating framework that ensures absolute metrological traceability.

Orthogonal Analytical Strategy

Relying on a single analytical method introduces blind spots. For instance, HPLC-UV cannot detect impurities lacking a chromophore (e.g., residual pivalic acid), while GC-MS may degrade thermally labile byproducts. A robust validation strategy utilizes orthogonal techniques to achieve a complete mass balance.

Workflow Start 2,2-dimethyl-N-(2-phenylethyl)propanamide Batch Sample Split Analytical Branching Start->Split qNMR qNMR (1H) Primary Absolute Purity Split->qNMR HPLC HPLC-UV Impurity Profiling Split->HPLC GCMS GC-MS Volatiles & Orthogonal ID Split->GCMS DataSync Data Synthesis & Mass Balance Calculation qNMR->DataSync Assay % HPLC->DataSync Organic Impurities GCMS->DataSync Residual Solvents Output Certified Purity Certificate DataSync->Output

Caption: Orthogonal analytical workflow for the comprehensive purity validation of amide intermediates.

Methodological Comparison & Experimental Causality

Method A: Quantitative 1H-NMR (qNMR) – The Primary Ratio Method

Unlike chromatographic techniques that require an identical reference standard for quantification, qNMR is a primary ratio method[2]. The integral of an NMR resonance is directly proportional to the molar concentration of the nuclei generating that signal[3]. For 2,2-dimethyl-N-(2-phenylethyl)propanamide, the isolated tert-butyl singlet (~1.1 ppm, 9H) provides an ideal quantification peak that is free from matrix overlap[4].

Causality & Self-Validation: The accuracy of qNMR hinges on complete longitudinal magnetization recovery. If the relaxation delay ( D1​ ) is shorter than 5×T1​ (spin-lattice relaxation time), the integration will be artificially truncated, systematically skewing the purity assay[4]. By actively measuring T1​ via an inversion-recovery experiment before acquisition, the protocol becomes a self-validating system.

Step-by-Step qNMR Protocol
  • Internal Standard Selection: Select Benzoic Acid (BA) Certified Reference Material (CRM). Causality: BA provides an aromatic multiplet (~8.0 ppm) that perfectly circumvents the analyte's tert-butyl (~1.1 ppm) and phenethyl signals (~2.8, 3.4, 7.2 ppm), satisfying the prerequisite for absolute signal purity[4].

  • Gravimetric Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of BA CRM using a microbalance (d=0.001 mg) into a single vial. Dissolve in 0.6 mL CDCl3​ .

  • Relaxation Optimization: Perform an inversion-recovery sequence to determine the longest T1​ among the target protons. Set D1​≥7×T1​ to ensure >99.9% equilibrium recovery.

  • Acquisition: Acquire 64 scans using a 90° flip angle. Causality: A 90° pulse maximizes the Signal-to-Noise Ratio (SNR > 250:1 is mandatory for precise integration)[4].

  • Processing: Apply zero-filling and 0.3 Hz exponential line broadening. Manually correct phase and baseline before integrating the analyte (1.1 ppm, 9H) against the BA CRM (8.0 ppm, 2H).

qNMR_Protocol T1 Determine T1 Relaxation (Inversion Recovery) D1 Set D1 > 7 x T1 (Ensure >99.9% recovery) T1->D1 Acquire Acquire 1H Spectrum (S/N > 250:1) D1->Acquire IS Select Internal Standard (e.g., Benzoic Acid CRM) Weigh Microbalance Weighing (Analyte + IS) IS->Weigh Weigh->Acquire Integrate Phase & Baseline Correction Integration Acquire->Integrate Calc Calculate Absolute Purity (Eq: Px = ...) Integrate->Calc

Caption: Self-validating qNMR protocol ensuring complete longitudinal magnetization recovery and mass balance.

Method B: HPLC-UV – The Compendial Standard

While qNMR excels at absolute quantification, it struggles to detect trace impurities below 0.1%[5]. HPLC-UV is mandated by ICH Q2(R2) guidelines for the sensitive quantitation of related substances and degradation products[6].

Causality & Self-Validation: To ensure the method is stability-indicating, a System Suitability Test (SST) must be performed prior to every run[7]. Injecting a resolution mixture containing the analyte and its synthetic precursor (phenethylamine) validates the column's resolving power. A resolution factor ( Rs​ ) > 2.0 acts as the self-validating gatekeeper; if the system fails to resolve these critical pairs, the run is aborted.

Step-by-Step HPLC-UV Protocol
  • System Suitability Testing (SST): Inject the resolution standard. Confirm Rs​>2.0 and tailing factor T≤1.5 .

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% TFA) and B (Acetonitrile + 0.1% TFA). Causality: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, suppressing the ionization of trace unreacted amines and preventing peak tailing.

  • Chromatographic Separation: Inject 10 µL onto a C18 column (250 x 4.6 mm, 5 µm) at 1.0 mL/min using a gradient from 20% B to 90% B over 20 minutes. Causality: The highly non-polar tert-butyl group requires high organic composition for elution, while the gradient ensures polar impurities elute early.

  • Detection: Monitor continuously at 210 nm (amide bond absorption) and 254 nm (phenyl ring absorption)[8].

Method C: GC-MS – Orthogonal Volatile Profiling

HPLC-UV is blind to impurities lacking a chromophore. GC-MS fills this gap by identifying volatile aliphatic impurities and residual synthesis solvents (e.g., dichloromethane or unreacted pivaloyl chloride).

Step-by-Step GC-MS Protocol
  • Sample Preparation: Dissolve the batch sample at 1 mg/mL in ethyl acetate.

  • Injection: Perform a 1 µL split injection (10:1) at 250°C. Causality: The split ratio prevents column overloading and peak fronting while thermally volatilizing the intact amide.

  • Separation: Utilize a DB-5MS capillary column. Program the oven from 100°C (hold 2 min) to 280°C at 15°C/min.

  • Detection: Employ Electron Ionization (EI) at 70 eV. Causality: Standardizing at 70 eV allows direct structural elucidation by comparing the generated fragmentation pattern (e.g., the tropylium ion at m/z 91 and the phenethyl fragment at m/z 104) against NIST compendial libraries.

Quantitative Performance Comparison

The following table synthesizes the performance metrics of the three methodologies when applied specifically to 2,2-dimethyl-N-(2-phenylethyl)propanamide. Data parameters align with ICH Q2(R2) validation requirements[6].

Validation ParameterqNMR (1H)HPLC-UVGC-MS
Primary Utility Absolute mass fraction purityTrace organic impurity profilingVolatile impurities & residual solvents
Reference Standard Required? No (Universal CRM used)[5]Yes (For exact API quantification)[7]Yes (For exact API quantification)
Limit of Detection (LOD) ~0.1%~0.01%~0.001%
Limit of Quantitation (LOQ) ~0.5%~0.05%~0.01%
Linearity Range 1 - 100%0.05 - 120% of nominal0.01 - 100% of nominal
Analysis Time 15 - 20 min30 - 45 min20 - 30 min
Sample Destruction Non-destructive (Recoverable)DestructiveDestructive
Key Limitation Lower sensitivity for trace impuritiesAnalyte must possess a UV chromophoreAnalyte must be thermally stable

Conclusion

For the rigorous validation of 2,2-dimethyl-N-(2-phenylethyl)propanamide, no single technique is absolute. qNMR provides the most accurate, standard-free determination of the main component's mass fraction[9]. However, to meet compendial safety standards for related substances, it must be paired with HPLC-UV for trace aromatic impurity profiling and GC-MS for volatile clearance. Implementing this orthogonal, self-validating triad ensures complete metrological traceability and scientific integrity in drug development workflows.

References

  • Patsnap Eureka.Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Emery Pharma.A Guide to Quantitative NMR (qNMR).
  • PubMed (National Institutes of Health).Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
  • Spectroscopy Europe.Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • ResearchGate.Quantitative 1H NMR methodology for purity assay with high accuracy.
  • Echemi.Buy 2,2-dimethyl-N-(2-phenylethyl)propanamide from JHECHEM CO LTD.
  • Semantic Scholar.ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control.
  • ICH (International Council for Harmonisation).ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
  • ICH (International Council for Harmonisation).Validation of Analytical Procedures Q2(R2).

Sources

Safety & Regulatory Compliance

Safety

2,2-Dimethyl-N-(2-phenylethyl)propanamide proper disposal procedures

A Comprehensive Guide to the Proper Disposal of 2,2-Dimethyl-N-(2-phenylethyl)propanamide Hazard Assessment and Chemical Profile Understanding the potential hazards of a chemical is the foundation of its safe handling an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Proper Disposal of 2,2-Dimethyl-N-(2-phenylethyl)propanamide

Hazard Assessment and Chemical Profile

Understanding the potential hazards of a chemical is the foundation of its safe handling and disposal. 2,2-Dimethyl-N-(2-phenylethyl)propanamide is a substituted amide. While its specific toxicology has not been thoroughly investigated, its structural motifs—an amide linkage and a phenyl group—suggest several potential hazards that must be assumed in the absence of definitive data.[2]

  • Amide Group: Amides as a class can have varying levels of toxicity. Some can be irritants or harmful if ingested, inhaled, or absorbed through the skin.[2]

  • Organic Nature: As a combustible organic compound, it may form hazardous decomposition products upon burning, such as carbon monoxide, carbon dioxide, and nitrogen oxides.[2][3]

  • Environmental Persistence: Many complex organic molecules can have long-term adverse effects on aquatic environments.[2][4] Therefore, it must be treated as a potential environmental toxin and prevented from entering sewer systems or waterways.[5]

Physicochemical Properties and Assumed Hazards
PropertyValue / InformationSource / Rationale
Chemical Name 2,2-Dimethyl-N-(2-phenylethyl)propanamideIUPAC Nomenclature
Molecular Formula C₁₃H₁₉NODerived from Structure
CAS Number 100979-03-9PubChem CID 199920
Assumed Physical State Solid or Liquid at Room TemperatureBased on similar propanamides
Primary Hazards Harmful if swallowed, inhaled, or in contact with skin.[6][7] Potential for serious eye irritation/damage.[4][8]Inferred from related amide compounds.
Environmental Hazards Assumed to be toxic to aquatic life with potential for long-lasting effects.[2][4]Precautionary principle for complex organic molecules.
Disposal Classification Hazardous Chemical Waste. Must be disposed of professionally.[1][9]Based on RCRA guidelines for chemical waste.[10]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing 2,2-Dimethyl-N-(2-phenylethyl)propanamide for disposal, ensure all appropriate safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.

  • Engineering Controls: All handling of this chemical, including weighing, transferring, and preparing waste containers, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:

    • Eye Protection: Chemical safety goggles are required to protect against splashes or fine particulates.[2]

    • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

    • Body Protection: A lab coat must be worn to protect against skin contact.[2]

Step-by-Step Disposal Protocol

Disposing of 2,2-Dimethyl-N-(2-phenylethyl)propanamide must be treated as a formal, regulated process. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [1]

Step 1: Waste Segregation

The principle of waste segregation is to prevent dangerous chemical reactions within a waste container.[11]

  • Action: Designate a specific waste stream for 2,2-Dimethyl-N-(2-phenylethyl)propanamide and materials contaminated with it. Do not mix it with other waste categories like acids, bases, oxidizers, or halogenated solvents unless explicitly approved by your EHS department.[11]

Step 2: Container Selection and Preparation

The integrity of the waste container is critical for safe storage and transport.[5][12]

  • Action: Select a container made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap). Ensure the container is clean, dry, and in good condition.[9][11] The container must have a tightly fitting cap to prevent leaks or the release of vapors.[11][12]

Step 3: Waste Collection

This step covers both the pure chemical and any lab materials that have come into contact with it.

  • For Pure or Residual Chemical: Carefully transfer any remaining solid or liquid 2,2-Dimethyl-N-(2-phenylethyl)propanamide into the designated waste container.

  • For Contaminated Labware: This includes items like gloves, weighing papers, pipette tips, and contaminated glassware.[9]

    • Solid Waste: Place all contaminated solid materials into a separate, clearly labeled hazardous waste bag or container.

    • Contaminated Glassware: If glassware is to be disposed of, it must be treated as hazardous waste.[9] If it is to be reused, triple-rinse it with a suitable solvent (e.g., ethanol or acetone). This rinsate is now considered hazardous waste and must be collected in a designated liquid waste container.[9][11]

Step 4: Labeling

Proper labeling is a strict regulatory requirement by the EPA under RCRA to ensure waste is handled correctly from the lab to its final disposal site.[12][13]

  • Action: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste" .[12]

    • The full chemical name: "2,2-Dimethyl-N-(2-phenylethyl)propanamide" . Do not use abbreviations or formulas.[12]

    • The approximate concentration or percentage of the chemical.

    • The date when waste was first added to the container (the "accumulation start date").

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 5: Temporary Storage (Satellite Accumulation)

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][13]

  • Action: Store the sealed and labeled waste container in your lab's designated SAA. This area should be under the control of laboratory personnel and away from general traffic.[12] Ensure the container is kept closed at all times except when adding waste.[12]

Step 6: Arranging for Final Disposal

Hazardous waste must be handled by trained professionals.

  • Action: Once the waste container is nearly full (around 90% capacity) or has been in storage for a designated period (often 6-12 months, check your institutional policy), arrange for its removal.[5][13] Contact your institution's EHS department or follow the established procedure to submit a chemical waste pickup request.[12]

Spill and Emergency Procedures

  • Small Spills: For minor spills of solid material, carefully sweep it up to avoid creating dust and place it in the designated hazardous waste container.[1] For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand), and place the contaminated absorbent into the solid hazardous waste container.

  • Large Spills: In the event of a large spill, evacuate the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team immediately.[1]

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper disposal of 2,2-Dimethyl-N-(2-phenylethyl)propanamide and associated materials.

G cluster_0 cluster_1 Waste Characterization cluster_2 Containment and Labeling cluster_3 Storage and Disposal start Identify Waste: 2,2-Dimethyl-N- (2-phenylethyl)propanamide pure_chem Unused or Residual Chemical start->pure_chem contaminated_solids Contaminated Solids (Gloves, Weigh Paper, etc.) start->contaminated_solids contaminated_liquids Contaminated Liquids (Solvent Rinsate) start->contaminated_liquids container_chem Place in Labeled Hazardous Waste Container (Chemical) pure_chem->container_chem Segregate as Organic Waste container_solids Place in Labeled Hazardous Waste Container (Solid) contaminated_solids->container_solids Segregate as Solid Waste container_liquids Place in Labeled Hazardous Waste Container (Liquid) contaminated_liquids->container_liquids Segregate as Liquid Waste storage Store Sealed Container in Satellite Accumulation Area (SAA) container_chem->storage container_solids->storage container_liquids->storage pickup Request Pickup by EHS or Licensed Waste Contractor storage->pickup

Caption: Disposal workflow for 2,2-Dimethyl-N-(2-phenylethyl)propanamide.

References

  • Chemical waste disposal. (n.d.).
  • Material Safety Data Sheet - Piperonyl Butoxide. (2004, May 12). Sigma-Aldrich.
  • Safety Data Sheet. (2026, March 5). Sigma-Aldrich.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Safety Data Sheet - Propylene Glycol. (2026, February 3). Sigma-Aldrich.
  • Safety Data Sheet. (2025, September 15). Aldrich.
  • 2,2-Dimethyl-N-[(1R)-1-Phenylethyl]Propanamide. (n.d.). NextSDS.
  • 2,2-dimethyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-N-[2-oxo-2-[(2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl)amino]ethyl]propanamide. (n.d.). PubChem.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Laboratory Waste Management Guidelines. (n.d.). Princeton University Environmental Health & Safety.
  • Safety Data Sheet - N,N-Dimethylpropan-1-amine. (2025, September 19). TCI Chemicals.
  • Safety Data Sheet - N,N-Dimethylpropionamide. (2025, December 22). Fisher Scientific.
  • 2,2-dimethyl-3-phenyl-3-[1-(2-phenylethyl)-5-indazolyl]. (n.d.). Guidechem.
  • Acceptable Drain Disposal Procedures. (2016, August 12). USDA ARS.
  • N-(2-Phenylethyl)propanamide. (n.d.). PubChem, National Institutes of Health.
  • 2-hydroxy-2-methyl-N-(2-phenylethyl)propanamide. (n.d.). PubChem.
  • CID 100979034. (n.d.). PubChem.
  • Handbook of Chemical Substance Management and Waste Disposal. (n.d.). Kanazawa University.
  • Safety Data Sheet - Fentanyl. (2024, June 20). Cayman Chemical.
  • CID 161367417. (n.d.). PubChem, National Institutes of Health.
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3).
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Proper Disposal of Propanamide, N-(1-naphthyl)-2-methyl-: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.
  • Chemical Waste Management Guide. (n.d.). Auburn University Research.
  • VARIABLE CODEBOOK Fentanyl and Fentanyl Analogues: Federal Trends and Trafficking Patterns FISCAL YEAR 2019. (n.d.). United States Sentencing Commission.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2,2-Dimethyl-N-(2-phenylethyl)propanamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,2-Dimethyl-N-(2-phenylethyl)propanamide. In the absence of a specific Safety Data...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,2-Dimethyl-N-(2-phenylethyl)propanamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a robust safety protocol by treating the substance with the high degree of caution afforded to structurally related and potentially hazardous N-phenylpropanamide derivatives, such as synthetic opioids.

The N-phenylpropanamide scaffold is a core component of numerous potent synthetic opioids, including fentanyl and its analogs.[1] These compounds are known for their high acute toxicity, which can be fatal upon inhalation, ingestion, or skin contact.[2] Therefore, a conservative "worst-case scenario" approach is not only prudent but essential to ensure the safety of all laboratory personnel. This guide is built on the principles of comprehensive risk assessment, stringent engineering controls, and meticulous personal protective equipment (PPE) protocols.

Hazard Assessment: A Precautionary Approach

Due to its structural similarity to potent synthetic opioids, 2,2-Dimethyl-N-(2-phenylethyl)propanamide should be handled as a substance with a high potential for acute toxicity. The primary routes of exposure to be concerned with are inhalation of aerosolized powders, dermal contact, and accidental ingestion.[3] Exposure can lead to severe health effects, including respiratory depression, and may be fatal.[2][3]

Assumed Hazard Profile:

Hazard ClassificationPotential Effects
Acute Toxicity (Oral) Potentially fatal if swallowed.
Acute Toxicity (Dermal) Potentially fatal in contact with skin.
Acute Toxicity (Inhalation) Potentially fatal if inhaled.
Skin Corrosion/Irritation May cause skin irritation.[4][5]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[4][5]
Specific Target Organ Toxicity May cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical when handling 2,2-Dimethyl-N-(2-phenylethyl)propanamide. The following table outlines the minimum required PPE, with references to authoritative guidelines for handling potent compounds.

PPE CategoryMinimum RecommendationRationale and Best Practices
Respiratory Protection A NIOSH-approved half-mask filtering facepiece respirator rated P100 or a tight-fitting full facepiece air-purifying respirator with multi-purpose P100 cartridges/canisters.[6]To prevent inhalation of aerosolized particles. A full facepiece respirator also provides eye and face protection.[6] Respirator use must be in the context of a comprehensive respiratory protection program in accordance with OSHA standards.[7]
Eye and Face Protection If a half-mask respirator is used, chemical safety goggles and a face shield are required.To protect against splashes and airborne particles.
Hand Protection Powder-free nitrile gloves with a minimum thickness of 5 mil (0.127 mm).[6] Double gloving is recommended.To prevent dermal absorption. Change gloves frequently and immediately if contaminated.
Protective Clothing A disposable, hooded chemical-resistant suit or coveralls designed to protect against chemical splashes and particles.[6][8]To prevent skin contact. Ensure full body coverage.
Footwear Chemical-resistant boots with steel toe and shank.[3] Disposable boot covers are also recommended.[6]To protect against spills and contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step operational plan is crucial for minimizing the risk of exposure. All handling of 2,2-Dimethyl-N-(2-phenylethyl)propanamide should be performed within a certified chemical fume hood or other appropriate containment device.

Receiving and Storage
  • Inspect Upon Receipt: Upon receiving the chemical, visually inspect the container for any signs of damage or leakage in a well-ventilated area.

  • Secure Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[5][9] The storage container should be clearly labeled with the chemical name and appropriate hazard warnings (e.g., "Acute Toxin," "Poison").[9]

  • Restricted Access: Store the chemical in a locked cabinet or other secure location to limit access to authorized personnel only.[9]

Experimental Workflow

The following diagram illustrates the recommended workflow for handling 2,2-Dimethyl-N-(2-phenylethyl)propanamide in a laboratory setting.

Safe Handling Workflow for 2,2-Dimethyl-N-(2-phenylethyl)propanamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Containment prep_materials->handling_weigh handling_dissolve Dissolve/Use in Experiment handling_weigh->handling_dissolve cleanup_decon Decontaminate Surfaces handling_dissolve->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-N-(2-phenylethyl)propanamide
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-N-(2-phenylethyl)propanamide
© Copyright 2026 BenchChem. All Rights Reserved.